3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
Description
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Properties
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDSWEWAMCTWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline CAS number
An In-Depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
This guide provides a comprehensive technical overview of this compound, a specialized halogenated aniline derivative. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, applications, and analytical control strategies, grounding all information in established scientific principles.
This compound, identified by the CAS Number 1092461-38-5 , is a highly functionalized aromatic amine.[1][2] Its structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom ortho to the amine, makes it a valuable and reactive intermediate in organic synthesis.
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry. The -CF3 group is known to significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3] As such, aniline derivatives like the one under discussion serve as critical starting materials for the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[3][4]
Molecular and Physicochemical Profile
Understanding the fundamental properties of a chemical is paramount for its effective application in synthesis and process development.
Chemical Structure and Identifiers
The unique substitution pattern on the aniline ring dictates the chemical reactivity and physical properties of the molecule.
Caption: 2D Structure of this compound.
Physicochemical Data
While extensive experimental data for this compound is not widely published, the properties of the closely related analogue, 3-Chloro-2-(trifluoromethyl)aniline (CAS 432-21-3), provide a useful reference point. The additional fluorine atom in the target molecule will influence properties such as boiling point, density, and polarity.
| Property | Value (for analogue: 3-Chloro-2-(trifluoromethyl)aniline) | Reference |
| CAS Number | 432-21-3 | [3][5][6][7] |
| Molecular Formula | C₇H₅ClF₃N | [3][5][6] |
| Molecular Weight | 195.57 g/mol | [3][5][6] |
| Boiling Point | ~238.2 °C at 760 mmHg | [3][5] |
| Density | ~1.4 g/cm³ | [3][5] |
| LogP (Octanol/Water) | 3.43 | [5] |
| Flash Point | 97.9 °C | [3][5] |
Synthesis and Chemical Reactivity
A Plausible Synthetic Pathway
Trifluoromethylated anilines are typically synthesized via the nitration of a corresponding trifluoromethyl-substituted benzene derivative, followed by the chemical reduction of the nitro group.[4] A logical and industrially viable route to this compound would likely start from 1-chloro-2-fluoro-4-(trifluoromethyl)benzene.
The process involves two key transformations:
-
Regioselective Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring. The directing effects of the existing substituents (Cl, F, CF₃) are critical for achieving the desired isomer.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine (-NH₂) using standard reduction methods, such as catalytic hydrogenation or metal-acid reduction.
Caption: Proposed synthetic workflow for the target aniline derivative.
This approach is cost-effective and utilizes common industrial reagents. The primary challenge lies in controlling the regioselectivity of the nitration step to maximize the yield of the desired 2-nitro intermediate.
Key Chemical Reactions
The amine functionality of this compound is a reactive handle for numerous organic transformations, making it a versatile building block. Common reactions include:
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -Br) via Sandmeyer-type reactions.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Introduction of alkyl groups onto the nitrogen atom.
-
Coupling Reactions: Participation as a nucleophile in various cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex molecular architectures.
Applications in Drug Discovery and Development
The primary industrial application of this compound is as an intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical sectors.[3][4]
The presence of three distinct halogen-based substituents (-Cl, -F, -CF₃) provides a unique electronic and steric profile. The trifluoromethyl group, in particular, is a bioisostere for other groups and is prized for its ability to:
-
Increase Metabolic Stability: The high strength of the C-F bond resists metabolic cleavage by cytochrome P450 enzymes, often prolonging the half-life of a drug.
-
Enhance Lipophilicity: The -CF₃ group increases the molecule's affinity for lipid environments, which can improve its ability to cross biological membranes and enhance oral bioavailability.
-
Modulate pKa: The electron-withdrawing nature of the group can alter the basicity of the aniline nitrogen, influencing the ionization state of the molecule at physiological pH and affecting its interaction with protein targets.
Derivatives synthesized from this aniline have been explored in the development of kinase inhibitors for oncology and as scaffolds for other therapeutic areas.
Analytical and Quality Control Workflow
Ensuring the purity and identity of a key starting material is a non-negotiable aspect of pharmaceutical development. A robust analytical workflow is essential for quality control.
Recommended Analytical Techniques
A multi-faceted approach is required to fully characterize this compound.
| Technique | Purpose | Key Parameters to Monitor |
| HPLC (UV) | Purity assessment and quantification of related substance impurities. | Peak purity, area percentage of impurities, retention time relative to a reference standard. |
| GC-MS | Identification of volatile impurities and confirmation of molecular weight. | Analysis of residual solvents, starting materials, and volatile by-products. Mass spectrum confirmation. |
| ¹H and ¹⁹F NMR | Definitive structural confirmation and identification. | Chemical shifts, coupling constants, and integration consistent with the assigned structure. |
| FTIR | Functional group identification. | Presence of characteristic N-H and C-F stretching frequencies. |
Standard Operating Procedure: HPLC Purity Analysis
The following protocol outlines a general-purpose method for assessing the purity of the aniline derivative by High-Performance Liquid Chromatography (HPLC).
Objective: To separate the main component from potential process-related impurities and degradation products.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[8] Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[8]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks and report the area percentage of the main peak as the purity. Identify and quantify any known or unknown impurities against established specifications. The use of a modifier like formic acid helps ensure consistent protonation of the amine and improves peak shape by minimizing interactions with residual silanols on the column.[8]
Caption: A typical Quality Control (QC) workflow for a chemical intermediate.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its carefully arranged functional groups offer a unique combination of reactivity and property-enhancing characteristics. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for any scientist looking to leverage its potential in the creation of next-generation pharmaceuticals and advanced materials.
References
- 1. klamar-reagent.com [klamar-reagent.com]
- 2. 1092461-38-5|this compound|BLD Pharm [bldpharm.com]
- 3. innospk.com [innospk.com]
- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 5. 3-Chloro-2-(trifluoromethyl)aniline | CAS#:432-21-3 | Chemsrc [chemsrc.com]
- 6. 3-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 13750442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount for its successful application. This guide provides an in-depth technical overview of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline (CAS Number: 1092461-38-5). While specific experimental data for this compound is not extensively available in public literature, this document will leverage data from structurally similar compounds to provide predicted properties. Crucially, it will also detail robust, field-proven experimental protocols for the precise determination of these essential characteristics.
The strategic placement of chloro, fluoro, and trifluoromethyl groups on the aniline scaffold suggests a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity, which are critical in drug design.[1] This guide will serve as a foundational resource for researchers working with this and similar halogenated aniline derivatives.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 1092461-38-5
-
Molecular Formula: C₇H₄ClF₄N
-
Molecular Weight: 213.56 g/mol
-
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on the analysis of structurally related compounds.
| Property | Predicted Value/Range | Rationale and Comparative Data |
| Physical State | Solid | Substituted anilines with similar molecular weights are often solids at room temperature. |
| Melting Point | 30-50 °C | 3-Chloro-2-fluoroaniline has a melting point of 33-37 °C. The addition of a trifluoromethyl group may slightly alter this. |
| Boiling Point | >200 °C at 760 mmHg | 3-Chloro-2-(trifluoromethyl)aniline has a boiling point of approximately 238.2°C.[1] The additional fluorine atom in the target molecule is expected to result in a comparable boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | Anilines are generally insoluble in water.[2] The hydrophobic nature of the chloro, fluoro, and trifluoromethyl groups will further decrease aqueous solubility. |
| pKa (of the conjugate acid) | < 3 | The presence of multiple electron-withdrawing groups (Cl, F, CF₃) is expected to significantly decrease the basicity of the aniline nitrogen, resulting in a low pKa for the anilinium ion. For comparison, the pKa of 4-trifluoromethylaniline's conjugate acid is 2.75.[3] |
Experimental Protocols for Physicochemical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Load a small amount of the sample into the open end of a capillary tube to a depth of 2-3 mm.[4]
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface.[5]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[5]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[6]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For liquid compounds or those that can be melted without decomposition, the boiling point is a key characteristic. The micro-scale method using a Thiele tube or a similar apparatus is suitable for small sample quantities.[7]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or a metal heating block)
-
Clamp and stand
Procedure:
-
Place a small amount (a few milliliters) of the liquid sample into the fusion tube.[8]
-
Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the sample.[7]
-
Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heat the apparatus gradually.[9]
-
As the liquid heats, air trapped in the capillary tube will bubble out.
-
Continue heating until a steady stream of bubbles emerges from the capillary tube.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10]
Solubility Determination
Understanding a compound's solubility profile is crucial for reaction setup, purification, and formulation.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated pipettes or droppers
Procedure:
-
Add approximately 10-20 mg of the solid sample to a test tube.
-
Add 1 mL of the chosen solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane) in small portions.[11]
-
After each addition, vigorously agitate the mixture for at least 30 seconds.[12]
-
Observe the sample to determine if it has completely dissolved.
-
Classify the solubility as:
-
Soluble: The entire solid dissolves.
-
Partially soluble: Some of the solid dissolves.
-
Insoluble: No noticeable dissolution.
-
-
To assess solubility in acidic or basic aqueous solutions, use 5% HCl and 5% NaOH, respectively. A water-insoluble compound that dissolves in 5% HCl is likely basic (as an aniline would be).[13]
Caption: General Workflow for Solubility Testing.
Spectroscopic Characterization
Spectroscopic data provides invaluable information about the molecular structure and is essential for confirming the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro, fluoro, and trifluoromethyl substituents. The amine protons will appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons are sensitive to the electronic nature of the substituents.[14]
-
¹⁹F NMR: Fluorine NMR is a powerful tool for fluorinated compounds. A signal corresponding to the single fluorine atom on the ring and a signal for the trifluoromethyl group are expected.
Mass Spectrometry (MS)
The mass spectrum will provide the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak (M⁺) will be accompanied by an M+2 peak with an intensity of about one-third of the M⁺ peak.[15][16] This isotopic pattern is a characteristic signature for a monochlorinated compound.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.
-
Aromatic C-H and C=C stretching: In their characteristic regions.
Reactivity and Stability
-
Reactivity: The aniline nitrogen is nucleophilic and can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. However, the presence of strong electron-withdrawing groups (Cl, F, CF₃) will significantly reduce the nucleophilicity of the amine compared to unsubstituted aniline.[3]
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, like many anilines, it may be sensitive to light and air over time, potentially leading to discoloration. It should be stored in a tightly sealed container in a cool, dark place.
Applications in Research and Development
Substituted anilines, particularly those containing fluorine and trifluoromethyl groups, are valuable building blocks in several areas:
-
Pharmaceuticals: The trifluoromethyl group can enhance metabolic stability and cell membrane permeability of drug candidates.[1] This aniline derivative could serve as a key intermediate in the synthesis of novel therapeutic agents.
-
Agrochemicals: Many modern herbicides and pesticides incorporate fluorinated aromatic moieties.
-
Materials Science: The unique electronic properties conferred by the substituents may make this compound a candidate for the synthesis of advanced polymers and electronic materials.[17]
Conclusion
This compound is a compound with significant potential in various fields of chemical research and development. While comprehensive experimental data is not yet widely published, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can confidently determine the physicochemical properties of this molecule and unlock its potential in their applications. The predictive data based on analogous compounds serves as a valuable starting point for experimental design.
References
- 1. innospk.com [innospk.com]
- 2. 2-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. pennwest.edu [pennwest.edu]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. sparrow-chemical.com [sparrow-chemical.com]
A Technical Guide to the Safe Handling of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
Abstract: 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline (CAS No. 1092461-38-5) is a highly substituted aniline derivative increasingly utilized as a key building block in the synthesis of complex pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts desirable properties to target molecules but also necessitates a rigorous and well-informed approach to laboratory safety. This guide provides a comprehensive overview of the known and inferred hazards associated with this compound. It details field-proven protocols for safe handling, exposure control, emergency response, and proper disposal, designed for researchers, chemists, and drug development professionals. The causality behind each recommendation is explained to foster a deep-rooted culture of safety.
Section 1: Chemical Identity and Physicochemical Properties
Table 1: Chemical Identity and Estimated Physicochemical Properties
| Property | Value / Information | Source / Rationale |
| IUPAC Name | This compound | --- |
| CAS Number | 1092461-38-5 | [1] |
| Molecular Formula | C₇H₄ClF₄N | Calculated |
| Molecular Weight | 213.56 g/mol | Calculated |
| Appearance | Expected to be a colorless to yellow or amber liquid or low-melting solid. | Analogy to similar anilines.[2] |
| Boiling Point | Estimated >200 °C at 760 mmHg | Analogy to related compounds like 3-Chloro-2-(trifluoromethyl)aniline (238 °C).[3] |
| Density | Estimated ~1.4 - 1.5 g/cm³ | Analogy to related compounds; denser than water.[3] |
| Solubility | Expected to be insoluble or poorly soluble in water; soluble in organic solvents. | General property of substituted anilines.[3][4] |
| Flash Point | Estimated >90 °C | Analogy to related compounds like 3-Chloro-2-(trifluoromethyl)aniline (98 °C).[3] |
Note: The physicochemical data presented are estimates based on structurally related compounds. Experimental determination is required for definitive values.
Section 2: Hazard Identification and Toxicological Profile
No specific toxicological studies have been published for this compound. Therefore, a conservative hazard assessment must be conducted based on the known risks of the aniline scaffold and its functional groups. Anilines as a class are known for their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[5] The presence of halogen and trifluoromethyl groups can further potentiate toxicity.
Based on safety data for closely related isomers, this compound should be treated as hazardous.[6]
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |
| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic/Harmful in contact with skin.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[6] |
| (Single Exposure) | ||
| Hazardous to the Aquatic | (Not Classified) | Data not available, but release to the environment should be avoided.[7] |
| Environment |
Core Toxicological Concerns:
-
Systemic Toxicity: The primary risk associated with anilines is systemic toxicity upon absorption through the skin, inhalation, or ingestion. They can interfere with hemoglobin, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and nausea.[5]
-
Irritation: The compound is expected to be a significant irritant to the skin, eyes, and respiratory tract.[6] Direct contact can cause redness, pain, and inflammation. Inhalation of vapors or aerosols can lead to irritation of the nose, throat, and lungs.
-
Chronic Effects: Long-term exposure to aromatic amines may pose other health risks, and some have been linked to carcinogenic effects.[5] Given the lack of data, chronic exposure to this compound should be minimized as a precautionary measure.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. The "Hierarchy of Controls" is the fundamental framework for protecting laboratory personnel. Engineering controls are the most effective, followed by administrative controls, and finally, personal protective equipment (PPE), which serves as the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be performed inside a properly functioning and certified chemical fume hood. This is non-negotiable and serves to control inhalation exposure.
Administrative Controls:
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this chemical must be written and approved. All personnel must be trained on this SOP before beginning work.
-
Designated Area: Clearly mark the area within the fume hood where the compound is handled (e.g., "WARNING: TOXIC ANILINE DERIVATIVE WORK AREA").
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[7]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.[7]
-
Skin Protection:
-
Lab Coat: A full-length, buttoned lab coat is required.
-
Gloves: Due to the risk of skin absorption, selecting the correct gloves is critical. While nitrile gloves may offer splash protection, they are not recommended for prolonged contact with anilines.[8] For extended operations, consider heavier-duty gloves such as butyl or Viton. Always check the manufacturer's glove compatibility chart. Double-gloving is a recommended practice.
-
-
Respiratory Protection: When used within a fume hood, a respirator is typically not required. If a situation arises where the compound must be handled outside of a hood (a scenario that should be avoided), a NIOSH-approved respirator with an organic vapor cartridge is necessary. Personnel must be medically cleared and fit-tested to wear a respirator.[7]
Section 4: Safe Handling and Storage Procedures
Adherence to strict protocols during handling and storage is essential to prevent accidental exposure and maintain chemical integrity.
Protocol 1: Routine Laboratory Handling Workflow
-
Preparation:
-
Confirm the fume hood is operational (check airflow monitor).
-
Don all required PPE (goggles, face shield, lab coat, appropriate gloves).
-
Prepare the designated work area by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Handling:
-
Retrieve the chemical from its storage location, ensuring the container is sealed and clean.
-
Transport the chemical in a secondary, non-breakable container.
-
Perform all transfers (weighing, dispensing) within the fume hood. Use a spatula or pipette as appropriate. Avoid generating dust or aerosols.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Securely close the primary container.
-
Wipe the exterior of the container with a damp cloth to remove any residue before returning to storage.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Carefully package all contaminated disposable materials (bench paper, wipes, gloves) into a designated hazardous waste bag inside the hood.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly.
-
Storage Requirements:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and anhydrides.
-
The storage area should be secure and accessible only to authorized personnel.
Section 5: Emergency Procedures (Spills, Fire, First Aid)
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes. A safety shower should be used for large-area contact. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Response:
The appropriate response depends on the scale of the spill. All personnel should be trained to differentiate between a minor spill they can handle and a major spill requiring emergency services.
Caption: Decision workflow for responding to a chemical spill.
Protocol 2: Small-Scale Spill Cleanup (<100 mL, within a fume hood)
-
Alert & Secure: Alert nearby personnel. Ensure the fume hood sash is lowered to the appropriate working height.
-
Don PPE: Wear double gloves, safety goggles, a face shield, and a lab coat.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to dike the spill and prevent it from spreading.
-
Absorb: Apply the absorbent material over the spill, working from the outside in to minimize splashing.
-
Collect: Carefully scoop the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the waste container.
-
Dispose: Seal the waste container, properly label it as "Spill Debris containing this compound," and arrange for pickup by Environmental Health & Safety (EHS).
-
Report: Report the incident to your supervisor.
Firefighting:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[6] Do not use a direct stream of water, as it may spread the fire.
-
Hazards from Combustion: Fire may produce irritating, corrosive, and toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).
Section 6: Disposal Considerations
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.
-
Disposal Method: Disposal must be handled by a licensed hazardous waste disposal company. Do not dispose of down the drain or in general trash.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. This compound|å æçå°H5 [klamar-reagent.com]
- 2. innospk.com [innospk.com]
- 3. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tuodaindus.com [tuodaindus.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Spectral Analysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline (CAS 1092461-38-5). Designed for researchers, scientists, and drug development professionals, this document elucidates the predicted mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics of this complex halogenated aniline. Given the limited availability of public experimental spectra for this specific compound, this guide leverages spectral data from structurally analogous compounds to provide a robust predictive analysis. This approach not only offers a detailed spectral forecast but also demonstrates the application of fundamental spectroscopic principles in structural elucidation.
Introduction
This compound is a highly substituted aromatic amine with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The presence of multiple electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) and an electron-donating amino group on the benzene ring creates a unique electronic environment, making a thorough structural characterization essential. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous identification and purity assessment. This guide offers a detailed roadmap for interpreting the key spectral features of this molecule.
A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound, suggesting that experimental data can be obtained for comparison with the predictions outlined herein[1].
Molecular Structure and Predicted Spectral Behavior
The strategic placement of substituents on the aniline ring dictates the expected spectral outcomes. The interplay of their electronic and steric effects will be a recurring theme in the interpretation of the mass spectrum, NMR spectra, and IR spectrum.
Caption: Molecular Structure of this compound.
Mass Spectrometry: Unraveling the Molecular Formula and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation : A standard GC-MS system equipped with an electron ionization source.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
MS Conditions :
-
Ionization Energy : 70 eV.
-
Mass Range : m/z 40-400.
-
Predicted Mass Spectrum
Molecular Ion Peak: The nominal molecular weight of this compound (C₇H₄ClF₄N) is 213.56 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion (M⁺) will appear as a pair of peaks at m/z 213 (for the ³⁵Cl isotope) and m/z 215 (for the ³⁷Cl isotope), with a characteristic intensity ratio of approximately 3:1[2]. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.
Key Fragmentation Pathways: The fragmentation of the molecular ion will be influenced by the stability of the resulting fragments. The trifluoromethyl group is a common point of fragmentation in similar molecules[3][4].
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
-
Loss of HF (m/z 193/195): Elimination of hydrogen fluoride is a plausible fragmentation pathway.
-
Loss of a Chlorine Radical (m/z 178): Cleavage of the C-Cl bond would result in a fragment at m/z 178.
-
Loss of a Trifluoromethyl Radical (m/z 144/146): The C-CF₃ bond is relatively labile, and its cleavage would lead to a significant peak at m/z 144/146.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy provides invaluable information about the connectivity and chemical environment of the atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments : Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For more detailed analysis, 2D correlation experiments like COSY and HSQC can be performed.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons. The chemical shifts will be influenced by the surrounding substituents. The amino group protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.0 - 7.3 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 1-2 |
| H-5 | 6.8 - 7.1 | Triplet-like (t) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-9 |
| NH₂ | 4.0 - 5.5 | Broad singlet | - |
The predictions are based on data from analogous compounds such as 3-chloro-2-fluoroaniline and 2-fluoro-6-(trifluoromethyl)aniline[3][5].
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms. The chemical shifts will be significantly affected by the electronegative substituents, and the carbons bonded to or near fluorine atoms will exhibit C-F coupling.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 (C-NH₂) | 140 - 145 | ²J(C-F) ≈ 15-20 |
| C-2 (C-F) | 150 - 155 | ¹J(C-F) ≈ 240-250 |
| C-3 (C-Cl) | 115 - 120 | ²J(C-F) ≈ 20-25 |
| C-4 | 125 - 130 | ⁴J(C-F) ≈ 3-5 |
| C-5 | 120 - 125 | ³J(C-F) ≈ 5-10 |
| C-6 (C-CF₃) | 118 - 123 | ²J(C-F) ≈ 30-35 |
| CF₃ | 120 - 125 | ¹J(C-F) ≈ 270-280 |
Predictions are informed by data from related compounds like 2-fluoro-6-(trifluoromethyl)aniline and 3-chloro-4-fluoroaniline[2][3][6].
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for fluorinated compounds and will provide two distinct signals for the two different fluorine environments in the molecule.
| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
| Ar-F | -120 to -140 | Multiplet |
| CF₃ | -60 to -65 | Singlet or narrow multiplet |
The fluorine atom attached to the aromatic ring will show couplings to the nearby aromatic protons. The trifluoromethyl group's fluorine atoms are equivalent and will likely appear as a singlet or a narrow multiplet due to long-range couplings. The wide chemical shift range of ¹⁹F NMR makes signal assignment straightforward[7][8].
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation : A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
Instrumentation : A standard FTIR spectrometer with an ATR accessory.
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Predicted IR Spectrum
The IR spectrum of this compound will be characterized by the following key absorption bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretching (asymmetric and symmetric) | 3400 - 3500 | Medium |
| Aromatic C-H stretching | 3000 - 3100 | Medium to Weak |
| Aromatic C=C stretching | 1580 - 1620 | Medium to Strong |
| N-H bending | 1550 - 1650 | Medium |
| C-F stretching (CF₃) | 1100 - 1300 | Strong, multiple bands |
| C-F stretching (Aromatic) | 1200 - 1250 | Strong |
| C-Cl stretching | 700 - 800 | Medium |
The presence of strong absorption bands in the 1100-1300 cm⁻¹ region is a characteristic feature of compounds containing a trifluoromethyl group. The N-H stretching bands will appear as a doublet in the 3400-3500 cm⁻¹ range, which is typical for primary amines[2][3][5].
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By leveraging data from structurally related compounds, we have established a solid framework for the interpretation of its Mass, NMR, and IR spectra. The predicted data, including isotopic patterns in MS, complex coupling patterns in NMR, and characteristic functional group absorptions in IR, offer a detailed spectral signature for this molecule. This guide serves as a valuable resource for researchers in the synthesis and application of this and other complex halogenated anilines, underscoring the power of predictive spectroscopy in modern chemical research.
References
- 1. bldpharm.com [bldpharm.com]
- 2. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-6-(trifluoromethyl)aniline | C7H5F4N | CID 518959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-4-fluoroaniline(367-21-5) 13C NMR spectrum [chemicalbook.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. biophysics.org [biophysics.org]
Foreword: Navigating the Solubility Landscape for Advanced Pharmaceutical Intermediates
An In-Depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline in Organic Solvents
In the realm of drug discovery and development, the journey from a promising molecule to a viable therapeutic agent is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. For researchers working with complex intermediates like this compound, a nuanced understanding of its behavior in various organic solvents is not merely academic—it is a cornerstone of process development, reaction optimization, purification, and formulation. This guide is designed to move beyond simple data points, offering a framework for predicting, experimentally determining, and rationally understanding the solubility of this multifaceted compound. As your partner in the laboratory, my objective is to equip you with the foundational principles and field-proven methodologies necessary to confidently navigate the solubility landscape of this and other advanced chemical entities.
Physicochemical Profile of this compound: A Structural Approach to Solubility Prediction
The solubility of a compound is intrinsically linked to its molecular structure. By deconstructing this compound into its constituent functional groups, we can build a predictive model of its behavior based on the principle of "like dissolves like."[1][2]
-
The Aromatic Core: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.
-
The Amine Group (-NH₂): The aniline moiety introduces polarity and the capacity for hydrogen bonding. The lone pair of electrons on the nitrogen and the N-H bonds can act as hydrogen bond acceptors and donors, respectively. This suggests potential solubility in polar protic solvents.
-
Halogen Substituents (-Cl, -F): The chloro and fluoro groups are highly electronegative, creating dipole moments within the molecule. This enhances its overall polarity, suggesting favorable interactions with polar aprotic solvents.
-
The Trifluoromethyl Group (-CF₃): This is a powerful modulator of physicochemical properties. The -CF₃ group is strongly electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of a molecule.[3][4] This property is known to enhance solubility in non-polar environments and is a common strategy in drug design to improve membrane permeability.[4] The C-F bond's strength also confers high metabolic stability.[4]
Integrated Analysis:
The structure of this compound presents a fascinating dichotomy. The highly lipophilic trifluoromethyl group and the nonpolar benzene ring suggest good solubility in nonpolar and weakly polar solvents. Conversely, the polar amine and halogen groups suggest compatibility with polar solvents. The amine group's ability to hydrogen bond is somewhat sterically hindered by the adjacent fluoro and trifluoromethyl groups, which may temper its interaction with protic solvents.
Based on this analysis, we can formulate a hypothesis regarding its solubility profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | High | Dominated by the lipophilic -CF₃ group and the aromatic ring. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | High to Moderate | Favorable dipole-dipole interactions with the C-Cl, C-F, and C-N bonds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Hydrogen bonding is possible via the -NH₂ group, but steric hindrance and the large lipophilic portion of the molecule may limit solubility compared to simpler anilines. |
| Water | Water | Very Low / Insoluble | The large, hydrophobic aromatic structure and the lipophilic -CF₃ group are expected to overcome the hydrophilic contribution of the amine group. |
The Gold Standard: Experimental Determination of Thermodynamic Solubility
While theoretical predictions provide a valuable starting point, empirical data is indispensable for process chemistry and drug development. The isothermal shake-flask method is widely recognized as the definitive technique for determining thermodynamic solubility.[5] It is designed to achieve a true equilibrium between the undissolved solid and the saturated solution at a constant temperature.
Core Protocol: Isothermal Shake-Flask Method
This protocol provides a robust framework for obtaining accurate and reproducible solubility data.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Glass vials or flasks with airtight seals
-
Thermostatically controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Centrifuge (optional)
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment to confirm that equilibrium has been reached with a saturated solution.
-
Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Securely seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration is required.[5] The most reliable method is to filter an aliquot of the supernatant through a syringe filter compatible with the solvent.
-
Sampling and Dilution: Immediately after filtration, accurately pipette a known volume of the clear, saturated filtrate into a volumetric flask. Dilute with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/100 g of solvent, or mol/L.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Quantitative Analysis: Choosing the Right Tool for the Job
Accurate quantification of the dissolved solute is critical. The choice of analytical technique depends on factors such as the required sensitivity, the complexity of the matrix, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for its specificity, sensitivity, and accuracy, especially for analyzing aromatic amines.[6][7]
-
Principle: A reversed-phase C18 column is typically used. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation of the analyte from any potential impurities.
-
Detection: A UV detector set to a wavelength of maximum absorbance for the aniline derivative (typically between 230-280 nm) provides excellent sensitivity.[8][9]
-
Quantification: A calibration curve is generated by injecting known concentrations of this compound and plotting the peak area against concentration. The concentration of the unknown sample is then determined from this curve.
UV-Vis Spectrophotometry
For a rapid and simpler analysis, UV-Vis spectrophotometry can be employed, provided the compound has a distinct chromophore and no other components in the solution absorb at the analytical wavelength.
-
Principle: Based on Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound. For anilines, this is often around 230 nm or 280 nm.[8]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted sample from the solubility experiment and use the calibration curve to determine its concentration.
-
Caption: Logic for Selecting an Appropriate Analytical Method for Quantification.
Data Presentation and Application
Systematic recording and presentation of solubility data are crucial for its application in process development and research. Data should be meticulously documented as follows:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Toluene | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
The acquired solubility data directly informs critical decisions in:
-
Reaction Chemistry: Selection of an appropriate solvent to ensure all reactants remain in the solution phase.
-
Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification.
-
Formulation: Understanding solubility is the first step in developing liquid formulations or predicting dissolution rates for solid dosage forms.
References
- 1. chem.ws [chem.ws]
- 2. Khan Academy [khanacademy.org]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
molecular structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
An In-depth Technical Guide to the Molecular Structure and Analysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
Executive Summary
This compound, identified by CAS Number 1092461-38-5, is a highly functionalized aromatic amine of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the aniline core, imparts a distinct combination of lipophilicity, metabolic stability, and electronic properties. These characteristics make it a valuable building block in the design of complex bioactive molecules.[2][3] This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and the spectroscopic techniques essential for its characterization. It is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this compound's structural and analytical profile.
Introduction: The Strategic Importance of Fluorination in Molecular Design
The deliberate incorporation of fluorine and fluorinated groups is a cornerstone of modern medicinal chemistry.[2] The trifluoromethyl (-CF₃) group, in particular, is a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic properties.[4] It is known to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties that can strengthen binding interactions with biological targets.[2][3]
In this compound, the -CF₃ group at position 6, combined with the ortho-fluoro and meta-chloro substituents, creates a unique electronic and steric environment around the aniline core. This guide will deconstruct the molecule's structure through a detailed examination of its spectroscopic signatures, providing the foundational knowledge required for its use in synthesis and quality control.
Molecular Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1092461-38-5 | [1][5] |
| Molecular Formula | C₇H₄ClF₄N | [1] |
| Molecular Weight | 213.56 g/mol | [1] |
| Appearance | Typically a liquid or low-melting solid | - |
| Purity | Often supplied at ≥95% | [5] |
Molecular Structure Diagram
The 2D structure of the molecule is presented below, illustrating the relative positions of the functional groups on the benzene ring.
Caption: 2D structure of this compound.
Synthesis and Reactivity Insights
Trifluoromethylated anilines are crucial intermediates for a wide range of active compounds.[6] While specific, published synthetic routes for this compound are proprietary, a general and logical pathway involves the reduction of a corresponding nitrobenzene precursor. This approach is a standard transformation in organic synthesis.[7]
Proposed Synthetic Workflow
The synthesis would logically proceed from a substituted nitrobenzene, which itself can be built up through sequential nitration and halogenation steps. The final reduction of the nitro group to an amine is a key transformation.
Caption: A plausible synthetic workflow for the target aniline derivative.
Expert Insight: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) is a clean and efficient method, while metal/acid combinations like iron in acetic or hydrochloric acid are robust, cost-effective alternatives suitable for large-scale production. The specific conditions must be optimized to avoid dehalogenation.
Spectroscopic Elucidation of Molecular Structure
A definitive structural confirmation relies on a combination of spectroscopic methods. The following sections detail the expected spectral data based on established principles and analysis of analogous compounds.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms in the molecule. For this compound, ¹H, ¹⁹F, and ¹³C NMR are all highly informative.
-
¹H NMR (Proton NMR): The spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C4 and C5 positions. The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The aromatic protons will be split into doublets due to coupling with each other.
-
¹⁹F NMR (Fluorine NMR): This is a critical technique for this molecule. Two signals are expected: one for the single fluorine atom attached to the ring and another for the three equivalent fluorine atoms of the -CF₃ group. The chemical shifts will be distinct, and there may be observable through-space or through-bond coupling between the C2-F and the C6-CF₃ group.[10][11]
-
¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The carbons directly attached to fluorine (C2, C6, and the CF₃ carbon) will exhibit large one-bond C-F coupling constants. The signals will be influenced by the strong electron-withdrawing effects of the halogen substituents.
Table 2: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling |
|---|---|---|
| ¹H (Aromatic) | ~6.8 - 7.5 | Doublets (d) |
| ¹H (Amine) | ~3.5 - 5.0 (variable) | Broad Singlet (br s) |
| ¹⁹F (C2-F) | ~ -120 to -140 | Singlet or complex multiplet |
| ¹⁹F (C6-CF₃) | ~ -60 to -65 | Singlet or complex multiplet |
| ¹³C (Aromatic) | ~110 - 150 | Quartets (q) and Doublets (d) due to C-F coupling |
| ¹³C (CF₃) | ~120 - 125 | Quartet (q) due to ¹JCF |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's composition from its fragmentation pattern.
-
Molecular Ion (M⁺): The key diagnostic feature will be the molecular ion peak pattern. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the spectrum will show two peaks: one at m/z 213 (for the C₇H₄³⁵ClF₄N⁺ ion) and a second, less intense peak at m/z 215 (for the C₇H₄³⁷ClF₄N⁺ ion). The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom.[9]
-
Fragmentation Pathway: Under electron ionization (EI), the molecular ion is expected to fragment through logical pathways, including the loss of radicals or neutral molecules.
Caption: Plausible EI-MS fragmentation pathway for the target molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 1600 - 1630 | N-H Scissoring (bending) | Primary Amine (-NH₂) |
| 1450 - 1600 | C=C Aromatic Ring Stretch | Benzene Ring |
| 1100 - 1350 | C-F Stretch (strong) | -CF₃ and Ar-F |
| 1000 - 1100 | C-N Stretch | Aryl Amine |
| 700 - 800 | C-Cl Stretch | Aryl Chloride |
Experimental Protocols
To ensure high-quality, reproducible data, standardized analytical protocols must be followed.
Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.
-
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal resolution.
-
Tuning and Locking: Tune the appropriate probes (¹H, ¹⁹F, ¹³C) and lock the field frequency to the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition: Acquire the spectra using standard pulse programs. For ¹³C NMR, a longer acquisition time with a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
Protocol: Mass Spectrum Acquisition (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC-MS) inlet.
-
Rationale: GC-MS is ideal as it separates the analyte from potential impurities before it enters the ion source, providing a clean mass spectrum.
-
-
Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Rationale: 70 eV is the standard energy for EI because it provides reproducible fragmentation patterns that are comparable to library spectra.
-
-
Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.
-
Data Interpretation: Analyze the resulting spectrum for the characteristic [M]⁺ and [M+2]⁺ isotope pattern for chlorine and identify major fragment ions to confirm the structure.
Safety, Handling, and Storage
As with many halogenated aromatic amines, this compound should be handled with care.
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13][14] Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14][15]
-
Hazards: While specific toxicity data for this compound is limited, analogous compounds are often harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12][16][17]
Conclusion
This compound is a structurally complex and synthetically valuable molecule. Its molecular architecture, confirmed through a multi-technique spectroscopic approach, is defined by the interplay of its three distinct halogen-containing substituents. A thorough understanding of its NMR, MS, and IR data is not merely an academic exercise; it is a prerequisite for its effective use in the rigorous and regulated environment of drug discovery and development. The data and protocols presented in this guide provide the necessary framework for researchers to confidently identify, characterize, and deploy this important chemical building block.
References
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- 5. This compound|å æçå° [klamar-reagent.com]
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- 7. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tcichemicals.com [tcichemicals.com]
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- 17. fishersci.ie [fishersci.ie]
Fluorinated Building Blocks in Drug Discovery: A Strategic Guide to Molecular Optimization
An In-depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist, it is understood that the introduction of a functional group is not a matter of synthetic convenience, but a strategic decision aimed at solving a specific design challenge. Among the tools available to the medicinal chemist, fluorine stands unique. It is not merely a hydrogen bioisostere; it is a powerful modulator of molecular properties.[1][2][3][4] The decision to incorporate fluorine is a deliberate one, aimed at overcoming specific hurdles in the drug discovery cascade, from metabolic instability to poor target engagement.
This guide eschews a conventional textbook structure. Instead, it is organized around the core problems that drug discovery teams face daily and illustrates how fluorinated building blocks provide targeted solutions. We will explore the causality behind these choices, backed by established protocols and data, to provide a field-proven framework for leveraging organofluorine chemistry.[5][6] Approximately 30% of approved drugs since 2020 contain fluorine, a testament to its profound impact.[7]
Part 1: The Primary Directive in Lead Optimization - Enhancing Metabolic Stability
A common failure mode for promising lead compounds is rapid metabolic degradation, often by Cytochrome P450 (CYP) enzymes.[7] This leads to a short half-life and necessitates higher or more frequent dosing, increasing the risk of toxicity. The strategic introduction of fluorine offers a robust solution by blocking these metabolic "hot spots."
The Causality: Why Fluorine Works
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol for an sp³ carbon).[7] CYP enzymes typically metabolize drugs through oxidation of C-H bonds. By replacing a metabolically vulnerable C-H bond with a C-F bond, that position is effectively "armored" against enzymatic attack.[7][8] The trifluoromethyl (-CF₃) group is particularly effective at deactivating adjacent aromatic rings towards oxidation.[9]
This strategic replacement not only enhances metabolic stability but can also divert metabolism to safer pathways, reducing the formation of toxic metabolites.[7]
Workflow: Identifying and Addressing Metabolic Hotspots
Caption: Workflow for metabolic stabilization using fluorinated building blocks.
Protocol: Representative Synthesis of a Trifluoromethylated Analog
This protocol outlines a typical Suzuki coupling to introduce a trifluoromethyl group onto an aromatic core, a common strategy for enhancing metabolic stability.[10]
Objective: To replace a metabolically labile aryl-bromide on a lead scaffold with a more stable aryl-CF₃ group.
Materials:
-
Aryl-bromide lead compound (1.0 eq)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the aryl-bromide lead compound, 4-(trifluoromethyl)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling N₂ through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired trifluoromethylated analog.
Part 2: Modulating Physicochemical Properties - The Electronic Influence
Beyond steric blocking, fluorine's extreme electronegativity (3.98 on the Pauling scale) profoundly alters a molecule's electronic properties.[2][7] This allows for the fine-tuning of acidity/basicity (pKa) and lipophilicity (LogP/LogD), which are critical for solubility, membrane permeability, and target binding.[11][12]
The Causality: Inductive Effects and Lipophilicity
-
pKa Modulation: Fluorine's strong electron-withdrawing inductive effect lowers the pKa of nearby acidic groups (making them stronger acids) and lowers the pKa of the conjugate acids of nearby basic groups (making bases weaker).[7][13] This is a crucial tactic for improving bioavailability, as reducing the basicity of an amine can increase the proportion of the neutral species required to cross cell membranes.[2]
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity is highly context-dependent.[12][14] A single fluorine substitution for hydrogen often slightly increases LogP.[7] However, the introduction of more polar motifs like the difluoromethyl (-CHF₂) group can serve as a lipophilic hydrogen bond donor, a unique property.[14] Conversely, groups like trifluoromethyl (-CF₃) are strongly lipophilic.[14] This tunability allows chemists to carefully balance solubility and permeability.
Data Presentation: Impact of Fluorination on pKa and LogP
| Compound Pair | Non-Fluorinated pKa | Fluorinated Analog | Fluorinated pKa | ΔpKa | Non-Fluorinated LogP | Fluorinated LogP | ΔLogP |
| Aniline | 4.6 | 4-Fluoroaniline | 4.65 | +0.05 | 0.90 | 1.15 | +0.25 |
| Benzylamine | 9.33 | 2-Fluorobenzylamine | 8.83 | -0.50 | 1.09 | 1.32 | +0.23 |
| Benzoic Acid | 4.20 | 4-Fluorobenzoic Acid | 4.14 | -0.06 | 1.87 | 2.13 | +0.26 |
| Toluene | N/A | Trifluorotoluene | N/A | N/A | 2.73 | 3.32 | +0.59 |
Note: pKa and LogP values are representative and can vary based on experimental conditions. This table illustrates general trends.
Caption: Inductive effect of a CF₃ group reducing the basicity of an amine.
Part 3: Enhancing Potency through Conformational Control and Binding Interactions
Fluorine can improve binding affinity not just by altering electronics, but by influencing the molecule's three-dimensional shape and its interactions within the target's binding pocket.
The Causality: Unique Fluorine Interactions
-
Conformational Restriction: The gauche effect, an attraction between vicinal electronegative substituents, can be exploited. For example, in fluorinated cyclohexane rings, fluorine substitution can lock the ring into a specific conformation that is more favorable for binding to the target protein.[1]
-
Hydrogen Bond Acceptor: The polarized C-F bond allows fluorine to act as a weak hydrogen bond acceptor, forming productive interactions with protein backbone amides or side chains.[7][8]
-
Orthogonal Multipolar Interactions: Fluorine can engage in favorable multipolar interactions with carbonyl groups in the protein backbone, an interaction distinct from classical hydrogen bonds, which can significantly enhance binding affinity.[1]
Part 4: The Modern Chemist's Fluorinated Building Blocks
While late-stage fluorination is a powerful technique, the building block approach remains a dominant strategy in drug discovery for its reliability and scalability.[15][16] A diverse array of fluorinated building blocks is now commercially available, enabling rapid synthesis of analogs.
Key Classes of Fluorinated Building Blocks:
-
Simple Fluorides: Fluoroaromatics, fluoroaliphatics, and fluorinated heterocycles.[17][18]
-
Trifluoromethylated (-CF₃) Scaffolds: The -CF₃ group is one of the most common fluorine motifs in pharmaceuticals, valued for its metabolic stability and lipophilicity.[9][13] Examples include trifluoromethyl-pyridines and -pyrazoles.
-
Difluoromethyl (-CHF₂) and Monofluoromethyl (-CH₂F) Groups: These provide different electronic and lipophilic properties compared to -CF₃ and can act as bioisosteres for hydroxyl or thiol groups.[14]
-
Fluoroalkoxy Groups (-OCF₃, -OCHF₂): These offer an alternative way to modulate lipophilicity and electronics.[15][19]
-
Emerging Motifs (The "Super-CF₃"): The pentafluorosulfanyl (-SF₅) group is gaining attention as a "super-trifluoromethyl" group due to its greater lipophilicity and steric bulk, offering a new avenue for molecular design.[20][21][22]
Part 5: Emerging Frontiers - Fluorine in Diagnostics
The utility of fluorine extends beyond therapeutics into diagnostics. The positron-emitting isotope Fluorine-18 (¹⁸F) is a cornerstone of Positron Emission Tomography (PET) imaging.[2][23] By labeling a drug candidate with ¹⁸F, researchers can non-invasively study its pharmacokinetics, biodistribution, and target engagement in vivo, providing invaluable data for clinical translation.[2][11]
Conclusion
The strategic incorporation of fluorinated building blocks is an indispensable part of modern drug discovery. It is a data-driven, hypothesis-led process aimed at solving specific, well-defined problems in the optimization of a lead compound. By understanding the causal relationships between fluorine's unique properties and its effects on a molecule's ADME profile and target interactions, researchers can more effectively design the next generation of safer and more efficacious medicines. The ever-expanding toolbox of novel fluorinated motifs and synthetic methods ensures that fluorine will remain a "magical element" in the chemist's arsenal for the foreseeable future.[23][24]
References
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- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
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- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
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- 15. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 21. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group represents one of the most powerful and widely adopted strategies in modern medicinal chemistry. Its introduction into a drug candidate can profoundly and often predictably modulate key physicochemical and pharmacological properties. This guide provides an in-depth exploration of the multifaceted roles of the CF3 group, moving from its fundamental effects on molecular properties to its impact on pharmacokinetics and pharmacodynamics. We will dissect the causality behind its utility, providing field-proven experimental protocols and data-driven insights to empower researchers in the rational design of next-generation therapeutics. This document is structured to serve as a practical and authoritative resource for professionals engaged in drug discovery and development.
Introduction: The Strategic Rise of Fluorine in Drug Design
The deliberate introduction of fluorine into bioactive molecules has become a pillar of drug design, with a significant percentage of top-selling pharmaceuticals containing at least one fluorine atom.[1] The trifluoromethyl group, in particular, has emerged as a uniquely influential substituent due to its distinct combination of steric and electronic properties.[2][3] Unlike a simple methyl group, the CF3 group is characterized by its larger size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[4][5] The C-F bond's dissociation energy is approximately 485 kJ/mol, significantly higher than that of a carbon-hydrogen (C-H) bond (~414 kJ/mol), a fact that forms the basis for its profound impact on metabolic stability.[4] This guide will elucidate how these fundamental characteristics are leveraged to enhance metabolic stability, modulate lipophilicity and bioavailability, and improve target binding affinity.
Modulation of Core Physicochemical Properties
The journey of a drug from administration to its target is governed by its physicochemical properties. The CF3 group offers a reliable tool for fine-tuning these characteristics.
Enhancing Lipophilicity and Membrane Permeability
A molecule's ability to permeate biological membranes is intrinsically linked to its lipophilicity, often quantified as the logarithm of its partition coefficient (LogP) between octanol and water. The CF3 group is strongly lipophilic and its incorporation generally increases a compound's LogP value.[4][6] This enhancement can improve absorption, distribution, and even penetration of the blood-brain barrier, as exemplified by the antidepressant fluoxetine.[4][5] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Experimental Protocol: Determination of Lipophilicity (LogD7.4)
The "shake-flask" method is the gold-standard for determining the octanol-water distribution coefficient at a physiological pH of 7.4 (LogD7.4).
-
Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing the phases to separate overnight. This ensures thermodynamic equilibrium.[7]
-
Compound Dissolution: Prepare a stock solution of the test compound in the pre-saturated n-octanol. A typical starting concentration is 1 mg/mL.
-
Partitioning: Add a precise volume of the compound-containing octanol phase to a precise volume of the pre-saturated PBS phase (e.g., 1:1 v/v) in a glass vial.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 30-60 minutes) to facilitate partitioning. Subsequently, centrifuge the vial (e.g., 2000 x g for 15 minutes) to ensure complete phase separation.[8]
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy.[7][8]
-
Calculation: Calculate LogD7.4 using the formula: LogD_7.4 = log([Compound]_octanol / [Compound]_aqueous)
Table 1: Impact of Trifluoromethylation on Lipophilicity
| Parent Compound | LogP (CH₃ Analog) | Trifluoromethylated Analog | LogP (CF₃ Analog) | ΔLogP |
| Toluene | 2.73 | Benzotrifluoride | 2.86 | +0.13 |
| Aniline | 0.90 | 4-(Trifluoromethyl)aniline | 1.83 | +0.93 |
| Phenol | 1.46 | 4-(Trifluoromethyl)phenol | 2.58 | +1.12 |
Data compiled for illustrative purposes to show general trends.
Altering Electronic Properties and Acidity
The three highly electronegative fluorine atoms make the CF3 group a powerful electron-withdrawing substituent.[4] When placed on an aromatic ring or adjacent to an ionizable functional group, it can significantly lower the pKa of that group.[2] For example, the pKa of phenol is ~10.0, whereas the pKa of 4-(trifluoromethyl)phenol is ~8.7. This modulation of acidity or basicity is critical, as it dictates the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.
Optimizing the Pharmacokinetic (ADME) Profile
Perhaps the most celebrated role of the CF3 group is its ability to improve a drug's pharmacokinetic profile, particularly by enhancing its metabolic stability.
Blocking Metabolic Hotspots for Unprecedented Stability
The primary route of metabolism for many drugs involves the oxidation of C-H bonds, a reaction catalyzed by the Cytochrome P450 (CYP) family of enzymes.[9] By replacing a metabolically labile methyl (CH₃) group or hydrogen atom with a robust CF3 group, that site of metabolism can be effectively blocked.[9] This strategy, often termed "metabolic switching," prevents enzymatic cleavage, thereby reducing the rate of clearance and increasing the drug's half-life and overall exposure.[9]
Case Study: Picornavirus Inhibitors A compelling demonstration of this principle was observed in the development of picornavirus inhibitors. A methyl-substituted analog, when incubated with monkey liver microsomes, was converted into eight different metabolic products, primarily from the hydroxylation of the methyl group. In stark contrast, the corresponding trifluoromethyl-substituted analog was significantly more stable, yielding only two minor metabolites.[10] This highlights the CF3 group's ability to confer a global protective effect against hepatic metabolism.[10]
Table 2: Comparative In Vitro Metabolic Stability of Drug Analogs
| Parameter | Metabolically Labile (e.g., -CH₃) Analog | Metabolically Blocked (-CF₃) Analog | Causality |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | The strong C-F bond is resistant to CYP-mediated oxidation, reducing the rate of metabolism.[9] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic pathway directly lowers the liver's intrinsic capacity to clear the drug.[9] |
| Number of Metabolites | Generally Higher | Significantly Reduced | Inhibition of a major metabolic route prevents the formation of downstream metabolites.[9] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay determines the rate of a compound's disappearance when incubated with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[9][11]
-
Reagent Preparation:
-
Prepare a working solution of the test compound (e.g., 1 µM final concentration).
-
Thaw pooled liver microsomes (e.g., human or rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).[9]
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer. This system ensures a continuous supply of the CYP enzyme cofactor, NADPH.[12]
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[9]
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard).[9] The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.[9]
-
Caption: Workflow for an In Vitro Microsomal Stability Assay.
Enhancing Pharmacodynamic Properties
The introduction of a CF3 group can significantly improve a drug's interaction with its biological target, leading to enhanced potency and selectivity.
Modulating Target Binding Affinity and Selectivity
The CF3 group can enhance binding affinity through several mechanisms:
-
Hydrophobic Interactions: As a lipophilic moiety, it can favorably occupy hydrophobic pockets within a protein's active site.[13]
-
Electrostatic and Hydrogen Bonding: The high electronegativity of the fluorine atoms creates a strong molecular dipole. This can lead to favorable electrostatic interactions and, in some contexts, the CF3 group can act as a weak hydrogen bond acceptor.[4][5]
-
Conformational Control: The steric bulk of the CF3 group can lock the molecule into a specific, biologically active conformation, improving its affinity for the target.[2]
Case Study: Tipranavir The anti-HIV drug Tipranavir demonstrates the power of the CF3 group in binding. The trifluoromethyl-2-pyridyl moiety contributes to multiple strong interactions within the active site of the HIV protease enzyme, enabling it to be effective against multidrug-resistant viral strains.[14]
Experimental Determination of Binding Affinity
Quantifying the strength of a drug-target interaction is reported by the equilibrium dissociation constant (KD), where a smaller KD value signifies a stronger binding affinity.[15] Several biophysical techniques are considered the gold standard for this measurement.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy, entropy) without requiring labeling.[16][17]
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): Label-free optical methods that measure the change in refractive index or light interference as a ligand binds to a target immobilized on a sensor surface. These techniques provide real-time kinetic data (kon, koff) in addition to affinity (KD).[15][18]
Caption: Relationship between kinetic rates and the dissociation constant (KD).
Key Synthetic Strategies for Trifluoromethylation
The widespread use of the CF3 group has spurred the development of numerous synthetic methods for its installation. The choice of reagent and strategy depends on the substrate and the desired position of the group.
-
Nucleophilic Trifluoromethylation: This approach utilizes a "CF₃⁻" equivalent. The most common reagent is trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, which reacts with carbonyls and other electrophiles.[14][19]
-
Electrophilic Trifluoromethylation: These methods use a "CF₃⁺" source, such as hypervalent iodine reagents (e.g., Togni or Umemoto reagents), to trifluoromethylate nucleophiles like phenols or enolates.[5]
-
Radical Trifluoromethylation: This involves the generation of a CF₃ radical. Sodium trifluoromethanesulfinate (CF₃SO₂Na), or the Langlois reagent, is an inexpensive and stable solid that can generate the CF₃ radical under oxidative conditions to react with (hetero)aromatic systems.[14][20]
Caption: A simplified decision tree for selecting a trifluoromethylation method.
Case Studies: FDA-Approved Trifluoromethylated Drugs
The success of trifluoromethylation is best illustrated by the numerous approved drugs that incorporate this group.[14][21]
Table 3: Selected FDA-Approved Drugs Containing a Trifluoromethyl Group
| Drug Name | Trade Name | Therapeutic Area | Rationale for CF₃ Group Inclusion |
| Fluoxetine [14] | Prozac | Antidepressant | Enhances lipophilicity for blood-brain barrier penetration and blocks metabolic oxidation.[4][5] |
| Celecoxib [22] | Celebrex | Anti-inflammatory (COX-2 Inhibitor) | The CF₃ group is crucial for selective binding to the COX-2 enzyme's hydrophobic side pocket. |
| Selinexor [14] | Xpovio | Oncology (Multiple Myeloma) | The two CF₃ groups contribute to potent binding to the exportin-1 (XPO1) protein. |
| Aprepitant | Emend | Antiemetic | The two CF₃ groups on the phenyl ring enhance metabolic stability and binding affinity to the NK-1 receptor. |
| Ubrogepant [14] | Ubrelvy | Anti-migraine (CGRP Antagonist) | The CF₃ group contributes to metabolic stability and favorable pharmacokinetic properties.[5][14] |
Conclusion and Future Perspectives
The trifluoromethyl group is far more than a simple bioisostere; it is a strategic tool that provides medicinal chemists with a reliable method to overcome fundamental challenges in drug development. Its ability to block metabolic pathways, enhance membrane permeability, and increase binding affinity has proven transformative, turning marginally active compounds into successful clinical candidates.[4][5] As our understanding of drug-target interactions deepens and synthetic methodologies become more sophisticated, the rational application of the CF3 group will undoubtedly continue to be a cornerstone of designing safer and more effective medicines for years to come.
References
- 1. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. mttlab.eu [mttlab.eu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 16. reddit.com [reddit.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 20. Trifluoromethylation made easy | News | Chemistry World [chemistryworld.com]
- 21. scienceopen.com [scienceopen.com]
- 22. Trifluoromethylation - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline for Researchers and Drug Development Professionals
Abstract
This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on providing practical insights for laboratory and industrial-scale use.
Introduction: The Strategic Advantage of Fluorinated Scaffolds
The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl group, into bioactive molecules is a well-established strategy in modern drug design.[1] These modifications can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, which can lead to improved oral bioavailability and a longer half-life of a drug.[1][2][3] The presence of chloro and fluoro substituents on the aniline ring further modulates the electronic and steric environment, offering fine-tuning of a compound's biological activity.[4] This makes this compound a valuable precursor for creating novel chemical entities with desirable therapeutic profiles.[2]
Synthesis and Manufacturing
The synthesis of this compound typically involves a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. While specific proprietary methods may vary between manufacturers, a general and plausible synthetic approach is outlined below.
A Representative Synthetic Pathway
A common strategy for synthesizing polysubstituted anilines involves the nitration of a suitable precursor followed by the reduction of the nitro group.
Diagram 1: Plausible Synthetic Workflow
References
Methodological & Application
synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline from nitrobenzene
An Application Note for the Multi-Step Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
Topic: Synthesis of this compound from Nitrobenzene Derivatives Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, in-depth technical guide for the multi-step synthesis of this compound, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl, chloro, and fluoro substituents bestow unique properties of lipophilicity, metabolic stability, and bioavailability to derivative molecules, making this a highly valuable intermediate.[1][2] The synthetic strategy detailed herein begins from a commercially available substituted benzene, 1-fluoro-3-(trifluoromethyl)benzene, and proceeds through a logical sequence of nitration, regioselective chlorination, and nitro group reduction. Each step is elucidated with a detailed protocol, mechanistic rationale, and characterization data. This guide is designed to provide researchers with the expertise and field-proven insights necessary for the successful and safe execution of this synthesis.
Introduction
Fluorinated organic compounds are a cornerstone of modern chemical innovation, with profound impacts on medicinal chemistry and material science.[3] The introduction of fluorine and fluorinated groups, such as the trifluoromethyl (CF₃) moiety, can dramatically alter a molecule's physical, chemical, and biological properties. Specifically, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, features highly sought after in modern drug design.[1]
The target molecule, this compound, is a polysubstituted aniline that presents a significant synthetic challenge due to the need for precise regiochemical control over multiple steps. Aromatic amines are ubiquitous structural motifs in pharmaceuticals, and this particular derivative serves as a versatile precursor for more complex active pharmaceutical ingredients (APIs).[4] This document outlines a robust and logical three-step synthetic pathway designed for both laboratory-scale synthesis and potential industrial scale-up. The causality behind experimental choices, from starting material selection to the specific reagents and conditions for each transformation, is explained to provide a self-validating and authoritative protocol.
Overall Synthetic Workflow
The synthesis is designed as a three-step sequence, maximizing yield and purity at each stage. The workflow minimizes complex purification steps and utilizes well-established, reliable chemical transformations.
Caption: Overall workflow for the synthesis of the target aniline.
Part 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)nitrobenzene
Principle and Rationale
The initial step involves the electrophilic aromatic substitution (nitration) of 1-fluoro-3-(trifluoromethyl)benzene. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Both are deactivating, but the fluorine's directing effect is dominant in determining the position of the incoming electrophile. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, will preferentially substitute at the positions ortho and para to the fluorine.[5] The target isomer, 2-fluoro-6-(trifluoromethyl)nitrobenzene, is formed by substitution at the C-2 position (ortho to fluorine and meta to the trifluoromethyl group).
Experimental Protocol
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Acid Mixture Preparation: To the flask, cautiously add 50 mL of concentrated sulfuric acid (H₂SO₄). Cool the acid to 0-5 °C in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add 25 mL of fuming nitric acid (HNO₃) to the cooled sulfuric acid via the dropping funnel while maintaining the internal temperature below 10 °C.
-
Substrate Addition: Once the acid mixture is prepared and cooled, add 20.0 g (0.122 mol) of 1-fluoro-3-(trifluoromethyl)benzene dropwise over 30 minutes, ensuring the reaction temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 10-15 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. The crude product should separate as an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain 2-fluoro-6-(trifluoromethyl)nitrobenzene as a pale yellow oil.
Data Summary
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Pale yellow oil |
| Boiling Point | ~198-202 °C at atmospheric pressure |
| ¹H NMR (CDCl₃) | δ 7.6-7.8 (m, 2H), 7.9-8.1 (m, 1H) |
| ¹⁹F NMR (CDCl₃) | δ -62.5 (s, CF₃), -115.0 (m, Ar-F) |
Part 2: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)nitrobenzene
Principle and Rationale
This step involves the regioselective chlorination of the nitroaromatic intermediate. The directing effects of the three substituents (-F, -NO₂, -CF₃) must be considered. The fluorine atom is an ortho-, para-director, while the nitro and trifluoromethyl groups are strong meta-directors. The position most activated for electrophilic substitution is C-3, which is ortho to the fluorine and meta to both the nitro and trifluoromethyl groups. This convergence of directing effects allows for high regioselectivity. The reaction uses molecular chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate the highly electrophilic chloronium ion (Cl⁺).[6]
Experimental Protocol
-
Apparatus Setup: Use a 250 mL flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution trap). The reaction must be performed in a fume hood.
-
Reaction Mixture: Dissolve 15.0 g (0.072 mol) of 2-fluoro-6-(trifluoromethyl)nitrobenzene in 100 mL of a suitable solvent like dichloromethane or 1,2-dichloroethane.
-
Catalyst Addition: Add 1.0 g (0.0075 mol) of anhydrous aluminum chloride (AlCl₃) to the solution. Stir the mixture to ensure the catalyst is suspended.
-
Chlorination: Bubble chlorine gas (Cl₂) through the solution at a slow, steady rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Completion: Once the starting material is consumed (typically 3-5 hours), stop the chlorine flow and purge the system with nitrogen gas to remove any excess dissolved chlorine.
-
Work-up: Quench the reaction by slowly pouring the mixture into 150 mL of ice-cold water.
-
Extraction and Washing: Separate the organic layer and wash it with 5% sodium thiosulfate solution (to remove residual chlorine) and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol or purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Data Summary
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Yellow solid |
| Melting Point | ~45-49 °C |
| ¹H NMR (CDCl₃) | δ 7.75 (d, 1H), 7.95 (d, 1H) |
| Mass Spec (EI) | m/z 243.5 (M⁺) |
Part 3: Synthesis of this compound
Principle and Rationale
The final step is the reduction of the aromatic nitro group to a primary amine. This is a common and critical transformation in the synthesis of anilines.[7] While various methods exist, such as catalytic hydrogenation (H₂/Pd-C) or using tin(II) chloride, a robust and cost-effective method is the use of a metal in acidic media, such as iron powder in hydrochloric acid.[8] This method is highly effective for reducing nitro groups and is tolerant of the halogen and trifluoromethyl substituents, minimizing the risk of dehalogenation that can sometimes occur with catalytic hydrogenation under harsh conditions.[9]
Reaction Mechanism Overview
Caption: Stepwise reduction of the nitro group to an amine.
Experimental Protocol
-
Apparatus Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 20.0 g (0.358 mol) of iron powder in 150 mL of ethanol and 50 mL of water.
-
Acidification: Add 5 mL of concentrated hydrochloric acid (HCl) to the suspension and heat the mixture to reflux (approx. 80 °C) for 15 minutes to activate the iron.
-
Substrate Addition: In a separate beaker, dissolve 12.0 g (0.049 mol) of 3-chloro-2-fluoro-6-(trifluoromethyl)nitrobenzene in 50 mL of ethanol. Add this solution portion-wise to the refluxing iron suspension over 30 minutes.
-
Reaction: Maintain the reaction at reflux and monitor its progress by TLC until the starting material is no longer visible (typically 2-4 hours).
-
Basification and Filtration: Cool the reaction mixture to room temperature and neutralize by adding a saturated solution of sodium carbonate (Na₂CO₃) until the pH is ~8-9. Filter the hot mixture through a pad of Celite® to remove the iron salts, washing the filter cake with hot ethanol (2 x 30 mL).
-
Concentration: Combine the filtrates and remove the ethanol under reduced pressure.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtering, concentrate the solution to obtain the crude product. Purify by column chromatography (silica gel, hexane/ethyl acetate) or vacuum distillation to yield the final product, this compound.
Data Summary
| Parameter | Expected Value | Reference |
| CAS Number | 1092461-38-5 | [10] |
| Yield | 85-95% | |
| Appearance | Off-white to light brown solid or oil | |
| Molecular Formula | C₇H₄ClF₄N | [11] |
| Molecular Weight | 213.56 g/mol | |
| ¹H NMR (CDCl₃) | δ 3.9-4.2 (br s, 2H, NH₂), 6.8-7.0 (m, 1H), 7.2-7.4 (m, 1H) | |
| ¹⁹F NMR (CDCl₃) | δ -60.2 (s, CF₃), -125.8 (m, Ar-F) |
Safety Precautions and Handling
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.[12] All operations should be conducted within a certified chemical fume hood.
-
Reagent Handling:
-
Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care, and always add acid to water, never the reverse.
-
Chlorine Gas: Chlorine is a toxic and corrosive gas. Use only in a well-ventilated fume hood with a proper gas scrubbing system.
-
Nitro Compounds: Aromatic nitro compounds are toxic and may be explosive under certain conditions.[13] Avoid heating them in the presence of a base.
-
Anilines: Anilines are toxic and can be absorbed through the skin. Handle with care and avoid inhalation of vapors.[14][15]
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated. Aqueous acidic and basic solutions must be neutralized before disposal.[16]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. 1092461-38-5|this compound|BLD Pharm [bldpharm.com]
- 11. 3-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 13750442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. angenechemical.com [angenechemical.com]
- 13. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. lobachemie.com [lobachemie.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. cpachem.com [cpachem.com]
Mechanistic Pathways and Protocols for the Synthesis of Trifluoromethylanilines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethylanilines are cornerstone structural motifs in modern medicinal chemistry and agrochemicals, prized for their ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The effective synthesis of these compounds is therefore of critical importance. This application note provides an in-depth guide to the principal reaction mechanisms for synthesizing trifluoromethylanilines. We move beyond simple procedural lists to explore the underlying causality of experimental choices, focusing on three major strategies: the classic Sandmeyer-type trifluoromethylation, modern photoredox-catalyzed approaches, and a widely used industrial pathway. Each section includes a detailed mechanistic discussion, a step-by-step experimental protocol, and a visual representation of the reaction pathway to provide researchers with both theoretical understanding and practical guidance.
Foundational Trifluoromethylating Reagents and Their Activation
The success of any trifluoromethylation reaction hinges on the choice of the trifluoromethyl (CF₃) source and the method of its activation. The reactive species can be broadly categorized as a CF₃ radical (•CF₃), a CF₃ cation equivalent (CF₃⁺), or a CF₃ anion equivalent (CF₃⁻). For the synthesis of trifluoromethylanilines from aniline precursors, radical-based methods are particularly prevalent.
-
Togni Reagents (Hypervalent Iodine): These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are electrophilic and can serve as sources for either CF₃⁺ or •CF₃.[3] In the context of modern catalysis, they are frequently activated via a Single Electron Transfer (SET) from a photocatalyst or a transition metal like copper(I), which reduces the reagent to generate a trifluoromethyl radical.[4][5] This radical generation is a key step in many of the protocols described herein.
-
Langlois Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na): This salt is a stable, inexpensive, and easy-to-handle precursor to the trifluoromethyl radical.[6][7] It does not generate the •CF₃ spontaneously but requires an oxidant (such as tert-butyl hydroperoxide) or a catalytic system (like photoredox or electrochemical methods) to initiate the SET process that liberates the radical.[6][8][9]
-
Umemoto's Reagents: These are S-(trifluoromethyl)diarylsulfonium salts that act as powerful electrophilic trifluoromethylating agents.[10][11] In copper-mediated Sandmeyer-type reactions, they are believed to generate a CuCF₃ species after an initial SET event, which is crucial for the subsequent C-CF₃ bond formation.[12]
The Sandmeyer-Type Trifluoromethylation of Aryl Amines
The Sandmeyer reaction is a venerable yet powerful method for converting an aromatic amino group into a wide range of functionalities, including the trifluoromethyl group.[1][13] This transformation proceeds via an aryl diazonium salt intermediate and is a classic example of a radical-nucleophilic aromatic substitution (SRNAr) pathway.[1]
Mechanistic Discussion
The reaction is initiated by the in situ diazotization of the aniline starting material, typically using an alkyl nitrite (e.g., isoamyl nitrite or tert-butyl nitrite) under non-aqueous conditions. The resulting aryl diazonium salt is the key intermediate.
The central catalytic cycle is driven by copper(I). A single electron transfer (SET) occurs from a Cu(I) species to the diazonium salt. This reduces the diazonium salt, which then rapidly extrudes dinitrogen gas (N₂) to form a highly reactive aryl radical. Concurrently, the copper is oxidized to Cu(II). The trifluoromethyl source (e.g., Umemoto's reagent activated by copper, or a pre-formed CuCF₃ species) then reacts with the aryl radical to forge the C-CF₃ bond and regenerate the catalytically active Cu(I) species.[10][11][12]
Visualization: Sandmeyer-Type Trifluoromethylation
Caption: Catalytic cycle for the copper-promoted Sandmeyer trifluoromethylation.
Protocol: Sandmeyer-Type Synthesis of 4-Trifluoromethylaniline
This protocol is adapted from a representative copper-promoted Sandmeyer trifluoromethylation procedure.[11][12]
Reagents and Equipment:
-
Aniline (1.0 equiv)
-
Umemoto's Reagent (e.g., S-(Trifluoromethyl)-S-phenyl-S-(p-tolyl)sulfonium triflate) (1.5 equiv)
-
Copper(I) Iodide (CuI) (20 mol%)
-
tert-Butyl nitrite (t-BuONO) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add aniline (1.0 equiv), Umemoto's reagent (1.5 equiv), and Copper(I) Iodide (20 mol%).
-
Add anhydrous acetonitrile via syringe to dissolve the solids.
-
Stir the resulting mixture at room temperature.
-
Slowly add tert-butyl nitrite (1.5 equiv) to the reaction mixture dropwise over 10 minutes. The causality here is crucial: slow addition prevents a rapid, exothermic evolution of N₂ gas and controls the concentration of the reactive diazonium intermediate.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting aniline is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethylaniline.
Safety: Alkyl nitrites are volatile and flammable. Umemoto's reagents can be corrosive. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Photoredox-Catalyzed C-H Trifluoromethylation
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling radical-mediated transformations under exceptionally mild conditions.[14] This approach is highly effective for the direct trifluoromethylation of anilines, often providing complementary reactivity and selectivity compared to classical methods.[15][16]
Mechanistic Discussion
The process begins with the absorption of visible light by a photocatalyst (PC), typically a ruthenium or iridium complex, promoting it to a long-lived excited state (*PC).[14] This excited state is a potent single-electron reductant. It can donate an electron to a suitable trifluoromethylating agent, like a Togni reagent.[15]
This SET event generates the trifluoromethyl radical (•CF₃) and the oxidized photocatalyst (PC⁺). The highly electrophilic •CF₃ radical then adds to the electron-rich aniline ring. This addition creates a radical cation intermediate, which is subsequently oxidized by the PC⁺ species and deprotonated (often assisted by a mild base) to afford the final trifluoromethylated aniline product and regenerate the ground-state photocatalyst, thus closing the catalytic cycle.[15] In some cases, a dual catalytic system involving copper is used to facilitate the C-CF₃ bond-forming step and enhance selectivity, particularly for ortho-functionalization.[16][17]
Visualization: General Photoredox Catalytic Cycle
Caption: General mechanism for photoredox-catalyzed trifluoromethylation of anilines.
Protocol: Visible-Light Mediated ortho-C–H Trifluoromethylation
This protocol is based on a dual Cu/photoredox catalytic system for the selective trifluoromethylation of aniline derivatives.[15][16]
Reagents and Equipment:
-
Aniline derivative (1.0 equiv)
-
Langlois Reagent (CF₃SO₂Na) (2.0 equiv)
-
Eosin Y (photocatalyst, 2 mol%)
-
Copper(II) Acetate (Cu(OAc)₂) (10 mol%)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (oxidant, 2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Reaction vial with a magnetic stir bar
-
Blue LED lamp (460-470 nm)
Procedure:
-
To a reaction vial, add the aniline derivative (1.0 equiv), Langlois reagent (2.0 equiv), Eosin Y (2 mol%), Cu(OAc)₂ (10 mol%), and (NH₄)₂S₂O₈ (2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar).
-
Add anhydrous acetonitrile via syringe.
-
Place the vial approximately 5 cm from a blue LED lamp and stir vigorously at room temperature. The use of visible light is the key energetic input, chosen specifically to match the absorption spectrum of the Eosin Y photocatalyst, thereby initiating the catalytic cycle without the need for heat.
-
Continue irradiation and stirring for 24 hours, or until reaction completion is confirmed by analytical methods (TLC, LC-MS).
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to obtain the desired product.
Industrial Synthesis: The Benzotrifluoride Nitration Route
On an industrial scale, economic viability and the use of bulk starting materials are paramount. A common large-scale synthesis of trifluoromethylanilines, particularly 4-trifluoromethylaniline, does not start from aniline but rather from a benzotrichloride precursor.[18]
Mechanistic Discussion
This multi-step process involves three key transformations:
-
Nitration: A substituted benzotrichloride is first subjected to electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. This step introduces a nitro group onto the aromatic ring. The regioselectivity is governed by the directing effects of the substituents already present.
-
Halogen Exchange (Fluorination): The trichloromethyl (-CCl₃) group of the resulting nitrobenzotrichloride is then converted to a trifluoromethyl (-CF₃) group. This is typically achieved by reaction with anhydrous hydrogen fluoride (HF), often in the presence of a Lewis acid catalyst.[18] This is a classic halogen exchange (HALEX) reaction.
-
Reduction: Finally, the nitro group of the nitrobenzotrifluoride intermediate is reduced to an amino group (-NH₂). This reduction is commonly performed via catalytic hydrogenation (e.g., using H₂ gas over a palladium-on-carbon catalyst) or with reducing metals like iron or tin in acidic media.[2][18]
The primary advantage of this route is the use of inexpensive bulk chemicals. However, the nitration step can produce a mixture of isomers, requiring subsequent purification.[18]
Visualization: Industrial Synthesis Workflow
Caption: A multi-step workflow for the industrial synthesis of trifluoromethylanilines.
Protocol: Reduction of 4-Nitrobenzotrifluoride
This protocol describes the final, critical step of the industrial sequence: the reduction of the nitro group.[18]
Reagents and Equipment:
-
4-Nitrobenzotrifluoride (1.0 equiv)
-
Palladium on Carbon (Pd/C, 10 wt%, 1-2 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Hydrogen (H₂) gas cylinder or balloon
-
Celite™ or other filter aid
Procedure:
-
Charge a hydrogenation vessel with 4-nitrobenzotrifluoride and the solvent (methanol or ethanol).
-
Carefully add the Pd/C catalyst under a stream of inert gas. Causality: Pd/C is pyrophoric and must be handled with care; adding it under an inert atmosphere prevents accidental ignition.
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an oxygen-free atmosphere.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and begin vigorous stirring.
-
The reaction is often exothermic; maintain the temperature as needed with a cooling bath. Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
Once the reaction is complete (no more hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Safety: The filter cake is still potentially pyrophoric and should be kept wet with solvent until it can be safely quenched (e.g., with water).
-
Rinse the filter cake with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-trifluoromethylaniline, which can be further purified by distillation or crystallization if necessary.
Summary and Method Comparison
| Feature | Sandmeyer-Type Trifluoromethylation | Photoredox Catalysis | Industrial Benzotrifluoride Route |
| Starting Material | Aniline / Aryl Amine | Aniline / Arene | Benzotrichloride |
| Key Reagents | Cu(I) salt, Alkyl Nitrite, CF₃⁺ Source | Photocatalyst, Light, •CF₃ Source | HNO₃/H₂SO₄, HF, H₂/Pd/C |
| Reaction Conditions | Mild (Room Temperature) | Very Mild (Room Temperature) | Harsh (High T/P, strong acids) |
| Primary Mechanism | Radical-Nucleophilic Aromatic Substitution | Photoredox-Generated Radical Addition | EAS, HALEX, Nitro Reduction |
| Advantages | Good functional group tolerance[11]; Utilizes readily available anilines. | Exceptional mildness; High functional group tolerance[15]; Access to direct C-H functionalization.[16] | Highly scalable; Uses inexpensive bulk chemicals.[18] |
| Disadvantages | Stoichiometric or high-loading of copper; Generation of N₂ gas. | Requires specialized photochemical equipment; Catalyst cost can be high. | Multi-step process; Harsh/hazardous reagents (HF); Potential for isomer mixtures.[18] |
Conclusion
The synthesis of trifluoromethylanilines can be achieved through several distinct mechanistic manifolds, each with its own set of advantages and ideal applications. The Sandmeyer-type reaction offers a reliable and well-established route from aniline precursors. For late-stage functionalization and reactions requiring exquisite mildness, photoredox catalysis provides a state-of-the-art solution with broad functional group compatibility. Finally, for large-scale industrial production, the nitration and reduction of benzotrifluoride precursors remains a cost-effective, albeit chemically harsh, standard. A thorough understanding of these mechanisms and their associated protocols empowers researchers to make informed decisions, optimizing their synthetic strategies for applications ranging from discovery chemistry to process development.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 13. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Implementation of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group (CF₃) and fluorine substituents can dramatically enhance metabolic stability, lipophilicity, and binding affinity. 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline is a highly valuable, albeit challenging, building block that offers a unique constellation of these features.
This guide provides an in-depth exploration of the use of this compound in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation.[1] The primary challenge lies in the activation of the robust C-Cl bond, which is situated on an electron-deficient aromatic ring—a consequence of the potent electron-withdrawing effects of the trifluoromethyl and fluoro groups.[2][3] Overcoming this hurdle requires a carefully orchestrated catalytic system and optimized reaction conditions, which this document will detail. We will move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to not only replicate but also intelligently adapt these protocols for their specific synthetic targets.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron species.[1][4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the this compound. This is typically the rate-limiting step for aryl chlorides and is highly sensitive to the choice of ligand on the palladium center.[3][5]
-
Transmetalation : The organoboron compound (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[1][6][7]
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst.[4][6]
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Core Principles for Successful Coupling
Achieving high yields with this compound requires careful consideration of four key parameters:
-
Catalyst & Ligand Selection : Due to the strength of the C-Cl bond, standard catalysts like Pd(PPh₃)₄ are often insufficient.[8] Success hinges on using palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands. These ligands promote the challenging oxidative addition step and stabilize the active Pd(0) species.[2][8]
-
Base : The base plays a crucial role in the transmetalation step by activating the boronic acid. For less reactive aryl chlorides, stronger inorganic bases are generally required.[2]
-
Solvent System : An appropriate solvent must solubilize the reagents and facilitate the reaction at the required temperature. Aprotic polar solvents are commonly employed, often with a small amount of water.
-
Temperature : Activation of the C-Cl bond typically necessitates elevated temperatures, often in the range of 80-120 °C.[2][6] The reaction should be monitored to avoid decomposition of starting materials or products over extended heating periods.[2]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under an inert atmosphere. |
| Arylboronic Acid | Varies | Commercially Available | Check purity before use; use a slight excess (1.2-1.5 equiv.). |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available | Palladium precursor; handle in a glovebox or inert atmosphere. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | ≥98% | Commercially Available | Air-sensitive ligand; handle under an inert atmosphere. |
| Potassium Phosphate (K₃PO₄) | ≥98% | Commercially Available | Use anhydrous powder; store in a desiccator. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas thoroughly before use (e.g., by sparging with argon). |
| Deionized Water | - | In-house | Degas thoroughly before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and extraction. |
| Brine (Saturated NaCl solution) | - | In-house | For washing during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography purification. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
Note : Perform all manipulations of air- and moisture-sensitive reagents under an inert atmosphere (Argon or Nitrogen).
-
Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition : In the same flask, add the palladium precursor, Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the phosphine ligand, SPhos (0.04 mmol, 4 mol%).[2]
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a strictly inert atmosphere.[2]
-
Solvent Addition : Using syringes, add degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL). The mixture may change color upon solvent addition.
-
Reaction : Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[2]
-
Workup : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying : Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficient temperature.3. Poor quality base or solvent. | 1. Use fresh reagents. Ensure a strictly inert atmosphere during setup.2. Increase temperature in 10 °C increments (up to 120 °C).3. Use anhydrous base and freshly distilled/degassed solvents.[2] |
| Formation of Homocoupled Boronic Acid (R-R) | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Ensure the reaction setup is rigorously deoxygenated.2. Use a slight excess of the boronic acid (1.2 equiv.) instead of a large excess.[2] |
| Formation of Protodeboronated Byproduct (Ar-H) | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature. | 1. Ensure the base and solvent are anhydrous (if water is not part of the solvent system).2. Monitor the reaction closely and stop it once the starting aniline is consumed.[2] |
| Formation of Phenol Byproduct (from Ar-Cl) | 1. Reaction with hydroxide ions from the base at high temperatures. | 1. Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.2. Avoid excessively high temperatures if this side reaction is observed. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex, fluorinated biaryl structures that are of high interest in drug discovery and materials science. While the electron-deficient nature of the substrate and the inertness of the C-Cl bond present challenges, they are readily overcome. Success is predicated on the rational selection of a highly active catalytic system—specifically, a palladium source paired with a bulky, electron-rich phosphine ligand like SPhos—in conjunction with a strong base and appropriate thermal conditions. The protocols and insights provided herein offer a robust framework for researchers to confidently and efficiently utilize this valuable synthetic building block.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Note: Protocols for the N-Alkylation of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
Abstract
This document provides detailed application notes and experimental protocols for the N-alkylation of 3-chloro-2-fluoro-6-(trifluoromethyl)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the chloro, fluoro, and trifluoromethyl substituents significantly deactivates the aniline nitrogen, reducing its nucleophilicity and presenting a significant challenge for standard N-alkylation procedures.[1] This guide explores two robust and validated protocols to overcome this low reactivity: a classical approach using alkyl halides with a strong base and a modern reductive amination strategy. We provide in-depth, step-by-step methodologies, discuss the causality behind procedural choices, and offer troubleshooting guidance for common issues encountered in the synthesis of these valuable N-alkylated aromatic amines.
Introduction: The Challenge of Electron-Deficient Anilines
N-alkylated anilines are ubiquitous structural motifs in a vast array of functional molecules, including active pharmaceutical ingredients, herbicides, and materials. The specific substrate, this compound, is of particular interest as the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[2]
However, the synthesis of N-alkylated derivatives of this compound is non-trivial. The cumulative electron-withdrawing effects of the three substituents (Cl, F, CF₃) dramatically reduce the electron density on the nitrogen atom. This diminished nucleophilicity means that standard N-alkylation conditions often result in low conversion rates or require harsh, forcing conditions that may not be compatible with other functional groups.[1][3] Therefore, a carefully selected and optimized protocol is critical for achieving efficient and selective mono-alkylation.
This guide presents two effective strategies, chosen to provide researchers with options depending on the available starting materials (alkyl halide vs. aldehyde) and desired reaction conditions.
Strategic Approaches to N-Alkylation
Two primary, reliable methods are recommended for the N-alkylation of this deactivated aniline:
-
Protocol 1: Direct Alkylation with Alkyl Halides. This is a classical and direct Sₙ2 approach. Its success hinges on the use of a strong, non-nucleophilic base to deprotonate the aniline, thereby increasing its nucleophilicity, in a suitable polar aprotic solvent. This method is straightforward but carries a risk of over-alkylation if not carefully controlled.[4][5]
-
Protocol 2: Reductive Amination with Aldehydes. This modern, one-pot method involves the initial formation of an imine intermediate between the aniline and an aldehyde, which is then reduced in situ to the desired secondary amine.[6] This strategy is often milder, highly selective for mono-alkylation, and benefits from the use of specialized reducing agents that are effective even for weakly basic anilines.[7]
Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide and Strong Base
Principle: This protocol enhances the poor nucleophilicity of the aniline by using a strong base, sodium hydride (NaH), to generate the corresponding anilide anion in situ. This highly nucleophilic anion then readily displaces a halide from the alkylating agent. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to solvate the cation and facilitate the Sₙ2 reaction.
Materials:
-
This compound
-
Alkyl Halide (e.g., Ethyl Iodide, Benzyl Bromide) (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure all glassware is dry and the reaction is under an inert atmosphere.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium anilide may be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed. Gentle heating (e.g., to 50 °C) may be required for less reactive alkyl halides, but this increases the risk of side reactions.
-
Work-up: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification (Final): Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-alkylated product.
Protocol 2: Reductive Amination with an Aldehyde
Principle: This elegant one-pot protocol circumvents the low nucleophilicity of the aniline by using an acid co-solvent to catalyze the formation of an intermediate iminium ion, which is then readily reduced. For electron-deficient anilines, standard conditions using sodium triacetoxyborohydride (STAB) with acetic acid are often sluggish. The use of trifluoroacetic acid (TFA) as a co-solvent facilitates both imine formation and enhances the reducing power of the borohydride reagent, enabling a facile reaction.[7]
Materials:
-
This compound
-
Aldehyde (e.g., Acetaldehyde, Benzaldehyde) (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (2.0 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve this compound (1.0 eq) and the aldehyde (1.2 eq) in dichloromethane (to approx. 0.1 M).
-
Acid Addition: Add trifluoroacetic acid (2.0 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine/iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) in a single portion. Note: Some gas evolution may occur. Ensure adequate ventilation.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. The reaction is typically rapid.[7] Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane.
-
Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification (Final): Purify the crude product via flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to isolate the pure secondary amine.
Workflow and Mechanistic Considerations
The choice of protocol is dictated by the available alkylating agent. The reductive amination pathway is generally preferred for its mildness and high selectivity for mono-alkylation.
Caption: Workflow for the Reductive Amination Protocol.
Mechanistic Insight: In reductive amination, the acid catalyst protonates the aldehyde's carbonyl oxygen, making it more electrophilic for attack by the weakly nucleophilic aniline. Subsequent dehydration leads to a reactive iminium ion. The triacetoxyborohydride, being a mild hydride donor, selectively reduces this iminium ion over the starting aldehyde, ensuring high chemoselectivity.[6]
Data Summary and Troubleshooting
The following table provides a general guide to expected outcomes and parameters. Actual results will vary based on the specific alkylating agent used.
| Parameter | Protocol 1: Alkyl Halide | Protocol 2: Reductive Amination | Causality & Field Insights |
| Key Reagent | Alkyl Halide (R-X) | Aldehyde (R-CHO) | Choice depends on commercial availability and stability of the alkylating partner. |
| Base/Catalyst | NaH (strong base) | TFA (acid catalyst) | Protocol 1 requires stoichiometric base to generate a potent nucleophile. Protocol 2 uses a catalyst to activate the electrophile. |
| Reducing Agent | None | NaBH(OAc)₃ (STAB) | STAB is a mild, selective hydride donor, ideal for reducing the intermediate iminium ion without affecting the aldehyde. |
| Solvent | DMF, THF | DCM, DCE | Polar aprotic solvents are needed for Protocol 1. Chlorinated solvents are standard for STAB reductions. |
| Temperature | 0 °C to 50 °C | Room Temperature | Reductive amination is typically milder, reducing the risk of thermal degradation. |
| Typical Yield | 40-75% | 60-90% | Reductive amination often provides higher yields due to fewer side reactions and higher selectivity. |
| Key Side Reaction | Di-alkylation | Aldehyde Reduction | Over-alkylation is the main concern with Protocol 1.[5] In Protocol 2, premature reduction of the aldehyde can occur if conditions are not optimized. |
Troubleshooting Guide:
-
Problem: No or low conversion.
-
Possible Cause (Protocol 1): Insufficiently strong base or wet solvent/reagents deactivating the NaH. The alkyl halide may be too unreactive.
-
Solution: Ensure all reagents and glassware are scrupulously dry. Switch from NaH to a stronger base like LHMDS. Consider using a more reactive alkylating agent (I > Br > Cl) or increasing the reaction temperature.
-
Possible Cause (Protocol 2): Inefficient imine formation.
-
Solution: Ensure the correct stoichiometry of TFA is used. For very stubborn cases, pre-forming the imine by heating the aniline and aldehyde with a Dean-Stark trap before adding the reducing agent may improve yields.
-
-
Problem: Formation of di-alkylated product (Protocol 1).
-
Possible Cause: The mono-alkylated product is more nucleophilic than the starting material and reacts further.
-
Solution: Use a smaller excess of the alkyl halide (e.g., 1.05 eq). Add the alkyl halide slowly at a low temperature to maintain a low concentration. If the problem persists, Protocol 2 is the superior method to guarantee mono-alkylation.
-
Conclusion
The N-alkylation of the highly electron-deficient this compound requires carefully chosen strategies to overcome its inherent low reactivity. Direct alkylation using a strong base like sodium hydride is a viable method, provided that conditions are carefully controlled to minimize over-alkylation. For superior selectivity, milder conditions, and often higher yields, the reductive amination protocol using sodium triacetoxyborohydride in the presence of trifluoroacetic acid is the recommended approach.[7] The selection of the appropriate protocol will empower researchers to efficiently synthesize these valuable N-alkylated building blocks for applications in drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: HPLC Purification of Fluorinated Anilines
A Senior Application Scientist's Guide to Method Development and Execution
Abstract
Fluorinated anilines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, the purification of these intermediates presents unique challenges due to the basicity of the aniline nitrogen, the potential for complex impurity profiles including positional isomers, and the distinct electronic effects of fluorine. This guide provides a comprehensive framework for developing robust High-Performance Liquid Chromatography (HPLC) purification methods for fluorinated anilines, emphasizing the causal relationships between analytical choices and chromatographic outcomes. We will explore strategic column selection, mobile phase optimization, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.
Part 1: The Chromatographic Challenge - Understanding Fluorinated Anilines
Successful HPLC purification begins with a deep understanding of the analyte's physicochemical properties. Fluorinated anilines are governed by two key features: the basic amino group and the electron-withdrawing fluorine substituent(s).
1.1 The Aniline Moiety: Basicity and Peak Tailing The amino group makes anilines basic compounds. The pKa of the conjugate acid (ArNH₃⁺) determines the charge state of the molecule at a given pH. This is the single most critical parameter for controlling retention and peak shape in reversed-phase HPLC. Uncontrolled ionization leads to severe peak tailing, a common issue where peaks exhibit an asymmetrical "shark fin" shape. This occurs due to secondary interactions between the positively charged analyte and negatively charged residual silanol groups (-Si-OH) on the surface of silica-based stationary phases.
1.2 The Impact of Fluorine Substitution Fluorine is the most electronegative element, and its presence on the aromatic ring has profound effects:
-
Reduced Basicity: Fluorine's strong electron-withdrawing nature pulls electron density away from the aromatic ring and the nitrogen atom. This stabilizes the lone pair on the nitrogen, making it less available to accept a proton. Consequently, fluorinated anilines are weaker bases (have a lower pKa) than aniline itself.
-
Altered Selectivity: The C-F bond introduces a strong dipole moment, creating opportunities for dipole-dipole interactions with the stationary phase, which can be exploited for unique selectivity, especially in separating positional isomers.
The pKa values of the analyte are fundamental to method development. As shown in the table below, the position and number of fluorine substituents directly influence basicity.
| Compound | pKa (of Conjugate Acid) | Rationale for pKa |
| Aniline | 4.6 | Baseline reference |
| 4-Fluoroaniline | 4.65[1][2] | Fluorine at the para position has competing electron-donating (resonance) and withdrawing (inductive) effects, resulting in a pKa very similar to aniline. |
| 3-Fluoroaniline | 3.5[1][3] | The inductive effect from the meta position dominates, strongly reducing the basicity of the amine. |
| 2-Fluoroaniline | 3.2 | The strong inductive effect from the ortho position, closest to the amine, most significantly reduces basicity. |
Part 2: Strategic Method Development
A logical, structured approach to method development is essential for achieving high-purity fractions efficiently. The workflow involves a hierarchical set of decisions, starting with the column.
}
2.1 Column Selection: The Core of Selectivity
The stationary phase is where the separation occurs. While a standard C18 column is a workhorse, specialized phases often provide superior resolution for fluorinated compounds.[4]
-
C18 (Octadecylsilane): This is the go-to starting point for most reversed-phase applications. Separation is driven primarily by hydrophobic interactions. It is effective for separating fluorinated anilines from non-polar or less polar impurities. However, its reliance on hydrophobicity alone can make it difficult to resolve positional isomers, which often have very similar polarities.[5]
-
PFP (Pentafluorophenyl): This is the expert's choice for halogenated aromatics.[6][7] The PFP phase offers multiple interaction mechanisms beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, and shape selectivity.[8] The electron-rich π-system of the aniline ring can interact with the electron-deficient fluorinated ring of the stationary phase, providing unique selectivity that is often orthogonal to C18 phases.[4][5] This makes PFP columns exceptionally powerful for separating positional isomers of fluorinated anilines.[4]
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Key Weakness |
| C18 | Hydrophobic | General purpose, separating compounds with different polarities. | Poor resolution of positional isomers with similar hydrophobicity.[5] |
| PFP | π-π, Dipole-Dipole, Shape Selectivity, Hydrophobic | Halogenated compounds, positional isomers , aromatic compounds.[6][7] | May show less retention for purely aliphatic compounds compared to C18. |
| Phenyl-Hexyl | π-π, Hydrophobic | Aromatic compounds, offering selectivity between C18 and PFP. | Less pronounced alternative interactions compared to PFP. |
| Polar-Embedded | Hydrophobic, Hydrogen Bonding | Polar analytes, compatible with highly aqueous mobile phases. | May not offer sufficient retention for more non-polar impurities. |
2.2 Mobile Phase Optimization: Driving the Separation
The mobile phase composition fine-tunes the separation. For fluorinated anilines, controlling pH is paramount.
-
The Role of pH and Buffers: To ensure reproducible retention times and symmetrical peak shapes, the mobile phase must be buffered to a pH that keeps the aniline in a single, consistent ionization state. The rule of thumb is to set the pH at least 2 units below the analyte's pKa. For the fluoroaniline isomers (pKa 3.2-4.65), a mobile phase pH of ~2.0-2.5 is ideal. This fully protonates the amine group (ArNH₃⁺), minimizing secondary interactions with silanols and yielding sharp, symmetrical peaks.
-
Buffer Selection: The choice of buffer depends on the detector.
-
For UV Detection: Simple acidic modifiers or non-volatile buffers are effective.
-
0.1% Formic Acid: Provides a pH of ~2.7.
-
0.1% Trifluoroacetic Acid (TFA): Provides a pH of ~2.0. TFA is also an ion-pairing agent that can further improve peak shape but may be difficult to remove from the column and can suppress MS signals.
-
Phosphate Buffer: Can be adjusted to a precise pH but is non-volatile and will damage a mass spectrometer.
-
-
For Mass Spectrometry (MS) Detection: Only volatile buffers are permissible.
-
Ammonium Formate: A versatile buffer for acidic conditions.
-
Ammonium Acetate: Typically used for mid-range pH.
-
-
-
Organic Modifier: Acetonitrile is generally the first choice as it has a lower viscosity and UV cutoff compared to methanol. However, methanol can sometimes offer different selectivity and should be tried if acetonitrile does not provide adequate separation.
| Mobile Phase Component | Purpose | Typical Concentration | Notes |
| Water/Acetonitrile | Primary Solvents | Gradient (e.g., 5-95% ACN) | Standard for reversed-phase HPLC. |
| Formic Acid | pH Control / Peak Shape | 0.1% (v/v) | Recommended starting point. MS-compatible. |
| Ammonium Formate | pH Buffering | 10-20 mM | MS-compatible buffer for precise pH control. |
| Trifluoroacetic Acid (TFA) | pH Control / Ion Pairing | 0.05 - 0.1% (v/v) | Excellent for peak shape but can cause ion suppression in MS. |
Part 3: Experimental Protocols
These protocols provide robust starting points for purification. Method optimization (e.g., adjusting the gradient slope) will be necessary based on the specific impurity profile of the crude material.
Protocol 1: General Purification of a Fluorinated Aniline using a C18 Column
This protocol is designed for the general purification of a fluorinated aniline from impurities with different polarities.
-
1. Instrumentation and Materials:
-
Preparative HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 10 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Solvent: 50:50 Acetonitrile/Water or DMSO.
-
-
2. Sample Preparation:
-
Dissolve the crude fluorinated aniline in a minimal amount of sample solvent to a concentration of 20-50 mg/mL.
-
Ensure the sample is fully dissolved. If solubility is an issue, DMSO can be used, but minimize the injection volume.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
3. Chromatographic Method:
-
Flow Rate: 20 mL/min (for 21.2 mm ID column).
-
Detection: Set wavelength to the λ_max of the target compound (typically ~240-254 nm for anilines).
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 70% B (Linear Gradient)
-
35-40 min: 70% to 95% B (Column Wash)
-
40-45 min: 95% B (Hold)
-
45-46 min: 95% to 10% B (Return to Initial)
-
46-55 min: 10% B (Re-equilibration)
-
-
Injection: Perform a small analytical injection (0.1 mL) to determine the retention time of the product before loading a larger preparative amount.
-
-
4. Fraction Collection and Post-Processing:
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as its formate salt.
-
Protocol 2: High-Resolution Separation of Positional Isomers using a PFP Column
This protocol is optimized for separating challenging positional isomers, such as 2,4-difluoroaniline from 3,4-difluoroaniline.
-
1. Instrumentation and Materials:
-
Analytical or Preparative HPLC system.
-
Column: Pentafluorophenyl (PFP), 5 µm particle size (e.g., 250 x 4.6 mm for analytical or 250 x 21.2 mm for prep).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Solvent: 50:50 Acetonitrile/Water.
-
-
2. Sample Preparation:
-
Prepare the sample as described in Protocol 1.
-
-
3. Chromatographic Method:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column).
-
Detection: 254 nm.
-
Key Strategy: A shallow gradient is crucial for separating closely eluting isomers.
-
Gradient Program:
-
Perform an initial fast "scouting" gradient (e.g., 5-95% B over 15 min) to determine the approximate elution percentage of the isomers.
-
Optimize the gradient around this point. For example, if isomers elute around 40% B:
-
0-5 min: 30% B
-
5-45 min: 30% to 50% B (Shallow Gradient, 0.5% B per minute )
-
45-50 min: 50% to 95% B (Wash)
-
50-55 min: 95% B (Hold)
-
55-60 min: Re-equilibration at 30% B
-
-
-
4. Fraction Collection:
-
Collect fractions with high precision across the eluting isomer peaks.
-
Analyze fractions by analytical HPLC to confirm purity before combining.
-
Process fractions as described in Protocol 1.
-
Part 4: Troubleshooting Common HPLC Issues
Even with a well-designed method, problems can arise. A logical troubleshooting process is key to rapid problem resolution.
}
Part 5: Advanced Strategies - Orthogonal Purification
For drug development applications requiring the highest possible purity (>99.9%), a single HPLC purification may be insufficient to remove trace impurities that co-elute with the main peak. In these cases, an orthogonal purification strategy is employed.
Orthogonal chromatography involves using two separation methods that rely on different chemical principles.[9] Because the mechanisms are different, an impurity that co-elutes in the first method is highly unlikely to co-elute in the second.
A powerful orthogonal approach for fluorinated anilines is:
-
Primary Purification: Reversed-Phase HPLC on a PFP column, which separates based on a mix of hydrophobicity and electronic interactions.
-
Secondary Purification: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica or an amide phase) and a high organic mobile phase. It separates compounds based on their polarity in a different way than reversed-phase. The highly polar, protonated fluorinated aniline will interact strongly with the HILIC stationary phase, while less polar impurities will elute earlier.
This two-dimensional approach provides an extremely high degree of confidence in the final purity of the compound.
Conclusion
The successful HPLC purification of fluorinated anilines is an achievable goal that hinges on a systematic and scientifically-grounded approach. By understanding the fundamental properties of the analytes, particularly the pKa of the amino group, chromatographers can make informed decisions. The selection of a Pentafluorophenyl (PFP) stationary phase is often a critical step for resolving challenging isomer mixtures, offering selectivity that standard C18 columns cannot provide. Careful optimization of mobile phase pH and gradient slope are the final keys to unlocking a high-resolution separation. By following the protocols and troubleshooting logic outlined in this guide, researchers can confidently and efficiently obtain high-purity fluorinated anilines essential for advancing their scientific and drug development objectives.
References
- 1. 3-Fluoroaniline price,buy 3-Fluoroaniline - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 372-19-0 CAS MSDS (3-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. silicycle.com [silicycle.com]
- 5. mac-mod.com [mac-mod.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. fortis-technologies.com [fortis-technologies.com]
- 8. uhplcs.com [uhplcs.com]
- 9. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR Analysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline: A Comprehensive Guide to Structural Verification
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed protocol and in-depth spectral analysis for the structural characterization of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical synthesis, unequivocal structural confirmation of this compound is critical for ensuring the integrity of drug development pipelines. We address the complexities arising from the multiple electronegative substituents on the aniline ring, which significantly influence proton chemical shifts and give rise to intricate spin-spin coupling patterns, including long-range H-F couplings. This guide offers field-proven methodologies for sample preparation, data acquisition, and spectral interpretation, designed for researchers, analytical scientists, and quality control professionals.
Introduction: The Analytical Challenge
This compound (CAS 1092461-38-5) is a highly substituted aromatic amine pivotal as a building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2] Its molecular structure, featuring chloro, fluoro, and trifluoromethyl groups, presents a unique analytical challenge. These electron-withdrawing groups dramatically alter the electron density distribution within the aromatic ring, leading to ¹H NMR spectra that require careful and expert interpretation.
The primary objective of this guide is to establish a robust, self-validating protocol for the ¹H NMR analysis of this specific molecule. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that the resulting spectrum is of high quality and the interpretation is scientifically sound.
Predicted Spectral Features & Structural Causality
The ¹H NMR spectrum of this compound is defined by the signals from the two aromatic protons (H-4, H-5) and the two amine (-NH₂) protons. The electronic environment created by the substituents (-F, -Cl, -CF₃) is the dominant factor governing the spectral output.
-
Electron-Withdrawing Effects : The fluorine, chlorine, and trifluoromethyl groups are all strongly electron-withdrawing. This cumulative effect significantly deshields the aromatic protons, shifting their resonance signals downfield (to a higher ppm value) compared to unsubstituted aniline.[3]
-
Spin-Spin Coupling : The aromatic protons, H-4 and H-5, are adjacent and will couple to each other (ortho-coupling, ³JHH). Crucially, they will also exhibit coupling to the fluorine nucleus at position C-2 and the three fluorine nuclei of the -CF₃ group at C-6. This results in complex signal multiplicities that are information-rich but require careful analysis.
-
Amine Protons : The -NH₂ protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom.[4] Their chemical shift is highly dependent on solvent, concentration, and temperature.
The following diagram illustrates the key spin-spin coupling interactions expected for this molecule.
Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling interactions.
Experimental Protocol: A Self-Validating Workflow
The quality of an NMR spectrum is profoundly affected by sample preparation. This protocol is designed to minimize artifacts and produce a high-resolution spectrum.
Materials and Equipment
-
Analyte: this compound (Purity ≥99%)
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
-
NMR Tubes: 5 mm high-precision NMR tubes (e.g., Wilmad 535-PP or equivalent).
-
Glassware: Pasteur pipettes, small vials, glass wool.
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
Rationale for Solvent Selection
Deuterated solvents are essential for two primary reasons: they prevent the large signal of protonated solvent from overwhelming the analyte signals, and the deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring its stability.[5][6]
-
Chloroform-d (CDCl₃) is selected as the first-choice solvent due to its excellent ability to dissolve a wide range of organic compounds, its relatively low cost, and its simple residual peak signal (~7.26 ppm).[7][8]
-
Internal Standard: Tetramethylsilane (TMS) is included to provide a universal reference point, defining 0.00 ppm on the chemical shift scale.
Step-by-Step Sample Preparation
This procedure ensures a homogenous sample free from particulate matter, which is critical for achieving sharp NMR signals.
Caption: NMR sample preparation workflow.
Causality Note: Filtering through glass wool is a critical, non-negotiable step. Suspended solid particles severely distort the local magnetic field homogeneity, leading to broad, poorly resolved peaks that can obscure coupling details.
NMR Instrument Parameters (400 MHz Example)
The following parameters are a robust starting point for high-quality data acquisition.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative 1D spectra. |
| Spectral Width | -2 to 12 ppm | Encompasses the expected aromatic, amine, and TMS signals. |
| Number of Scans | 16 | Provides an excellent signal-to-noise ratio for a ~10 mg sample. |
| Acquisition Time | ~4 seconds | Ensures high digital resolution for resolving fine coupling. |
| Relaxation Delay (d1) | 5 seconds | Allows for full relaxation of protons between scans, critical for accurate signal integration. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for reproducibility. |
Data Interpretation & Spectral Assignment
Following data acquisition and standard processing (Fourier transform, phase, and baseline correction), the spectrum is referenced to the TMS signal at 0.00 ppm.
Predicted Data Table
The table below summarizes the predicted chemical shifts, multiplicities, and coupling constants. The presence of multiple H-F couplings will result in complex multiplets.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -NH₂ | 3.5 - 5.0 | broad singlet (br s) | N/A |
| H-5 | 6.8 - 7.2 | doublet of doublets of quartets (ddq) | ³J(H5-H4) ≈ 8-9 Hz⁴J(H5-F) ≈ 1-3 Hz⁴J(H5-CF₃) ≈ 1-3 Hz |
| H-4 | 7.2 - 7.6 | doublet of triplets (dt) or complex multiplet | ³J(H4-H5) ≈ 8-9 Hz⁵J(H4-F) ≈ <1 Hz⁵J(H4-CF₃) ≈ 1-2 Hz |
| TMS | 0.00 | singlet (s) | N/A (Reference) |
Note: The multiplicity of H-4 might appear as a doublet of triplets if the para-couplings to the single F and the three CF₃ fluorines are similar.
Detailed Analysis
-
-NH₂ Signal: This broad singlet is easily identified. Its integration value should correspond to two protons. It can be confirmed by performing a D₂O shake experiment, where the labile amine protons exchange with deuterium, causing the signal to disappear.[4]
-
Aromatic Region: This region will contain two complex multiplets.
-
H-5 Signal: This proton is subject to three different couplings: a large ortho H-H coupling to H-4, a smaller meta H-F coupling to the fluorine at C-2, and another small meta H-F coupling to the CF₃ group. This gives rise to a complex signal, likely a doublet of doublets of quartets (ddq).
-
H-4 Signal: This proton is coupled to H-5 via a large ortho coupling. The para couplings to the fluorine atoms (⁵JHF) are typically smaller than meta couplings.[9][10] This will also result in a complex multiplet. The larger ortho-coupling constant (³JHH ≈ 8-9 Hz) will be present in both aromatic signals, allowing for their unambiguous pairing.
-
Conclusion and Further Steps
The ¹H NMR spectrum provides a definitive fingerprint for this compound. By following the detailed protocol for sample preparation and data acquisition, a high-resolution spectrum can be obtained. The successful interpretation of the aromatic region, with careful analysis of the H-H and long-range H-F coupling constants, allows for unequivocal confirmation of the compound's structure.
For complete structural elucidation, especially for regulatory submissions, this ¹H NMR analysis should be complemented with ¹³C NMR, ¹⁹F NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm all atomic connectivities within the molecule.
References
- 1. innospk.com [innospk.com]
- 2. 1092461-38-5|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. The Duke NMR Center Coupling constants [sites.duke.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Interpreting Mass Spectrometry Data of Trifluoromethyl Compounds: An Application Guide for Drug Discovery
Introduction: The Trifluoromethyl Group in Modern Drug Development
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, transforming lead compounds into successful drug candidates.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly modulate a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1] Consequently, a significant percentage of top-selling pharmaceuticals contain this unique moiety. As the prevalence of trifluoromethylated molecules in drug discovery pipelines continues to rise, a deep understanding of their analytical behavior, particularly in mass spectrometry (MS), is crucial for unambiguous identification, characterization, and quantification.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the interpretation of mass spectrometry data for trifluoromethyl-containing compounds. We will explore the characteristic fragmentation patterns dictated by the physicochemical properties of the C-F bond, discuss the selection of appropriate ionization techniques, and provide detailed protocols for method optimization.
The Unique Influence of the Trifluoromethyl Group on Mass Spectral Fragmentation
The high electronegativity of fluorine atoms and the exceptional strength of the carbon-fluorine bond (approximately 485 kJ/mol) are the primary determinants of the fragmentation behavior of trifluoromethyl compounds. This often leads to fragmentation pathways that are distinct from their non-fluorinated hydrocarbon analogs.
Hard vs. Soft Ionization: A Critical Choice
The choice of ionization technique is paramount as it dictates the extent of fragmentation observed.
-
Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy (typically 70 eV) to the analyte molecule, often leading to extensive fragmentation.[2] For many trifluoromethyl compounds, especially perfluorinated ones, this results in a very weak or entirely absent molecular ion (M⁺˙) peak.[2] The high stability of the trifluoromethyl cation (CF₃⁺) often makes it the base peak in the spectrum. While this extensive fragmentation provides a reproducible "fingerprint" for library matching, the absence of a clear molecular ion can complicate the identification of novel compounds.
-
Electrospray Ionization (ESI) and Chemical Ionization (CI): These "soft" ionization techniques impart less energy to the analyte, making them ideal for preserving the molecular ion, typically as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.[3] ESI is particularly well-suited for the polar, drug-like molecules commonly analyzed by liquid chromatography-mass spectrometry (LC-MS). For trifluoromethyl compounds, ESI often provides the crucial molecular weight information that may be lost in EI. Both positive and negative ion modes should be explored, as the polarity of the molecule and the presence of acidic or basic sites will determine which mode provides a better response.[4][5][6][7][8]
Characteristic Fragmentation Pathways and Neutral Losses
Understanding the common fragmentation pathways is key to piecing together the structure of a trifluoromethylated analyte. The strong electron-withdrawing effect of the CF₃ group influences bond stabilities throughout the molecule, directing cleavage events.
Common Cleavage Events:
-
Loss of the Trifluoromethyl Radical (•CF₃): Cleavage of the bond connecting the CF₃ group to the rest of the molecule is a very common pathway, resulting in a neutral loss of 69 Da.[9] This is often observed in both EI and collision-induced dissociation (CID) spectra from ESI experiments. The stability of the resulting cation can be a significant driving force for this fragmentation. For example, in the fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol, a rearranged intermediate can lose the •CF₃ radical to form a stable tropylium ion.[10]
-
Loss of Difluorocarbene (:CF₂): Rearrangement followed by the elimination of difluorocarbene (a neutral loss of 50 Da) is another characteristic fragmentation pathway. This is particularly noted in the mass spectra of certain trifluoromethyl-substituted heterocycles.[11] This process often involves the migration of a fluorine atom.
-
Loss of Fluorine Radical (•F) or Hydrogen Fluoride (HF): The loss of a single fluorine atom (neutral loss of 19 Da) or hydrogen fluoride (neutral loss of 20 Da) can also occur, though it is often less prominent than the loss of the entire CF₃ group.
The following diagram illustrates a generalized workflow for analyzing an unknown trifluoromethyl compound.
Caption: General workflow for MS analysis of trifluoromethyl compounds.
Aryl-CF₃ Compounds: Specific Pathways
When a trifluoromethyl group is attached to an aromatic or heteroaromatic ring, characteristic fragmentation patterns emerge.
-
Benzylic Cleavage: For molecules with an alkyl chain attached to a trifluoromethyl-substituted aromatic ring, cleavage at the benzylic position is common, leading to a stable substituted benzyl cation.[10]
-
Rearrangements: Complex rearrangements can occur. For instance, gas-phase intramolecular aryltrifluoromethylation has been studied where the CF₃ group migrates from an iodine atom to a phenyl ring under ESI-MS/MS conditions.[12]
The following diagram illustrates a typical fragmentation pathway for an aryl-CF₃ compound, using 3-(3-(trifluoromethyl)phenyl)propan-1-ol as an example.
Caption: Proposed EI fragmentation of an aryl-CF₃ alcohol.[10]
Quantitative Data Summary
For rapid identification, a summary of common neutral losses and characteristic fragment ions is invaluable.
| Neutral Loss (Da) | Lost Moiety | Compound Class / Comments |
| 69 | •CF₃ | Ubiquitous across most trifluoromethyl compounds. Often a major fragmentation pathway.[9] |
| 50 | :CF₂ | Often involves rearrangement, seen in some heterocyclic systems.[11] |
| 20 | HF | Common loss, particularly in compounds with available protons. |
| 19 | •F | Less common than loss of the entire CF₃ group. |
| 18 | H₂O | Common for alcohols, independent of the CF₃ group.[10] |
| 31 | •CH₂OH | Alpha-cleavage in primary alcohols.[10] |
| m/z | Ion | Compound Class / Comments |
| 69 | CF₃⁺ | A highly stable cation, often the base peak in EI spectra of perfluorinated compounds. |
| 91 | C₇H₇⁺ | Tropylium ion, a stable fragment formed via rearrangement from benzylic precursors.[10] |
| 145 | [C₇H₄F₃]⁺ | Trifluoromethyl-substituted benzyl cation, common from benzylic cleavage.[10] |
Experimental Protocols
Adherence to validated protocols is essential for generating reproducible and reliable data.
Protocol 1: General Sample Preparation for LC-MS
Objective: To prepare a trifluoromethyl-containing drug candidate for analysis by LC-MS.
Methodology:
-
Solvent Selection: Choose a high-purity solvent in which the analyte is readily soluble (e.g., acetonitrile, methanol, or dichloromethane).
-
Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase solvent to a working concentration suitable for your instrument's sensitivity, typically in the range of 100 ng/mL to 1 µg/mL.[10]
-
Filtration: If any particulate matter is visible, filter the sample through a 0.2 µm syringe filter compatible with the solvent used.
-
Internal Standard: If quantitative analysis is required, add an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte) to the final sample.
Protocol 2: MS Parameter Optimization for a Novel CF₃ Compound (ESI-MS/MS)
Objective: To optimize key mass spectrometer parameters to achieve maximum sensitivity and characteristic fragmentation for a novel trifluoromethylated compound.
Methodology:
-
Direct Infusion: Prepare a solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive mode) and infuse it directly into the mass spectrometer at a low flow rate (5-10 µL/min).[13]
-
Ionization Mode: Acquire full scan MS spectra in both positive and negative ionization modes to determine which provides a more intense signal for the precursor ion ([M+H]⁺ or [M-H]⁻).[4][5]
-
Source Parameter Optimization: While observing the precursor ion signal, systematically adjust source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow to maximize signal intensity.[13]
-
Precursor Ion Isolation: Select the determined precursor ion for MS/MS fragmentation.
-
Collision Energy (CE) Optimization: Acquire product ion scans while ramping the collision energy over a relevant range (e.g., 5-50 eV). This will generate a breakdown curve showing which CE value produces the most abundant and structurally informative fragment ions.[13][14][15][16] Select two to three characteristic and intense fragments for developing a Multiple Reaction Monitoring (MRM) method if needed.
-
Cone/Declustering Potential Optimization: Adjust the cone voltage (or declustering potential) to maximize the intensity of the precursor ion while minimizing in-source fragmentation.[14][15]
Conclusion and Future Outlook
The trifluoromethyl group imparts unique and often predictable characteristics to the mass spectra of drug molecules. A thorough understanding of its influence on ionization and fragmentation is essential for the modern medicinal chemist and analytical scientist. By selecting the appropriate ionization technique—soft ionization like ESI to preserve the molecular ion and hard ionization like EI to generate a reproducible fingerprint—and by recognizing characteristic neutral losses (especially 69 Da) and fragment ions, researchers can confidently elucidate the structures of novel trifluoromethylated compounds. The protocols provided herein offer a robust starting point for method development, ensuring high-quality, interpretable data in the fast-paced environment of drug discovery and development. As new fluorinated motifs are developed, the continued systematic study of their mass spectral behavior will remain a critical task for the analytical community.
References
- 1. mdpi.com [mdpi.com]
- 2. tofwerk.com [tofwerk.com]
- 3. benchchem.com [benchchem.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. chemrxiv.org [chemrxiv.org]
- 6. [PDF] Positive and negative ion mode ESI-MS and MS/MS for studying drug–DNA complexes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source (‘GlowFlow’) with electrospray ionization and atmospheric pressure chemical ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Developing Kinase Inhibitors with Substituted Anilines
Introduction: The Central Role of Kinases and the Power of the Aniline Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in oncology and beyond.[3][]
At the heart of many successful kinase inhibitors lies the substituted aniline scaffold. This privileged structure serves as a versatile building block, offering a unique combination of features that are critical for effective kinase inhibition. The aniline moiety can act as a crucial hinge-binding motif, forming key hydrogen bonds with the kinase's ATP-binding pocket, while the phenyl ring provides a platform for substitutions that can enhance potency, modulate selectivity, and optimize pharmacokinetic properties.[5][6] This guide provides a comprehensive overview of the principles and protocols for the development of kinase inhibitors featuring substituted anilines, from initial design and synthesis to rigorous biological evaluation.
I. Rationale and Design Principles for Aniline-Based Kinase Inhibitors
The design of effective kinase inhibitors is a multifactorial challenge that requires a deep understanding of kinase structure and function. The ATP-binding site, the target of most kinase inhibitors, is highly conserved across the kinome, presenting a significant hurdle for achieving selectivity.[7]
The Aniline Scaffold: A Privileged Hinge-Binder
The 4-anilinoquinazoline and 4-anilinoquinoline cores are prominent examples of aniline-based scaffolds that have yielded numerous FDA-approved kinase inhibitors.[6][8] The nitrogen atom of the aniline and the heterocyclic ring system are perfectly positioned to form hydrogen bonds with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the kinase domain. This interaction is a cornerstone of inhibitor binding for many Type I and Type II inhibitors.[9]
Types of Kinase Inhibitors
Kinase inhibitors are broadly classified based on their binding mode to the kinase domain:
-
Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase, directly competing with ATP.[9][10]
-
Type II Inhibitors: These inhibitors bind to and stabilize an inactive "DFG-out" conformation of the kinase, often extending into an adjacent allosteric pocket.[1][10][11] The flexibility of the aniline scaffold allows for the design of both Type I and Type II inhibitors.[9]
-
Allosteric Inhibitors (Type III and IV): These inhibitors bind to sites distinct from the ATP-binding pocket, offering a potential route to higher selectivity.[1][10]
Diagram: Kinase Inhibitor Binding Modes
Caption: Classification of kinase inhibitors based on their binding site and the conformational state of the kinase.
II. Synthesis of Substituted Aniline Scaffolds
The modular nature of aniline-based kinase inhibitors allows for the systematic exploration of structure-activity relationships (SAR). Common synthetic strategies often involve the coupling of a substituted aniline with a heterocyclic core.
Protocol: Buchwald-Hartwig Cross-Coupling for the Synthesis of 3-Anilino-quinolin-2(1H)-ones
This protocol describes a versatile method for the synthesis of a library of substituted anilino-quinolones, which can be screened for activity against various kinases.[12]
Materials:
-
Substituted 3-bromo-quinolin-2(1H)-one
-
Substituted aniline
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 3-bromo-quinolin-2(1H)-one (1.0 eq), substituted aniline (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Add anhydrous dioxane and degas the mixture.
-
Heat the reaction mixture at the appropriate temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-anilino-quinolin-2(1H)-one.
Protocol: Nucleophilic Aromatic Substitution for 2-Anilino-pyrimidine Derivatives
This method is commonly employed for the synthesis of CDK inhibitors and other kinase inhibitors based on a pyrimidine scaffold.[13]
Materials:
-
Substituted 2,4-dichloropyrimidine
-
3-Methyl-4-(pyridin-4-yl)aniline[13]
-
Acid catalyst (e.g., HCl) or Buchwald-Hartwig conditions[5]
-
Solvent (e.g., EtOH)
Procedure:
-
Dissolve the 3-Methyl-4-(pyridin-4-yl)aniline in a suitable solvent.
-
Add the substituted 2,4-dichloropyrimidine and the acid catalyst.
-
Reflux the reaction mixture and monitor by TLC or LC-MS.
-
After completion, cool the reaction and neutralize with a base.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
III. In Vitro Evaluation of Kinase Inhibitory Activity
Once a library of substituted aniline derivatives has been synthesized, the next critical step is to assess their biological activity. A tiered approach, starting with biochemical assays and progressing to cell-based assays, is typically employed.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Radiometric assays are considered the gold standard due to their high sensitivity and direct measurement of substrate phosphorylation.[14][15] However, a variety of non-radiometric, high-throughput screening (HTS) compatible formats are also widely used.[16]
Table 1: Comparison of Common Biochemical Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assay [14][15] | Measures the incorporation of 32P or 33P from ATP into a substrate. | Gold standard, high sensitivity, direct measurement. | Use of radioactivity, low throughput. |
| LanthaScreen™ TR-FRET [16] | Time-Resolved Fluorescence Resonance Energy Transfer to detect either inhibitor binding or substrate phosphorylation. | Homogeneous, HTS-compatible, sensitive. | Potential for compound interference. |
| Adapta® Universal Kinase Assay [16] | TR-FRET based assay that detects ADP formation. | Universal for any kinase, HTS-compatible. | Indirect measurement of kinase activity. |
| Z'-LYTE® Kinase Assay [16] | FRET-based assay that measures the differential sensitivity of a phosphorylated and non-phosphorylated peptide to proteolytic cleavage. | HTS-compatible, robust. | Requires specific peptide substrates. |
| ADP-Glo™ Kinase Assay [17] | Luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction. | High sensitivity, broad dynamic range. | Indirect measurement, potential for ATP-consuming enzyme interference. |
Diagram: Workflow for In Vitro Kinase Inhibitor Screening
Caption: A typical workflow for the in vitro screening and characterization of kinase inhibitors.
Protocol: General Procedure for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general framework for determining the IC50 of a test compound.
Materials:
-
Kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Assay buffer
-
384-well plates
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add the kinase enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinome Profiling: Assessing Selectivity
A critical aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects.[18][19] Kinome profiling services screen a compound against a large panel of kinases to provide a comprehensive selectivity profile.[14][20][21]
Table 2: Representative Kinome Profiling Platforms
| Platform | Principle | Provider |
| KINOMEscan™ [18][20] | Competition binding assay measuring the displacement of a proprietary ligand from DNA-tagged kinases. | Eurofins Discovery |
| 33PanQinase™ Activity Assay [22] | Radiometric filter-binding assay to measure the activity of a broad panel of kinases. | Reaction Biology |
IV. Cell-Based Assays: Evaluating Inhibitor Activity in a Physiological Context
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for assessing a compound's activity in a more physiologically relevant environment. These assays can provide information on cell permeability, target engagement, and the downstream effects of kinase inhibition.[19][23][24][25][26]
Table 3: Common Cell-Based Kinase Assay Formats
| Assay Format | Principle | Key Information Provided |
| Cellular Phosphorylation Assay [23] | Measures the phosphorylation of a specific substrate in cells using phospho-specific antibodies (e.g., ELISA, Western Blot). | Target engagement and downstream pathway modulation. |
| NanoBRET™ Target Engagement Assay [23][24] | Measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells. | Cellular potency (IC50) and target residence time. |
| BaF3 Cell Proliferation Assay [23] | Measures the inhibition of proliferation in BaF3 cells that are dependent on an oncogenic kinase for survival. | Functional consequence of kinase inhibition. |
| Cell Viability/Cytotoxicity Assays | Measures the effect of the compound on cell health (e.g., MTT, CellTiter-Glo®). | General cytotoxicity and anti-proliferative effects. |
Protocol: Cellular Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibition of a specific phosphorylation event in cells treated with a kinase inhibitor.
Materials:
-
Cell line expressing the target kinase
-
Kinase inhibitor
-
Cell lysis buffer
-
Primary antibody (phospho-specific)
-
Primary antibody (total protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the kinase inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary phospho-specific antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the total protein antibody as a loading control.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
V. Pharmacokinetics and In Vivo Efficacy
Promising lead compounds from in vitro and cell-based assays must be evaluated for their pharmacokinetic (PK) and pharmacodynamic (PD) properties to assess their potential as drug candidates.[27][28][29][30][31]
-
Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include bioavailability, half-life, and clearance.[29]
-
Pharmacodynamics (PD): This assesses the relationship between drug concentration and its effect on the target in a living organism.[28][30]
-
In Vivo Efficacy: The ultimate test of a kinase inhibitor is its ability to produce a therapeutic effect in an animal model of the disease.
VI. Conclusion
The development of kinase inhibitors with substituted aniline scaffolds has been a highly successful strategy in modern drug discovery. The versatility of the aniline moiety as a hinge-binding element and a platform for chemical modification provides a powerful tool for medicinal chemists. By employing a systematic approach that integrates rational design, efficient synthesis, and a tiered screening cascade of biochemical and cellular assays, researchers can identify and optimize potent and selective kinase inhibitors with the potential to become transformative medicines.
References
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 17. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. reactionbiology.com [reactionbiology.com]
- 24. kinaselogistics.com [kinaselogistics.com]
- 25. One moment, please... [luceome.com]
- 26. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 27. tandfonline.com [tandfonline.com]
- 28. tandfonline.com [tandfonline.com]
- 29. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline as a precursor for novel herbicides
Application Notes & Protocols
Leveraging 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline as a Strategic Precursor for the Development of Next-Generation Herbicides
Abstract
The escalating challenge of herbicide-resistant weeds necessitates the continuous discovery of novel herbicidal compounds with diverse modes of action. Substituted anilines are a cornerstone in agrochemical synthesis, providing a versatile scaffold for a vast array of bioactive molecules.[1][2] This guide focuses on this compound, a highly functionalized precursor, detailing its strategic value and application in the synthesis of innovative herbicides. The unique combination of chloro, fluoro, and trifluoromethyl substituents on the aniline ring offers a powerful tool for modulating physicochemical properties, metabolic stability, and target-binding affinity.[3][4] We provide detailed protocols for the synthesis of novel herbicide candidates and their subsequent biological evaluation, aimed at equipping researchers in crop protection and chemical biology with the foundational knowledge to exploit this promising intermediate.
Introduction: The Rationale for a Highly Substituted Precursor
This compound (CAS 1092461-38-5) is not merely another aniline derivative; it is a strategically designed building block for modern herbicide discovery.[5] Its utility stems from the specific combination of substituents, each contributing distinct advantages to the final active ingredient:
-
Trifluoromethyl (CF₃) Group: This group is a bioisostere for larger alkyl groups but possesses strong electron-withdrawing properties. It is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, increase binding affinity to target enzymes, and improve membrane permeability, all of which are critical for herbicidal efficacy.[3][4]
-
Chlorine (Cl) and Fluorine (F) Atoms: These halogens significantly influence the electronic environment (pKa) of the amine group, affecting its reactivity during synthesis and its interaction with biological targets.[6] They also modulate the lipophilicity of the molecule, which is crucial for its uptake and translocation within the plant. The specific ortho-fluoro and meta-chloro substitution pattern provides a unique steric and electronic profile for targeted synthesis.
This guide provides a framework for utilizing this precursor to generate and screen two classes of potential herbicides: N-Aryl Picolinamides and Acyl Thioureas, which are known to interact with different herbicidal targets.
Physicochemical Properties of the Precursor
A clear understanding of the starting material's properties is essential for reaction design and safety.
| Property | Value | Source |
| CAS Number | 1092461-38-5 | [5] |
| Molecular Formula | C₇H₄ClF₄N | [7] (analogue) |
| Molecular Weight | 213.56 g/mol | Inferred |
| Appearance | Expected to be a liquid or low-melting solid | [8] (analogue) |
| Boiling Point | ~238 °C (for 3-chloro-2-(trifluoromethyl)aniline) | [8] |
| Density | ~1.425 g/cm³ (for 3-chloro-2-(trifluoromethyl)aniline) | [8] |
Note: Some properties are referenced from the close structural analogue, 3-chloro-2-(trifluoromethyl)aniline (CAS 432-21-3), due to limited public data on the target compound.
Synthetic Pathways and Protocols
The primary amino group of this compound is a versatile handle for a variety of coupling reactions. Below are protocols for two distinct synthetic strategies targeting different herbicide classes.
Caption: Generalized workflow for synthesizing herbicide candidates.
Protocol 1: Synthesis of a Novel N-Aryl Picolinamide Candidate
Principle & Rationale: Picolinic acid derivatives, such as florpyrauxifen, are a class of synthetic auxin herbicides.[9] Creating an amide linkage between our precursor and a substituted picolinic acid core aims to generate novel compounds with potential auxin-mimicking activity. The unique electronic profile of the aniline can enhance binding to auxin receptors and improve systemic movement in the plant.
Materials:
-
This compound
-
4-amino-3-chloro-5-fluoro-2-picolinic acid (or other desired picolinic acid derivative)
-
Dicyclohexylcarbodiimide (DCC) or Carbonyldiimidazole (CDI)[10]
-
Triethylamine (TEA) or Lithium Carbonate[10]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis under an inert atmosphere
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried, round-bottom flask under an argon atmosphere, dissolve the selected picolinic acid (1.0 eq.) in anhydrous DCM.
-
Acid Activation: Add the coupling agent (e.g., DCC, 1.1 eq.) and stir the mixture at 0 °C for 20 minutes.
-
Amine Addition: In a separate flask, dissolve this compound (1.05 eq.) and a non-nucleophilic base such as TEA (1.5 eq.) in anhydrous DCM.
-
Coupling Reaction: Add the aniline solution dropwise to the activated acid solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification & Validation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel. Validate the structure of the final compound using ¹H NMR, ¹⁹F NMR, and LC-MS.
Biological Evaluation and Screening
Once synthesized and purified, the novel compounds must be evaluated for herbicidal activity. A tiered screening approach, starting with in vitro assays and progressing to greenhouse trials, is efficient and cost-effective.
Caption: Tiered workflow for evaluating novel herbicide candidates.
Protocol 2: In Vitro Root Growth Inhibition Assay
Principle & Rationale: This primary assay is a rapid and sensitive method to determine the phytotoxicity of a compound against both monocotyledonous (grass) and dicotyledonous (broadleaf) weeds.[9] It allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing potency.
Materials:
-
Test compounds dissolved in DMSO to create stock solutions.
-
Weed seeds: Amaranthus retroflexus (broadleaf) and Echinochloa crusgalli (grass).[6][11]
-
Petri dishes (90 mm diameter).
-
Germination paper.
-
Growth chamber set to 25 °C with a defined light/dark cycle.
-
Commercial herbicide for use as a positive control (e.g., Saflufenacil, Glyphosate).[11][12]
Step-by-Step Methodology:
-
Preparation of Test Solutions: Prepare a serial dilution of each test compound (e.g., from 0.1 µM to 500 µM) in a nutrient solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[9]
-
Assay Setup: Place two layers of germination paper in each Petri dish. Distribute 20-30 seeds evenly on the paper.
-
Treatment: Add 5 mL of the respective test solution to each dish. Use a nutrient solution with 0.5% DMSO as the negative control.[11] Each concentration should be tested in triplicate.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25 °C in the dark for 5-7 days.[11]
-
Data Collection & Validation: After the incubation period, carefully remove the seedlings and measure the length of the primary root. Calculate the percent inhibition relative to the negative control. The assay is valid if seeds in the negative control show robust germination and growth.
-
Analysis: Plot the percent inhibition against the log of the compound concentration and use a non-linear regression to calculate the IC₅₀ value for each weed species.
Protocol 3: Post-Emergence Herbicidal Activity (Greenhouse)
Principle & Rationale: This secondary screen assesses a compound's effectiveness when applied to established plants, which is more indicative of its performance in an agricultural setting. It evaluates both contact and systemic activity.
Materials:
-
Pots filled with standard potting mix.
-
Weed seedlings (e.g., Abutilon theophrasti, Setaria viridis) grown to the 2-4 leaf stage.[11][13]
-
Test compounds formulated as an emulsifiable concentrate or wettable powder.
-
Laboratory track sprayer calibrated to deliver a consistent volume.
Step-by-Step Methodology:
-
Plant Cultivation: Grow weeds in pots in a greenhouse until they reach the 2-4 true leaf stage.
-
Compound Application: Prepare solutions of the test compounds at various application rates (e.g., 50, 150, 300 g active ingredient per hectare). Spray the solutions evenly over the plants using a track sprayer.[13] Include a negative control (formulation blank) and a positive commercial standard.
-
Evaluation: Keep the treated plants in the greenhouse for 14-21 days. Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals using a 0% (no effect) to 100% (complete death) scale.
-
Validation & Data Analysis: At the end of the trial, harvest the above-ground biomass, dry it in an oven, and weigh it. Calculate the percent biomass reduction compared to the negative control. This quantitative data validates the visual scoring. Determine the ED₅₀ (effective dose for 50% growth reduction).
Structure-Activity Relationship (SAR) Insights
Systematic evaluation of analogues derived from this compound allows for the development of a robust SAR.
| Moiety | Position on Aniline | Expected Contribution to Herbicidal Activity | Reference |
| -CF₃ | 6- (ortho) | Increases metabolic stability, lipophilicity, and potential for strong binding interactions (e.g., halogen bonding). | [3] |
| -F | 2- (ortho) | Modulates pKa of the amine, can influence intramolecular hydrogen bonding and conformational rigidity. | |
| -Cl | 3- (meta) | Contributes to overall lipophilicity and electronic character of the ring. | [6] |
| -NH₂ | 1- | The primary reaction site for building diverse chemical scaffolds (amides, ureas, heterocycles). | [14] |
The combination of ortho-fluoro and ortho-trifluoromethyl groups creates significant steric hindrance around the amine, which can be exploited to achieve selective reactivity or to lock the molecule into a specific conformation required for optimal binding to a target enzyme.
Conclusion
This compound represents a highly valuable and strategically functionalized precursor for the discovery of novel herbicides. Its unique substitution pattern provides a sophisticated tool for fine-tuning the biological activity and pharmacokinetic properties of new chemical entities. The synthetic and biological protocols outlined in this guide offer a comprehensive framework for researchers to harness the potential of this building block, paving the way for the development of next-generation crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1092461-38-5|this compound|BLD Pharm [bldpharm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 3-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 13750442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your synthetic work. As your Senior Application Scientist, my goal is to explain the "why" behind the experimental choices, ensuring your protocols are robust and your yields are optimized.
I. Frequently Asked Questions (FAQs)
Here, we address common queries regarding the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1]
Q1: What are the most common starting materials for the synthesis of this compound?
The selection of starting materials is critical and often depends on commercial availability and the desired synthetic route. Two common precursors are:
-
2-Fluoro-6-(trifluoromethyl)aniline: This can be selectively chlorinated to introduce the chloro group at the 3-position.
-
1,2-Dichloro-3-fluoro-5-(trifluoromethyl)benzene: This can undergo a nucleophilic aromatic substitution (SNA_r) reaction with an ammonia source.
Q2: I am observing the formation of isomeric byproducts. What is the likely cause and how can I minimize them?
Isomer formation is a frequent challenge, particularly during electrophilic substitution reactions on a substituted aniline ring. The directing effects of the existing substituents (fluoro, trifluoromethyl, and amino groups) can lead to a mixture of products.
-
Causality: The trifluoromethyl group is a meta-director, while the fluoro and amino groups are ortho-, para-directing. The interplay of these directing effects, along with steric hindrance, dictates the regioselectivity of the reaction. For instance, in the chlorination of 2-fluoro-6-(trifluoromethyl)aniline, chlorination might occur at positions other than the desired C3.
-
Troubleshooting:
-
Protecting the Amino Group: The strong activating and ortho-, para-directing effect of the amino group can be temporarily masked by converting it to an amide (e.g., acetamide). This reduces its activating strength and can improve the regioselectivity of the subsequent chlorination. The protecting group can be removed later by hydrolysis.
-
Choice of Chlorinating Agent: Milder chlorinating agents, such as N-chlorosuccinimide (NCS), can offer better selectivity compared to harsher reagents like chlorine gas.
-
Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.
-
Q3: My reaction yield is consistently low. What are the key parameters to investigate for optimization?
Low yields can stem from a variety of factors, from incomplete reactions to product degradation. A systematic approach to optimization is crucial.
-
Catalyst System (for cross-coupling routes): If you are employing a Buchwald-Hartwig amination approach, the choice of palladium catalyst, ligand, and base is paramount.[2][3] Sterically hindered phosphine ligands often improve catalytic activity and yield.[2]
-
Reaction Temperature and Time: These two parameters are intrinsically linked. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product due to incomplete conversion or decomposition, respectively.
-
Solvent Choice: The solvent can significantly influence reaction rates and selectivity. Aprotic polar solvents like DMF or DMSO are often used for nucleophilic aromatic substitution, while ethereal solvents like dioxane or THF are common in palladium-catalyzed cross-coupling reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, problem-solution format for specific experimental challenges.
| Problem | Potential Cause(s) | Recommended Solutions |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive catalyst (if applicable).- Poor quality of reagents or solvents. | - Monitor the reaction progress and extend the reaction time or cautiously increase the temperature.- For catalytic reactions, consider a different catalyst/ligand system or use a freshly prepared catalyst.- Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions like Buchwald-Hartwig amination. |
| Formation of Multiple Products/Byproducts | - Lack of regioselectivity in substitution reactions.- Side reactions such as dehalogenation or hydrodehalogenation. | - Re-evaluate the directing group effects and consider using a protecting group strategy for the amine.- Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. |
| Difficulty in Product Purification | - Presence of closely related isomers.- Unreacted starting materials with similar polarity to the product.- Formation of tar-like substances. | - Employ high-resolution purification techniques like preparative HPLC or flash chromatography with a carefully selected eluent system.- Recrystallization can be an effective method if a suitable solvent system is found.- For tar formation, consider lowering the reaction temperature or using a milder base. |
| Product Decomposition | - High reaction temperatures.- Presence of strong acids or bases.- Exposure to air or moisture for sensitive intermediates. | - Conduct the reaction at the lowest effective temperature.- Use a stoichiometric amount of a weaker base where possible.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
III. Optimized Experimental Protocol: Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and can be adapted for the synthesis of this compound.[2][4][5] This protocol outlines a general procedure starting from 1,3-dichloro-2-fluoro-4-(trifluoromethyl)benzene.
Reaction Scheme:
References
common side reactions in the synthesis of trifluoromethyl anilines
Welcome to the Technical Support Center for the synthesis of trifluoromethyl anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. As trifluoromethyl anilines are crucial building blocks in pharmaceuticals and agrochemicals, understanding and controlling their synthesis is paramount for achieving high purity and yield. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter in the lab.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems that may arise during the synthesis of trifluoromethyl anilines, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a low yield of the desired product. Several factors can contribute to this issue when preparing trifluoromethyl anilines.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Inactive Starting Material or Catalyst | Verify the purity of your starting materials, such as the initial aniline or aryl halide, using techniques like NMR or GC-MS before commencing the reaction.[1] For catalytic reactions like the Buchwald-Hartwig amination, using a precatalyst can ensure the formation of the active Pd(0) species.[2] |
| Inappropriate Reaction Conditions | The electron-withdrawing nature of the trifluoromethyl group can significantly impact the reactivity of the aniline.[2] For instance, in N-alkylation reactions, if the temperature is too low, the reaction may not proceed at a reasonable rate. Consider a gradual increase in temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1] For Buchwald-Hartwig aminations, higher temperatures (e.g., 100-120 °C) might be necessary to overcome the activation energy.[2] |
| Suboptimal Reagent Choice | In N-alkylation, the choice of alkylating agent is crucial. For example, propyl iodide is more reactive than propyl bromide. If using a less reactive halide, consider adding a catalytic amount of potassium iodide (KI) to enhance reactivity.[1] In Buchwald-Hartwig reactions, screen different biarylphosphine ligands (e.g., XPhos, RuPhos) as their steric and electronic properties are critical for success with electron-deficient substrates.[2] |
| Oxygen Contamination in Catalytic Reactions | Palladium catalysts are sensitive to oxygen. Ensure that reactions like the Buchwald-Hartwig amination are performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[2] |
Issue 2: Formation of Over-Alkylated or Poly-Halogenated Byproducts
The formation of undesired multiply substituted products can complicate purification and reduce the yield of the target molecule.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Excessive Reagent Concentration | In N-alkylation, using a large excess of the alkylating agent can lead to di-alkylation. Use a slight excess (e.g., 1.1-1.2 equivalents) and consider adding it dropwise to maintain a low instantaneous concentration.[1] Similarly, in bromination reactions, uncontrolled conditions can lead to the formation of di-bromo species.[3][4] |
| High Reaction Temperature or Prolonged Reaction Time | Elevated temperatures can favor the formation of over-alkylated products. Maintain a controlled temperature and monitor the reaction closely.[1] Once TLC analysis indicates the consumption of the starting material, promptly quench the reaction to prevent further substitution.[1] |
| Strongly Basic Conditions | Highly basic conditions can increase the nucleophilicity of the product, making it more susceptible to a second alkylation. Consider using a milder base, such as potassium carbonate instead of sodium hydride.[1] |
Issue 3: Defluorination or Hydrodefluorination of the Trifluoromethyl Group
While generally stable, the trifluoromethyl group can undergo decomposition under certain reaction conditions.[5]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | The C-F bond can be cleaved under strongly acidic, basic, or reductive conditions, especially in the presence of certain transition metals or Lewis acids.[5] This can lead to the formation of difluoromethyl or even monofluoromethyl species.[6][7] |
| Photocatalytic Conditions | Some photoredox catalysis methods are specifically designed to activate the C-F bond of trifluoromethyl groups, leading to defluoroalkylation or hydrodefluorination.[8] Be mindful of the reagents and conditions if this is not the desired outcome. |
| Mitigation Strategies | If defluorination is observed, consider milder reaction conditions, alternative catalysts that are less prone to C-F activation, and shorter reaction times. Protecting the trifluoromethyl group is generally not feasible, so optimizing the reaction parameters is key. |
Issue 4: Aniline Polymerization
Anilines can be susceptible to oxidation, leading to the formation of polymeric byproducts, which can be difficult to remove.[9]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Oxidative Conditions | Anilines can be easily oxidized to their radical cations, which can then polymerize.[9] This is particularly a concern in reactions that may generate radical species or are not performed under an inert atmosphere. |
| Acidic Conditions | Strong acids can promote aniline polymerization. If acidic conditions are necessary, they should be carefully controlled. |
| Prevention | Running the reaction under an inert atmosphere can help minimize oxidative polymerization. The addition of radical inhibitors could be explored in specific cases, but their compatibility with the desired reaction must be verified. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoromethyl anilines?
A1: Several methods are commonly employed, each with its own advantages and challenges:
-
Nucleophilic Aromatic Substitution (SNA r): This involves reacting an activated aryl halide (containing electron-withdrawing groups like a nitro group ortho or para to the halide) with an amine. The trifluoromethyl group itself is a strong electron-withdrawing group, which can activate the ring for nucleophilic attack.[10][11]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This method is very general but requires careful selection of ligands and bases, especially for electron-deficient anilines.[2][12][13]
-
Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine. Traditionally, this reaction required harsh conditions, but modern methods use soluble copper catalysts with ligands, making it a more viable option.[14]
-
Reduction of Nitroarenes: The reduction of a trifluoromethyl-substituted nitrobenzene is a common route to the corresponding aniline.[15][16]
Q2: How does the position of the trifluoromethyl group affect the reactivity of the aniline?
A2: The trifluoromethyl group is strongly electron-withdrawing. Its position on the aromatic ring significantly influences the aniline's nucleophilicity and the regioselectivity of further reactions. An ortho or para-CF3 group will have a more pronounced electron-withdrawing effect on the amino group through resonance, making the aniline less nucleophilic compared to a meta-substituted aniline.[2]
Q3: I am having difficulty purifying my trifluoromethyl aniline. What are some common impurities and how can I remove them?
A3: Common impurities can include unreacted starting materials, over-substituted products (e.g., di-alkylated or di-halogenated anilines), positional isomers, and degradation products.[3] The polarity of the starting aniline and the product can be very similar, making separation by column chromatography challenging.[1]
-
Optimization: The best approach is to optimize the reaction to achieve full conversion and minimize side product formation.
-
Chromatography: If purification is necessary, careful selection of the eluent system for column chromatography is critical. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) is often effective.[1]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
Q4: Can I use a trifluoromethyl aniline in a Buchwald-Hartwig amination as the amine coupling partner?
A4: Yes, but with considerations. The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the aniline's nitrogen atom.[2] This can make the reaction more challenging. To overcome this, you may need to use:
-
Stronger bases: Such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[2]
-
Electron-rich and bulky phosphine ligands: These can promote the catalytic cycle.
-
Higher reaction temperatures. [2]
Experimental Workflow & Diagrams
Workflow: Troubleshooting Low Yield in N-Alkylation
This diagram illustrates a logical workflow for troubleshooting low product yield in the N-alkylation of a trifluoromethyl aniline.
Caption: A decision-making workflow for troubleshooting low yields in N-alkylation reactions.
Mechanism: Common Side Reactions in Synthesis
This diagram illustrates the pathways leading to common side products in the synthesis of trifluoromethyl anilines.
Caption: Pathways to common side reactions during trifluoromethyl aniline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 16. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to the Purification of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
Welcome to the technical support center for the purification of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline (CAS No. 1092461-38-5)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this and similar complex halogenated intermediates. The purity of this aniline is paramount, as it serves as a critical building block in the synthesis of pharmaceuticals and advanced materials, where impurities can derail subsequent reactions or introduce unwanted toxicology.[2]
This document moves beyond simple protocols to provide a deeper understanding of the challenges inherent in purifying this molecule, offering troubleshooting advice and detailed methodologies grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered when handling crude this compound.
Q1: What are the most probable impurities in my crude sample?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. However, for halogenated anilines, common impurity classes include:
-
Isomeric Impurities: Positional isomers formed during the halogenation or nitration steps of the synthesis. These are often the most challenging to separate due to very similar physical properties.
-
Unreacted Starting Materials: For instance, if the aniline is produced via the reduction of a nitro group, residual nitro-aromatic compounds may be present.[3]
-
Side-Reaction Products: Halogenated anilines can undergo side reactions like dimerization or oxidation, especially if exposed to air and light, leading to the formation of colored impurities and tars.[4][5] The presence of water during chlorination reactions of aniline is known to cause the formation of oxidation products.[5]
-
Dehalogenated Species: During catalytic hydrogenation, it is possible to lose a halogen atom, resulting in species like 2-fluoro-6-(trifluoromethyl)aniline.[3]
Q2: My crude product is a dark, viscous oil or solid. What causes this and how can I address it?
A2: The dark coloration, typically brown, red, or even purple, is characteristic of oxidized aniline species and polymeric tars.[5] Aniline and its derivatives are notoriously sensitive to air and light. The initial and most effective step to address this is often an acid-base extraction . This process isolates the basic aniline from neutral, polymeric, and many colored impurities. For stubborn coloration that persists, treatment with activated charcoal during recrystallization can be effective, though it may lead to some product loss on the charcoal surface.
Q3: What is the best first-pass purification strategy for this compound?
A3: For a crude mixture of unknown complexity, silica gel column chromatography is the most versatile and informative first step.[6] It allows for the separation of components based on polarity, which can effectively remove many common impurities. Developing a suitable mobile phase using Thin Layer Chromatography (TLC) is a critical prerequisite. Given the basicity of the aniline, peak tailing is a common issue. This is effectively mitigated by adding a small percentage (0.1-1%) of a tertiary amine, such as triethylamine (TEA), to your eluent system.[6]
Q4: How do I choose between distillation, chromatography, and recrystallization?
A4: The choice depends on the nature of the impurities and the physical state of your compound.
-
Vacuum Distillation: This is ideal if your main impurities have significantly different boiling points from the product. Given that similar anilines have high boiling points, vacuum distillation is necessary to prevent thermal decomposition.[2][4] It is particularly effective at removing non-volatile tars and residual high-boiling solvents.
-
Column Chromatography: This is the method of choice for separating compounds with similar boiling points but different polarities, such as isomeric impurities.[6]
-
Recrystallization: If your purified compound is a solid, recrystallization is an excellent final polishing step to achieve high purity and obtain a crystalline product. It is highly effective at removing small amounts of impurities that get trapped in the crystal lattice.[6]
Q5: How can I definitively confirm the purity of my final product?
A5: A single analytical technique is often insufficient. A combination of methods provides the most comprehensive assessment of purity:
-
HPLC-MS: Ideal for quantifying purity and detecting a wide range of non-volatile impurities.[7][8]
-
GC-MS: The gold standard for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point by-products.[7][9]
-
NMR Spectroscopy (¹H, ¹³C, and ¹⁹F): Essential for structural confirmation. ¹⁹F NMR is particularly powerful for identifying any fluorine-containing impurities.[8]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Problem 1: Poor Separation during Silica Gel Column Chromatography
| Symptom | Potential Cause | Recommended Solution |
| Streaking / Tailing of Product Spot (TLC & Column) | The basic aniline is interacting with acidic silanol groups on the silica gel. | Add a small amount (0.1-1%) of triethylamine (TEA) or pyridine to the eluent to suppress this interaction.[6] |
| Co-elution of Product and Impurity | The polarity of the product and the impurity are too similar in the chosen solvent system. | 1. Optimize Eluent: Switch to a different solvent system with different selectivities (e.g., replace ethyl acetate with dichloromethane or MTBE).2. Use a Finer Mesh Silica: Employ a higher-resolution silica gel (e.g., 230-400 mesh).3. Perform Gradient Elution: Start with a low polarity eluent and gradually increase the polarity to better resolve closely eluting spots. |
| Product is Stuck on the Column | The eluent is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of your mobile phase. If the compound is highly polar, consider switching to a reverse-phase column (C18) with a polar mobile phase (e.g., water/acetonitrile). |
Problem 2: Product Decomposition During Vacuum Distillation
| Symptom | Potential Cause | Recommended Solution |
| Darkening/Tarring in the Distillation Flask | The compound is decomposing at the required temperature, possibly catalyzed by acidic impurities. | 1. Improve Vacuum: Ensure your vacuum system is pulling the lowest possible pressure to reduce the boiling point.2. Pre-neutralize: Perform a basic wash (e.g., with aqueous NaHCO₃) on your crude material before distilling to remove acidic traces.3. Use Additives: Add a small amount of a non-volatile stabilizer, such as an alkali metal chromate, to the distillation pot.[4] |
| Low Recovery of Distilled Product | The boiling point may be higher than anticipated, or the vacuum is insufficient. | Verify the boiling point under vacuum if literature is available. Check all seals and connections on your distillation apparatus for leaks to ensure a deep vacuum. |
Problem 3: Low Recovery from Acid-Base Extraction
| Symptom | Potential Cause | Recommended Solution |
| Persistent Emulsion at the Aqueous/Organic Interface | The two phases are not separating cleanly, trapping the product in the emulsion layer. | Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion.[10] |
| Product Not Fully Extracting into Aqueous Acid Layer | The aniline may not be fully protonated, or its salt has some organic solubility. | 1. Ensure the aqueous acid is in stoichiometric excess.2. Perform multiple extractions with the aqueous acid (e.g., 3 separate washes) rather than a single large one. |
| Low Yield After Basification and Re-extraction | The aqueous layer was not made sufficiently basic to deprotonate the aniline salt, or the free aniline was not fully extracted. | 1. Use a pH meter or pH paper to confirm the aqueous layer is strongly basic (pH > 12) after adding NaOH.2. Perform multiple extractions with the organic solvent to recover all of the free aniline. |
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for the purification of crude this compound where impurities have different polarities.
-
TLC Analysis and Mobile Phase Selection:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Goal: Find a solvent system where the desired product has an Rf value of approximately 0.25-0.35.
-
Expert Tip: Add 0.5% triethylamine (TEA) to the chosen solvent system to prevent peak tailing.[6]
-
-
Column Packing (Wet Slurry Method):
-
Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Place a small plug of glass wool at the bottom of the column and cover it with a thin layer of sand.
-
In a beaker, make a slurry of silica gel (230-400 mesh) in the least polar eluent mixture.
-
Pour the slurry into the column and use gentle air pressure or tapping to pack it uniformly. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin elution, collecting the eluate in fractions (e.g., test tubes or flasks).
-
Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp (aromatic anilines are typically UV-active).[6]
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified aniline.
-
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for separating the basic aniline from neutral or acidic impurities.[7]
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether (approx. 10-20 mL per gram of crude).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl(aq). Stopper and shake vigorously, venting frequently. Allow the layers to separate. The protonated aniline will move to the top aqueous layer.
-
Separation: Drain the bottom organic layer (containing neutral impurities). Collect the top aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M NaOH(aq) with swirling until the solution is strongly basic (pH > 12, check with pH paper). The aniline will deprotonate and may precipitate or form an oily layer.
-
Re-extraction: Add fresh DCM to the separatory funnel. Shake to extract the free aniline back into the organic layer. Drain the organic layer and repeat the extraction of the aqueous layer twice more with fresh DCM.
-
Drying and Isolation: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator to obtain the purified product.
Protocol 3: Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of the final product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% formic acid or TFA.
-
-
Gradient: A typical gradient would be to start at 95% A / 5% B, ramping to 5% A / 95% B over 15-20 minutes, followed by a hold and re-equilibration. This should be optimized for your specific impurity profile.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or use a standard wavelength like 254 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in acetonitrile or mobile phase. Filter through a 0.22 µm syringe filter before injection.
Section 4: Data and Workflow Visualizations
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1092461-38-5 | [1] |
| Molecular Formula | C₇H₄ClF₄N | [1] |
| Molecular Weight | 213.56 g/mol | [1] |
| Physical State | Liquid / Solid (Varies by purity) | N/A |
| Boiling Point | High; estimated >200 °C at atm. pressure (by comparison to similar structures) | [2] |
Diagram 1: General Purification Strategy Workflow
This diagram outlines a logical workflow for proceeding from a crude sample to a purified product.
Caption: A decision-making workflow for purifying crude anilines.
Diagram 2: Troubleshooting Logic for Low Purity After Purification
This diagram illustrates a logical path to diagnose and solve issues of low purity after an initial purification attempt.
Caption: A logical flowchart for troubleshooting suboptimal purification results.
References
- 1. 1092461-38-5|this compound|BLD Pharm [bldpharm.com]
- 2. innospk.com [innospk.com]
- 3. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 4. US3397118A - Purification of chloroanilines by vacuum distillation with a chromate - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Chlorination of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Aniline Synthesis
Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of aniline, a critical building block in numerous industrial and pharmaceutical applications. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve challenges in your synthetic work, particularly concerning low reaction yields.
Introduction: The Challenge of Aniline Synthesis
The most common laboratory and industrial synthesis of aniline involves the reduction of nitrobenzene. While seemingly straightforward, this reaction is sensitive to a variety of factors that can significantly impact the final yield and purity of the product. This guide will walk you through a systematic approach to troubleshooting, from reagent preparation to product purification, ensuring you can achieve high-yield, high-purity aniline synthesis.
Part 1: Core Troubleshooting Areas
Low yields in aniline synthesis can typically be traced back to one or more of the following areas:
-
Reagent and Catalyst Integrity: The purity and activity of your starting materials are paramount.
-
Reaction Condition Optimization: Precise control over temperature, pressure, and stoichiometry is crucial.
-
Side Reaction Pathways: Understanding and mitigating common side reactions is key to maximizing aniline formation.
-
Workup and Purification Inefficiencies: Product loss during extraction and purification can drastically lower your isolated yield.
Below, we will address each of these areas in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.
Reagent and Catalyst Integrity
Q1: My aniline synthesis from nitrobenzene is resulting in a low yield, even though I'm following a standard protocol. What should I check first regarding my reagents?
A1: The quality of your starting materials is the foundation of a successful synthesis. Here’s a checklist of what to investigate:
-
Purity of Nitrobenzene: Impurities in the starting nitrobenzene can interfere with the reduction process. It is advisable to use a high-purity grade. If you suspect impurities, consider purifying the nitrobenzene by distillation.
-
Reducing Agent Activity:
-
Metal/Acid Reductions (e.g., Sn/HCl, Fe/HCl): The surface of the metal can oxidize over time, reducing its reactivity. Ensure you are using fresh, finely divided metal powder or granules to maximize the reactive surface area.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): The catalyst can become deactivated through poisoning by sulfur or other impurities, or by physical blocking of active sites. Always use a fresh, high-quality catalyst. The choice of catalyst support can also influence the reaction.
-
-
Solvent Purity and Anhydrous Conditions: The presence of water can sometimes lead to side reactions or affect the efficiency of the catalyst. While some reductions are performed in aqueous acid, for catalytic hydrogenations, using an anhydrous solvent is often beneficial. Ensure your solvents are appropriately dried before use.
-
Purity of Aniline (if used as a starting material for derivatives): Aniline itself is susceptible to oxidation and can darken upon storage. If you are using aniline as a starting material for further reactions, it's best to distill it under reduced pressure before use to remove any oxidized impurities.
Protocol 1: Purification of Aniline by Distillation
-
Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Drying (Optional but Recommended): If the aniline is wet, it can be dried over potassium hydroxide (KOH) pellets before distillation.
-
Distillation: Distill the aniline under reduced pressure. The boiling point of aniline is 184°C at atmospheric pressure, but it will be significantly lower under vacuum, which helps prevent thermal degradation.
-
Collection: Collect the colorless aniline distillate in a clean, dry flask. It is advisable to store the purified aniline under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Reaction Condition Optimization
Q2: I've confirmed the purity of my reagents, but my yield is still low. How can I optimize the reaction conditions for the reduction of nitrobenzene?
A2: Optimizing reaction conditions is a critical step in maximizing your yield. Here are the key parameters to consider:
-
Temperature Control: The reduction of nitrobenzene is an exothermic reaction.
-
Too Low: A temperature that is too low may result in an incomplete or very slow reaction.
-
Too High: Excessive temperatures can lead to the formation of byproducts through over-reduction or other side reactions. For instance, in catalytic hydrogenation, higher temperatures can promote the formation of cyclohexylamine. It is crucial to maintain the recommended temperature range for your specific protocol. For metal/acid reductions, gentle heating or reflux may be necessary to drive the reaction to completion.
-
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended to determine when the starting material has been fully consumed.
-
Stoichiometry of Reagents:
-
Reducing Agent: An insufficient amount of the reducing agent will lead to an incomplete reaction. It's common to use an excess of the reducing agent to ensure complete conversion of the nitrobenzene.
-
Acid Concentration (for metal/acid reductions): The concentration of the acid is also important. Concentrated hydrochloric acid is typically used with tin or iron.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. For catalytic hydrogenations, solvents like ethanol, methanol, or ethyl acetate are commonly used. The solubility of the reactants and the interaction of the solvent with the catalyst surface can play a role.
Table 1: Typical Reaction Parameters for Nitrobenzene Reduction
| Reduction Method | Reducing Agent | Typical Solvent | Temperature Range | Key Considerations |
| Bechamp Reduction | Fe, HCl | Water/Ethanol | Reflux | Cost-effective for industrial scale. |
| Tin/HCl Reduction | Sn, HCl | Water/Ethanol | Reflux | A classic laboratory method. |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol | 25-100 °C | Requires specialized equipment for handling hydrogen gas. Catalyst quality is critical. |
| Transfer Hydrogenation | Hydrazine, Ammonium formate | Ethanol | Room Temp to Reflux | Avoids the need for high-pressure hydrogen gas. |
Part 2: Understanding and Mitigating Side Reactions
A significant loss in yield is often due to the formation of undesired side products. Understanding the potential side reaction pathways is the first step in preventing them.
Q3: I'm observing several unexpected spots on my TLC plate. What are the common side products in aniline synthesis, and how can I minimize their formation?
A3: The reduction of nitrobenzene to aniline proceeds through several intermediates. If the reaction is not carefully controlled, these intermediates can lead to various side products.
Common Intermediates and Side Products:
-
Nitrosobenzene and Phenylhydroxylamine: These are the initial reduction products. Under certain conditions, they can react with each other or with aniline to form dimeric products.
-
Azoxybenzene, Azobenzene, and Hydrazobenzene: These are condensation products that can form from the reaction of intermediates. Their formation is often favored under neutral or basic conditions.
-
Over-reduction Products: In catalytic hydrogenation, the aromatic ring of aniline can be further reduced to form cyclohexylamine, especially at higher temperatures and pressures.
Strategies to Minimize Side Products:
-
Maintain Acidic Conditions (for metal/acid reductions): Strongly acidic conditions, as in the Sn/HCl or Fe/HCl methods, help to ensure the complete reduction to the anilinium ion and prevent the accumulation of intermediates that lead to condensation products.
-
Optimize Catalyst and Conditions (for catalytic hydrogenation): The choice of catalyst and reaction conditions can significantly affect selectivity. For example, palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of the nitro group with high selectivity for aniline. Operating at the lowest effective temperature can help prevent over-reduction.
-
Ensure Efficient Mixing: Good agitation ensures that the nitrobenzene is in constant contact with the reducing agent, which can help to minimize the formation of intermediates and side products.
Diagram 1: Simplified Reaction Pathway and Potential Side Reactions
Caption: Simplified pathway for nitrobenzene reduction and common side reactions.
Part 3: Workup and Purification
Even with a high conversion in the reaction vessel, a poor workup and purification strategy can lead to significant product loss.
Q4: My reaction seems to have gone to completion, but my isolated yield after workup is very low. What are the common pitfalls during the workup and purification of aniline?
A4: The workup procedure for aniline synthesis, especially after a metal/acid reduction, requires careful execution to maximize yield. Here are the key steps and potential issues:
-
Basification: After a reduction using a metal in acidic media (e.g., Sn/HCl), the product exists as the anilinium salt (e.g., aniline hydrochloride). To isolate the free aniline, the reaction mixture must be made strongly basic, typically with sodium hydroxide (NaOH) solution.
-
Incomplete Basification: If the solution is not made sufficiently basic, the aniline will not be fully liberated, and will remain in the aqueous layer as the salt, leading to low yields upon extraction. Use pH paper or a pH meter to ensure the solution is strongly alkaline (pH > 10).
-
Precipitation of Metal Hydroxides: The addition of NaOH will precipitate the metal salts (e.g., tin hydroxide). This can sometimes trap the aniline product. It's important to stir the mixture thoroughly during basification.
-
-
Extraction: Aniline is then extracted from the aqueous layer using an organic solvent like dichloromethane (DCM) or diethyl ether.
-
Insufficient Extraction: Perform multiple extractions with fresh solvent to ensure all the aniline is recovered from the aqueous layer. Three extractions are typically recommended.
-
Emulsion Formation: Emulsions can sometimes form at the interface of the aqueous and organic layers, making separation difficult and leading to product loss. Adding a saturated brine solution can help to break up emulsions.
-
-
Drying and Solvent Removal: The combined organic extracts should be dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before removing the solvent by rotary evaporation.
-
Purification:
-
Distillation: The most common method for purifying aniline is distillation, preferably under reduced pressure to prevent oxidation and decomposition.
-
Steam Distillation: For larger scale purifications or to remove non-volatile impurities, steam distillation is an effective method.
-
Diagram 2: Troubleshooting Workflow for Low Aniline Yield
Caption: A systematic workflow for troubleshooting low yields in aniline synthesis.
Frequently Asked Questions (FAQs)
Q5: My aniline product is dark in color. What causes this and how can I fix it?
A5: A dark color in your aniline product is almost always due to oxidation. Aniline is prone to air oxidation, which forms highly colored impurities. To obtain a colorless product, you should purify it by distillation, preferably under reduced pressure and with an inert gas backfill. Storing the purified aniline under an inert atmosphere and in a dark bottle will help to prevent it from discoloring over time.
Q6: Can I use a different reducing agent than the one specified in my protocol?
A6: While there are many reducing agents capable of converting a nitro group to an amine, their reactivity and selectivity can vary. If you are considering changing the reducing agent, you should consult the literature to understand the optimal conditions and potential side reactions associated with the new reagent. For example, some reducing agents may also reduce other functional groups present in your molecule.
Q7: How do electron-withdrawing or electron-donating groups on the nitrobenzene ring affect the reaction?
A7: The electronic nature of substituents on the aromatic ring can influence the rate of reduction. Electron-withdrawing groups can make the nitro group more susceptible to reduction, potentially leading to higher yields under optimized conditions. Conversely, electron-donating groups can sometimes slow down the reaction. You may need to adjust the reaction time or temperature accordingly.
Q8: What are the key safety precautions I should take during aniline synthesis?
A8: Aniline and many of the reagents used in its synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aniline is toxic and can be absorbed through the skin. Be aware of the specific hazards of all the chemicals you are using by consulting their Safety Data Sheets (SDS).
Technical Support Center: Optimization of Trifluoromethylation Reactions
Introduction
The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] This uniquely powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3] However, the successful execution of trifluoromethylation reactions can be challenging, often plagued by issues of low yield, poor selectivity, or unexpected side reactions.
This technical support center is designed to serve as a field guide for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these reactions, ensuring a higher probability of success in your synthetic endeavors. The advice herein is grounded in established mechanistic principles and validated by peer-reviewed literature.
PART 1: General Troubleshooting & Strategic Planning
Before diving into reagent-specific issues, it's crucial to approach trifluoromethylation with a sound strategy. This section provides a high-level framework for reaction planning and initial troubleshooting.
FAQ: How do I choose the right trifluoromethylation reagent for my substrate?
The choice of reagent is the most critical decision and depends entirely on the nature of your substrate and the desired transformation. Trifluoromethylation reagents are broadly classified into three categories based on the formal reactivity of the "CF₃" species they deliver: nucleophilic (CF₃⁻), electrophilic (CF₃⁺), and radical (CF₃•).
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// Connections A -> {B, C, D} [arrowhead=none]; B -> B1; C -> {C1, C2}; D -> {D1, D2}; }
Caption: Classification of common trifluoromethylation reagents.
Table 1: Comparison of Common Trifluoromethylation Reagents
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations & Considerations |
|---|---|---|---|---|
| Nucleophilic | Ruppert-Prakash (TMSCF₃)[4] | Aldehydes, Ketones, Imines, Enones[5][6] | High reliability for carbonyls; mild conditions; commercially available. | Requires a stoichiometric or catalytic initiator (e.g., F⁻); sensitive to moisture.[1] |
| Electrophilic | Togni Reagents[7], Umemoto Reagents[8] | β-ketoesters, Silyl enol ethers, Arenes, Alkenes, Thiols, Alcohols[9][10] | Bench-stable solids; broad substrate scope; excellent for heteroatom trifluoromethylation. | Can be more expensive; some reactions require metal catalysts (e.g., Cu, Pd).[2][11] |
| Radical | Langlois Reagent (CF₃SO₂Na)[12], CF₃I | (Hetero)arenes, Alkenes[13] | Excellent for C-H functionalization; mild conditions (often photoredox or oxidative). | Can suffer from regioselectivity issues; potential for radical side reactions.[13][14] |
FAQ: My reaction failed completely. What are the first steps in troubleshooting?
A zero-yield reaction can be disheartening, but a systematic approach can quickly identify the culprit. Use the following workflow to diagnose the issue.
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A_details [label="• New bottle?\n• Stored correctly?\n• Initiator/catalyst active?", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B_details [label="• Anhydrous solvent/glassware?\n• Correct temperature?\n• Inert atmosphere maintained?", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C_details [label="• Substrate pure?\n• Any radical traps (e.g., O₂)?\n• Quenching functional groups?", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; D_details [label="• Is the substrate too electron-rich/poor?\n• Is a different reagent class needed?", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
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Caption: A logical workflow for initial reaction troubleshooting.
PART 2: Reagent-Specific Troubleshooting Guides
Guide 1: Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent is the workhorse for nucleophilic trifluoromethylation of carbonyls and imines.[6] Its activation by a nucleophilic initiator, typically a fluoride source, generates the transient trifluoromethyl anion (CF₃⁻), which performs the key addition step.[3]
Caption: General mechanism for fluoride-initiated trifluoromethylation.
FAQ: My reaction with TMSCF₃ is sluggish or gives low yield. What are the common causes?
This is the most frequent issue and can almost always be traced to one of four factors: the initiator, the reagent, the solvent, or the substrate.
Table 2: Troubleshooting Low Yield with TMSCF₃
| Potential Cause | Recommended Solution & Rationale |
|---|---|
| Inactive Initiator | Fluoride Initiators (TBAF, CsF): These are extremely sensitive to moisture.[1] Using a freshly opened bottle of anhydrous TBAF solution or drying CsF under high vacuum before use is critical. Water will protonate the CF₃⁻ anion, killing the reaction. Non-Fluoride Initiators (K₂CO₃, Cs₂CO₃): While less moisture-sensitive, their activity is highly solvent-dependent.[1][5] If using THF, consider switching to DMF, which can significantly accelerate the reaction and improve yields with these weaker bases.[1] |
| Degraded Reagent | TMSCF₃ can degrade over time, especially if exposed to moisture. If you suspect reagent quality, try a new bottle from a reputable supplier.[1] |
| Inappropriate Solvent | THF: This is a very common solvent, but reactions can be slow.[1] DMF: Often provides superior results, especially with less reactive substrates or non-fluoride initiators. It enhances the catalytic activity of bases like K₂CO₃.[1] |
| Low Substrate Reactivity | Electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive.[1] For less reactive, electron-rich, or sterically hindered substrates, you may need to increase the temperature, use a more potent initiator system (e.g., TBAF in DMF), or accept longer reaction times. |
FAQ: I am working with an enolizable ketone and see significant formation of a silyl enol ether byproduct. How can I stop this?
This is a classic competing pathway. The generated trifluoromethyl anion (CF₃⁻) is a strong base and can deprotonate the α-carbon of the ketone faster than it adds to the carbonyl.[1]
-
Causality: The highly basic nature of the generated CF₃⁻ anion drives the deprotonation.
-
Solution 1: Lower the Temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly favor the desired nucleophilic addition over deprotonation.
-
Solution 2: Use a Weaker Initiator System. A slower, more controlled generation of the CF₃⁻ anion can improve selectivity. Try switching from a potent initiator like TBAF to a milder, non-fluoride base like K₂CO₃ or K₃PO₄ in DMF.[1]
Guide 2: Electrophilic Trifluoromethylation with Togni & Umemoto Reagents
These reagents are powerful tools for trifluoromethylating nucleophiles like β-ketoesters, enolates, arenes, and heteroatoms.[7][8] They are typically bench-stable solids and function as "CF₃⁺" sources.
FAQ: My yield is low when trying to trifluoromethylate a carbon nucleophile (e.g., a β-ketoester). How can I optimize it?
-
Causality: Incomplete deprotonation of the substrate is a common issue. The electrophilic CF₃⁺ source can only react if the nucleophile is present in sufficient concentration.
-
Solution 1: Base Optimization. Ensure you are using a suitable base to fully generate the enolate. For β-ketoesters, bases like sodium hydride (NaH) or DBU are often effective.[15] A phase-transfer catalyst can also be beneficial in some systems.[10]
-
Solution 2: Reagent Choice. The reactivity of electrophilic reagents varies. Newer generation Umemoto reagents can show higher reactivity than older versions.[15][16] Similarly, Togni Reagent II has different reactivity profile than Togni Reagent I. Consult the literature for your specific substrate class.
-
Solution 3: Consider Catalysis. Many modern protocols for trifluoromethylating arenes or alkenes with these reagents require a catalyst, such as copper or palladium, to facilitate the reaction.[10][11] Uncatalyzed reactions may require harsher conditions.
FAQ: My reaction seems to involve radicals, even though I'm using an "electrophilic" reagent. Is this possible?
Yes, this is a key mechanistic insight. Many reactions involving Togni's reagent, particularly those catalyzed by transition metals like copper(I), do not proceed through a simple CF₃⁺ transfer. Instead, they can operate via a single-electron transfer (SET) mechanism, generating a CF₃ radical.[17][18]
-
Mechanism: A reductant in the system (e.g., Cu(I) or an electron-rich enolate) can donate a single electron to the Togni reagent, causing it to fragment and release a CF₃• radical.[17][19] This radical then engages in the productive reaction pathway.
-
Implication: If your reaction is sensitive to radical inhibitors (like TEMPO or BHT), it is a strong indicator of an SET pathway.[18] This also explains why conditions typically used for radical reactions (e.g., photoredox catalysis) can sometimes be applied to Togni reagents.[20]
Guide 3: Radical C-H Trifluoromethylation with Langlois Reagent (CF₃SO₂Na)
The Langlois reagent is an inexpensive, stable solid used to generate CF₃ radicals under oxidative conditions, making it ideal for the direct C-H trifluoromethylation of heteroaromatic systems.[12][13]
FAQ: My C-H trifluoromethylation of a heterocycle is giving a mixture of regioisomers. How can I improve selectivity?
-
Causality: The CF₃ radical is a highly reactive, uncharged species. Its addition to a heteroaromatic ring is governed by a complex interplay of electronics (site of highest spin density in the radical cation intermediate) and sterics.
-
Solution 1: Solvent Effects. Regioselectivity can be highly dependent on the solvent system. For example, in the trifluoromethylation of 4-acetylpyridine, a biphasic DCM/H₂O system favors addition at the C-2 position, while switching to a DMSO/H₂O system can cause a complete reversal, favoring the C-3 position.[14] Screening solvents is therefore a critical optimization step.
-
Solution 2: Substrate Modification. If possible, installing a directing group on your heterocycle can block certain positions or electronically favor others, leading to a single regioisomer.
FAQ: The reaction is not initiating or is very slow. What should I check?
-
Causality: The generation of the CF₃ radical from CF₃SO₂Na requires an oxidant. If this process is inefficient, the reaction will fail.
-
Solution 1: Check Your Oxidant. The most common system uses tert-butyl hydroperoxide (tBuOOH).[2] Ensure your tBuOOH is active and used in the correct stoichiometry (often in excess). Other oxidative systems, sometimes involving a metal co-catalyst like copper, can also be used.[21]
-
Solution 2: Eliminate Radical Scavengers. The reaction is a radical chain process and is sensitive to inhibitors. Ensure your substrate and solvent are free from impurities that can trap radicals. Running the reaction under an inert atmosphere (N₂ or Ar) is crucial to exclude oxygen, which is a radical scavenger.
PART 3: Key Experimental Protocols
The following are representative, general protocols. They must be optimized for your specific substrate. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
This protocol is adapted from literature procedures for the trifluoromethylation of benzaldehyde.[1][2]
-
Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven ( >100 °C) overnight and allow to cool to room temperature in a desiccator.
-
Reaction Setup: Assemble the flask under an inert atmosphere (N₂ or Argon). To the flask, add the aldehyde substrate (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol, 1.2 equiv) to the stirred solution.
-
Initiation: Slowly add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.05 mmol, 0.05 equiv) dropwise.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is a silyl ether, which can often be deprotected by treatment with 1M HCl in methanol to yield the final alcohol. Purify the final product by flash column chromatography.[1][2]
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester using Umemoto's Reagent
This protocol is based on the trifluoromethylation of α-acetyl-γ-butyrolactone.[15]
-
Reaction Setup: To an oven-dried, inert-atmosphere flask, add the β-ketoester (1.0 equiv) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Allow the mixture to stir at room temperature for 15-30 minutes until gas evolution ceases.
-
Reagent Addition: Cool the reaction mixture to the desired temperature (e.g., -45 °C or 0 °C, optimization may be required). Add the Umemoto reagent (1.1-1.5 equiv) in one portion.
-
Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction carefully by adding water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Umemoto Reagent I - Enamine [enamine.net]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 13. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TCI Practical Example: Trifluoromethylation Reaction Using Umemoto Reagent IV | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Halogenated Aniline Derivatives
Introduction
Halogenated anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Their chemical behavior and biological activity are significantly influenced by the nature, quantity, and position of the halogen substituent on the aromatic ring.[3] However, these compounds are frequently susceptible to various stability issues, which can compromise experimental outcomes and the integrity of resulting products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers in navigating the challenges associated with the stability of halogenated aniline derivatives.
As a Senior Application Scientist, this guide is structured to not only provide solutions but also to explain the underlying chemical principles. Understanding the "why" behind a stability issue is paramount to developing robust and reliable experimental protocols.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems that researchers may encounter during their experiments with halogenated aniline derivatives. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step protocols for resolution.
Issue 1: Sample Discoloration (Darkening upon Storage)
Q: My freshly purified halogenated aniline, which was initially a colorless or light-colored solid/oil, has turned dark brown or black upon storage. What is causing this, and how can I prevent it?
A: This is a classic sign of oxidative degradation. The amino group in aniline and its derivatives is highly susceptible to oxidation, which can lead to the formation of colored polymeric or tarry materials.[4][5] This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures.[5]
Causality: The lone pair of electrons on the nitrogen atom of the amino group makes the aromatic ring electron-rich and thus, highly activated towards oxidation. This can lead to the formation of radical cations, which can then polymerize to form complex, highly colored structures.
Diagnostic & Resolution Protocol:
-
Assess Storage Conditions:
-
Light Exposure: Are your samples stored in clear glass vials on the benchtop? Amber vials or storage in a dark cabinet are essential to minimize photo-oxidation.
-
Air Exposure: Were the containers tightly sealed? Consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.
-
Temperature: Are the samples stored at room temperature? For long-term storage, refrigeration (2-8 °C) is often recommended, provided the compound is not sensitive to freezing. Always check the manufacturer's storage recommendations.
-
-
Purity Re-assessment:
-
Use analytical techniques like HPLC or GC-MS to check for the presence of degradation products. Compare the chromatogram of the discolored sample to a fresh or properly stored sample.
-
FTIR spectroscopy can also be useful to detect the formation of new functional groups indicative of oxidation.[1]
-
-
Preventative Measures for Future Experiments:
-
Inert Atmosphere: Handle and store halogenated anilines under an inert atmosphere whenever possible.[4]
-
Solvent Choice: If in solution, ensure the solvent is degassed to remove dissolved oxygen.
-
Antioxidants: For formulated products, the inclusion of antioxidants can be considered, though this is more common in drug development than in a research setting.
-
Issue 2: Unexpected Peaks in Chromatographic Analysis (HPLC/GC-MS)
Q: I am analyzing my halogenated aniline derivative via HPLC/GC-MS and am observing unexpected peaks that were not present in the initial analysis. What could be the source of these new peaks?
A: The appearance of new peaks is a strong indicator of degradation. The identity of these peaks will depend on the specific degradation pathway, which can be influenced by factors such as pH, temperature, and the presence of other reactive species.
Potential Degradation Pathways:
-
Oxidation: As discussed above, oxidation can lead to a variety of products, including quinone-imines and polymeric materials.[2][6]
-
Dehalogenation: The carbon-halogen bond can be cleaved, leading to the formation of aniline or other dehalogenated derivatives. This can occur under reductive conditions or be catalyzed by certain metals.[7][8][9]
-
Hydrolysis: Under certain pH conditions, particularly at elevated temperatures, the amino group or the halogen substituent can be susceptible to hydrolysis.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to a variety of degradation products.
Workflow for Identification and Mitigation:
Below is a Graphviz diagram illustrating a logical workflow for identifying the source of unexpected peaks and mitigating the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
preventing over-alkylation in aniline reactions
Topic: Preventing Over-alkylation in Aniline Reactions
Welcome to the technical support center for aniline alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize N-alkylation reactions of anilines, with a specific focus on preventing the common side reaction of over-alkylation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure your reactions are selective and high-yielding.
Understanding the Challenge: The Over-alkylation Problem
The N-alkylation of anilines is a cornerstone of synthetic chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] However, the desired mono-N-alkylated product can readily undergo a subsequent alkylation to form a di-N-alkylated byproduct. This "over-alkylation" arises because the product, a secondary aniline, is often more nucleophilic than the starting primary aniline, leading to a mixture of products that can be challenging and costly to separate.[2][3]
This guide provides a structured approach to diagnosing and solving over-alkylation issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My aniline alkylation is resulting in a significant amount of di-alkylated product. What are the primary factors I should investigate?
Answer:
The formation of the di-alkylated byproduct is a common challenge and is primarily influenced by the relative nucleophilicity of the starting aniline versus the mono-alkylated product and the reaction conditions employed.[2][3] Here are the key factors to scrutinize:
-
Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) will readily react with both the primary and the more nucleophilic secondary aniline, increasing the likelihood of over-alkylation.[2][3]
-
Reaction Stoichiometry: Using a large excess of the alkylating agent will inevitably drive the reaction towards the di-alkylated product.[2] Conversely, using an excess of aniline can favor mono-alkylation.[2]
-
Base Strength and Concentration: The choice and amount of base are critical. A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting a second alkylation.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times provide more energy and opportunity for the second alkylation to occur.[2] Lowering the reaction temperature can often improve selectivity for mono-alkylation.[2][3]
-
Solvent Effects: The polarity of the solvent can influence the reaction rates and selectivity.[2] For instance, ionic liquids have been shown to enhance selectivity for mono-alkylation.[1][4]
To begin troubleshooting, a systematic evaluation of these parameters is essential. We recommend starting with the stoichiometry and the nature of the alkylating agent, as these often have the most significant impact.
Question 2: How can I strategically select my reagents to favor mono-alkylation?
Answer:
Strategic reagent selection is your first line of defense against over-alkylation. The goal is to modulate the reactivity of the system to favor the first alkylation while disfavoring the second.
1. The Alkylating Agent:
Instead of highly reactive alkyl halides, consider using less reactive alternatives that can offer more control.
-
Reductive Amination: This is one of the most effective methods for selective mono-N-alkylation.[2][5] The aniline is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ.[2][6] This method offers excellent control and is a widely used industrial process.[7] A variety of reducing agents can be used, including sodium borohydride and catalytic hydrogenation.[5][7] One-pot procedures using a Pd/C catalyst with ammonium formate as a hydrogen donor have also been developed, proceeding smoothly at room temperature.[8][9]
-
Alcohols: In the presence of suitable catalysts, alcohols can be used as alkylating agents.[10] This approach, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, is highly atom-economical and environmentally friendly.[4][11][12]
2. The Aniline Substrate:
-
Protecting Groups: In complex syntheses, you can protect the aniline nitrogen by converting it to an amide (e.g., by reacting it with acetic anhydride).[3][13] This reduces the nucleophilicity of the nitrogen, preventing alkylation. The protecting group can be removed later in the synthetic sequence.[3][13]
Experimental Protocol: Selective Mono-N-benzylation of Aniline via Reductive Amination
-
In a round-bottom flask, dissolve aniline (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent such as methanol or dichloromethane.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-benzylaniline.
Question 3: How do reaction conditions (solvent, temperature, base) impact selectivity, and what are the best practices?
Answer:
Fine-tuning your reaction conditions is a powerful way to steer the reaction towards your desired mono-alkylated product.
Table 1: Influence of Reaction Parameters on Mono- vs. Di-alkylation
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Temperature | Lower temperatures (e.g., 0 °C to room temperature) | Reduces the rate of the second alkylation, which often has a higher activation energy.[2][3] |
| Solvent | Less polar, aprotic solvents (e.g., Toluene, THF) | Can decrease the rate of the competing over-alkylation reaction.[2] Ionic liquids have also been shown to improve selectivity.[1] |
| Base | Use a hindered or mild base (e.g., diisopropylethylamine (DIPEA), potassium carbonate) | Strong, non-hindered bases can increase the nucleophilicity of the mono-alkylated product, promoting the second alkylation. |
| Stoichiometry | Use of a slight excess of the aniline relative to the alkylating agent (e.g., 1.2:1) | Statistically favors the reaction of the alkylating agent with the more abundant starting material.[2] |
Workflow for Optimizing Reaction Conditions
Caption: Troubleshooting workflow for over-alkylation.
Question 4: Are there any catalytic methods that can enhance selectivity for mono-alkylation?
Answer:
Yes, catalytic approaches are increasingly being used to achieve highly selective N-alkylation of anilines. These methods often offer milder reaction conditions and improved functional group tolerance.
-
Transition-Metal Catalysis: Catalysts based on metals like palladium, nickel, ruthenium, and iridium are effective for the "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[11][12][14][15] In this process, an alcohol serves as the alkylating agent. The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the aniline, and the catalyst is regenerated. This method is highly atom-economical and often shows excellent selectivity for mono-alkylation.[11][12]
-
Heterogeneous Catalysis: Zeolites have been employed as shape-selective catalysts for the N-alkylation of anilines, where the pore structure of the zeolite can disfavor the formation of the bulkier di-alkylated product.[4][16]
Conceptual Diagram: "Borrowing Hydrogen" Catalytic Cycle
Caption: Simplified "Borrowing Hydrogen" cycle for mono-alkylation.
While these catalytic methods can be highly effective, they may require more specialized knowledge for setup and optimization. We recommend consulting the primary literature for detailed procedures specific to the catalyst and substrates you are working with.
Summary and Key Takeaways
Preventing over-alkylation in aniline reactions is a multi-faceted challenge that can be effectively managed through a systematic and informed approach.
-
Prioritize Reductive Amination: For selective mono-alkylation, reductive amination is often the most reliable and controllable method.[2][5][6]
-
Control Your Stoichiometry: Avoid using an excess of the alkylating agent; instead, use an excess of aniline.[2]
-
Mind Your Conditions: Lower temperatures and the use of mild, hindered bases can significantly improve selectivity.[2][3]
-
Consider Catalysis: For challenging substrates or to improve the sustainability of your process, explore transition-metal catalyzed "borrowing hydrogen" reactions with alcohols as alkylating agents.[4][11][12]
By carefully considering the interplay between your substrate, reagents, and reaction conditions, you can consistently achieve high yields of your desired mono-alkylated aniline product.
References
- 1. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
Technical Support Center: LC-MS for Aniline Synthesis Byproduct Identification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize byproducts in aniline synthesis. Aniline is a foundational chemical in numerous industries, and ensuring its purity is paramount.[1][2] This resource provides in-depth, experience-based answers to common challenges encountered during the analysis of aniline reaction mixtures.
Section 1: Understanding the Landscape of Aniline Byproducts (FAQs)
Before diving into troubleshooting, it's crucial to understand what impurities you might encounter and why they form. Aniline's high reactivity, especially its susceptibility to oxidation and electrophilic substitution, is the primary driver for byproduct formation.[3][4][5]
Q1: What are the most common byproducts I should expect in my aniline synthesis, and how are they formed?
A1: The byproduct profile depends heavily on your synthesis route (e.g., nitrobenzene hydrogenation, amination of phenol) and reaction conditions (catalyst, temperature, pressure, presence of oxidants). However, several classes of impurities are frequently observed:
-
Oxidation/Condensation Products: Aniline is readily oxidized, leading to colored impurities. In the presence of oxidizing agents or even air, aniline can couple with itself or its intermediates.
-
Azoxybenzene, Azobenzene, and Hydrazobenzene: These are classic condensation byproducts formed through the coupling of partially oxidized or reduced aniline intermediates like nitrosobenzene.[6][7][8][9] For instance, nitrosobenzene can react with aniline to form azobenzene.[9]
-
Phenazine: Can be formed under strong oxidizing conditions.
-
Polymeric Byproducts: Prolonged storage or harsh reaction conditions can lead to the formation of polyaniline-like oligomers, which can be complex to characterize.[1][10]
-
-
Process-Related Impurities: These originate from the starting materials and the core reaction itself.
-
Unreacted Nitrobenzene: In the common industrial route, incomplete hydrogenation of nitrobenzene is a primary source of this impurity.
-
Cyclohexylamine: Over-hydrogenation of the benzene ring can lead to the formation of cyclohexylamine.[5]
-
Aminophenols (o-, m-, p-isomers): These can arise from rearrangement reactions or hydroxylation of the aniline ring. Their separation can be challenging due to their similar structures.[11][12]
-
-
Degradation Products:
Q2: Why is byproduct identification so critical in drug development?
A2: In pharmaceutical manufacturing, aniline and its derivatives are key building blocks.[1][2] Even trace-level impurities can have significant consequences:
-
Toxicity: Some byproducts, like certain aromatic amines or residual nitrobenzene, are toxic or carcinogenic.[14] For example, p-aminophenol is a known nephrotoxic impurity in paracetamol synthesis, which often involves aniline derivatives.[15]
-
Altered Efficacy: Impurities can interact with the active pharmaceutical ingredient (API), leading to degradation or reduced efficacy.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A/B) on impurity profiling. Accurate identification and quantification are non-negotiable for drug approval.
Section 2: LC-MS Method Development & Optimization (FAQs)
Developing a robust LC-MS method is the foundation of accurate byproduct analysis. Aniline's basic nature presents unique chromatographic challenges.[3][16]
Q3: I'm seeing severe peak tailing for my main aniline peak. What is causing this and how can I fix it?
A3: This is the most common issue when analyzing aniline. The root cause is the basic nature of the primary amine group (-NH₂).[3]
-
The "Why": Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. The protonated aniline molecule (anilinium ion, C₆H₅-NH₃⁺), which is prevalent in the acidic mobile phases often used for LC-MS, interacts strongly with these negatively charged silanols. This secondary ionic interaction is stronger than the intended reversed-phase interaction, causing the analyte to "stick" to the active sites and elute slowly, resulting in a tailed peak.
-
The "How-To-Fix":
-
Mobile Phase Modification (First Line of Defense): Add a competitor for the silanol sites. A small amount of a weak base or a volatile salt can shield the silanols.
-
Use a Buffered Mobile Phase: Instead of just acid (like formic acid), use a buffer system like ammonium formate or ammonium acetate.[17] This helps maintain a consistent pH and provides ammonium ions (NH₄⁺) that compete with the protonated aniline for the active silanol sites.
-
-
Adjust pH: Operating at a higher pH (e.g., pH 9-10 with a stable column) can deprotonate the aniline, reducing its interaction with silanols. However, this can suppress ionization in positive ESI mode and requires a pH-stable column.
-
Choose a Modern Column:
-
High-Purity Silica: Use columns packed with modern, high-purity silica which has fewer accessible silanol groups.
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) near the silica surface create a water-rich layer that shields the silanols, improving peak shape for bases without requiring high pH.[18]
-
Biphenyl Phases: These columns offer different selectivity (pi-pi interactions) and can be excellent for aromatic amines, often providing sharper peaks than traditional C18s.[19]
-
-
Q4: How do I choose the best MS ionization and detection parameters for aniline and its potential byproducts?
A4: Aniline and most of its nitrogen-containing byproducts are readily ionizable by Electrospray Ionization (ESI) in positive mode.
-
The "Why": The amino group is a basic site that easily accepts a proton (H⁺) in the ESI source, especially when an acidic mobile phase (e.g., 0.1% formic acid) is used. This forms the protonated molecule [M+H]⁺, which is the primary ion you will target.[20][21]
-
The "How-To-Fix" (Optimization Steps):
-
Ionization Mode: Start with ESI Positive (+) . It will be the most sensitive mode for the vast majority of expected byproducts.
-
Full Scan (MS1): First, perform a full scan analysis of a representative sample to see the landscape of ions. Aniline should appear at an m/z of 94.1 ([C₆H₇N + H]⁺). Look for other masses that correspond to the expected byproducts (see table below).
-
Tandem MS (MS/MS): For unambiguous identification and improved sensitivity, use MS/MS.
-
Select the Precursor Ion: In your MS/MS method, select the [M+H]⁺ ion of your suspected byproduct (e.g., m/z 185.2 for azoxybenzene).
-
Optimize Collision Energy (CE): Fragment the precursor ion using a range of collision energies. Aniline's characteristic fragment is the loss of ammonia (NH₃), resulting in a phenyl cation at m/z 77.1.[22][23] Byproducts will have their own unique fragmentation patterns.
-
Set up MRM: Once you identify characteristic precursor-to-product ion transitions, you can build a Multiple Reaction Monitoring (MRM) method for highly sensitive and selective quantification of specific impurities.
-
-
| Compound | Formula | Exact Mass | [M+H]⁺ (m/z) | Potential Fragments (m/z) |
| Aniline | C₆H₇N | 93.0578 | 94.0651 | 77.1 (loss of NH₃) |
| Nitrobenzene | C₆H₅NO₂ | 123.0320 | 124.0393 | 77.1, 93.1 |
| Azoxybenzene | C₁₂H₁₀N₂O | 198.0793 | 199.0866 | 183.1, 105.1, 91.1, 77.1 |
| Azobenzene | C₁₂H₁₀N₂ | 182.0844 | 183.0917 | 105.1, 77.1, 51.1[9] |
| p-Aminophenol | C₆H₇NO | 109.0528 | 110.0600 | 93.1, 65.1 |
Table 1: Common Analytes and their Mass Spectrometric Properties.
Section 3: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter during your analysis.
Q5: I can't chromatographically separate isomeric byproducts like o-, m-, and p-aminophenol. What should I do?
A5: Isomer separation is a classic chromatographic challenge because isomers have the same mass and often similar polarity, making them difficult to resolve by both MS and simple reversed-phase LC.[11][12]
-
The "Why": Standard C18 columns primarily separate based on hydrophobicity. Since isomers often have very similar hydrophobicities, they co-elute. Mass spectrometry cannot differentiate them as they have identical m/z values.[19]
-
The "How-To-Fix": You must enhance the selectivity of your chromatography.
-
Change the Stationary Phase: This is the most effective approach.
-
Pentafluorophenyl (PFP) Column: PFP columns provide multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole, and ion-exchange). These alternative selectivities are often highly effective at resolving positional isomers of aromatic compounds. An Agilent application note highlights the use of a PFP column for separating 22 primary aromatic amines.[16]
-
Phenyl-Hexyl Column: Provides strong pi-pi interactions, which can differentiate isomers based on the position of substituents on the aromatic ring.
-
-
Optimize Mobile Phase:
-
Change Organic Modifier: Switch from acetonitrile to methanol, or use a mixture. Methanol is a hydrogen-bond donor and acceptor, which can change how isomers interact with the stationary phase compared to acetonitrile, sometimes dramatically improving resolution.[19]
-
Gradient Optimization: Use a shallower gradient. A slower increase in the organic solvent percentage gives the isomers more time to interact with the stationary phase, which can be sufficient to achieve separation.
-
-
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity by enhancing subtle intermolecular interactions, though it will also increase backpressure and run time.
-
Q6: My signal intensity is low and inconsistent between runs. What are the likely causes?
A6: Low and variable signal intensity is a frustrating problem that can point to issues with the sample, the LC, or the MS.[24][25]
-
The "Why": The most common culprits are ion suppression from the sample matrix, contamination in the system, or an unstable spray in the ESI source.
-
The "How-To-Fix" (A Systematic Approach):
-
Check the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated. A failed calibration is a direct indicator of a sensitivity problem.
-
Investigate the Ion Source: The ESI source is exposed to a constant stream of non-volatile salts and sample matrix components.
-
Visual Inspection: Look for salt buildup on the spray shield, cone, or capillary.
-
Action: Clean the ion source components according to the manufacturer's protocol. This is a routine maintenance task that should be done regularly.[25]
-
-
Diagnose Ion Suppression: This occurs when co-eluting matrix components compete with your analyte for ionization, reducing its signal.[21][24]
-
Test: Prepare two samples: (A) your analyte in a clean solvent, and (B) your analyte spiked into a blank, extracted reaction matrix. If the signal in sample B is significantly lower than in A, you have ion suppression.
-
Action:
-
Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering matrix components.
-
Improve Chromatography: Modify your LC method to separate the analyte from the interfering compounds. Even if the interferences are not visible on a UV chromatogram, they can still be detected by the MS.
-
Dilute the Sample: Often, a simple 10-fold dilution can significantly reduce matrix effects while keeping your analyte within the detector's linear range.
-
-
-
Check for Mobile Phase Issues:
-
Section 4: Experimental Protocols & Workflows
Protocol 1: General Purpose LC-MS/MS Method for Aniline Byproduct Screening
This protocol provides a robust starting point for identifying a wide range of potential byproducts.
1. Sample Preparation:
- Take 100 µL of the aniline synthesis reaction mixture.
- Quench the reaction if necessary (e.g., by adding to a large volume of water).
- Dilute 1:1000 in 50:50 Acetonitrile:Water with 0.1% Formic Acid. (Note: Dilution factor may need optimization).
- Vortex to mix thoroughly.
- Filter the sample through a 0.22 µm PTFE syringe filter into an LC vial.[17]
2. LC Method Parameters:
| Parameter | Setting | Rationale |
| Column | C18 or Biphenyl (e.g., 100 x 2.1 mm, 1.8 µm) | Biphenyl is preferred for better aromatic selectivity.[19] |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for ESI+ ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard reversed-phase organic solvent. |
| Gradient | 5% B to 95% B over 10 minutes | A general-purpose screening gradient. |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak shape. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
3. MS Method Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Best for basic compounds like aniline.[20] |
| Scan Type 1 | Full Scan (MS1) | To identify all ionizable species. |
| Mass Range | m/z 70 - 700 | Covers aniline and potential dimeric/trimeric byproducts. |
| Scan Type 2 | Data-Dependent MS/MS (DDA) | Automatically fragments the most intense peaks from the full scan to aid in identification. |
| Capillary Voltage | 3.5 kV | Typical starting point for ESI. |
| Gas Temp. | 325 °C | Facilitates desolvation. |
| Gas Flow | 10 L/min | Assists in droplet evaporation. |
References
- 1. veeprho.com [veeprho.com]
- 2. niir.org [niir.org]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]
- 6. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base | Semantic Scholar [semanticscholar.org]
- 9. repository.rit.edu [repository.rit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 18. hplc.eu [hplc.eu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 22. researchgate.net [researchgate.net]
- 23. lcms.cz [lcms.cz]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. zefsci.com [zefsci.com]
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline. This resource is designed for researchers, chemists, and process development professionals who are looking to not only successfully synthesize this valuable intermediate but also to troubleshoot and optimize the process for scalability. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the critical parameters of this synthesis, anticipating challenges, and implementing robust solutions.
The synthesis of highly substituted anilines, such as this compound, presents a unique set of challenges, primarily centered around achieving high regioselectivity during the electrophilic halogenation of a complex starting material. This guide is structured to address these challenges head-on, in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most direct and industrially relevant approach is the electrophilic chlorination of the commercially available starting material, 2-fluoro-6-(trifluoromethyl)aniline. This method is favored due to the availability of the precursor and the directness of the C-H functionalization. The primary challenge of this route is controlling the position of the incoming chlorine atom.
Q2: What are the primary challenges in the chlorination of 2-fluoro-6-(trifluoromethyl)aniline?
A2: The main challenge is achieving high regioselectivity for the desired 3-chloro isomer. The starting material has three substituents with competing directing effects in electrophilic aromatic substitution:
-
Amino group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions.[1]
-
Fluoro group (-F): A deactivating group that also directs ortho and para.[2]
-
Trifluoromethyl group (-CF₃): A strongly deactivating group that directs meta.[3][4]
This confluence of directing effects can lead to a mixture of chlorinated isomers, primarily the desired 3-chloro product and the 5-chloro byproduct, making purification difficult and reducing the overall yield of the target molecule.
Q3: Why is my reaction mixture turning dark brown or black?
A3: Anilines are highly susceptible to oxidation, which can result in the formation of colored, polymeric, tar-like substances.[5] This is often exacerbated by acidic conditions or exposure to air, especially at elevated temperatures. Freshly purified anilines are typically light in color and darken over time with exposure to air.[5]
Q4: How can I purify the final product if I have a mixture of isomers?
A4: Due to the similar boiling points and polarities of the isomeric products, simple distillation or standard column chromatography may not be sufficient for complete separation. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques to assess purity.[6] For preparative purification, fractional distillation under high vacuum or preparative HPLC may be necessary. In some cases, derivatization of the aniline mixture, separation of the derivatives, and subsequent deprotection can be an effective strategy.
Troubleshooting Guide: The Critical Chlorination Step
This section provides a detailed, problem-and-solution-oriented guide to the most critical step in the synthesis: the selective chlorination of 2-fluoro-6-(trifluoromethyl)aniline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficiently reactive chlorinating agent. 2. Reaction temperature is too low. 3. Inadequate reaction time. | 1. Use a more reactive chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS). 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring for byproduct formation. 3. Extend the reaction time, monitoring progress by TLC or GC. |
| Formation of Multiple Isomers (Low Regioselectivity) | 1. The strong activating effect of the -NH₂ group leads to substitution at multiple positions. 2. The competing directing effects of the -F and -CF₃ groups. | 1. Protect the Amino Group: Convert the -NH₂ group to an acetanilide (-NHCOCH₃). This moderates the activating effect, making the chlorination more controlled. The acetyl group can be removed later by hydrolysis.[5] 2. Use a Directed Chlorination Method: Consider using an organocatalytic method, such as a secondary ammonium salt catalyst, which has been shown to favor ortho-chlorination of anilines.[7][8] |
| Di-chlorination or Poly-chlorination | The aniline ring is highly activated, even with the deactivating -CF₃ and -F groups, leading to over-halogenation.[9] | 1. Protect the Amino Group: As with improving regioselectivity, forming the acetanilide is the most effective way to prevent over-halogenation by reducing the ring's activation.[5] 2. Stoichiometric Control: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents) to minimize the chance of a second chlorination. |
| Reaction Mixture Darkening / Tar Formation | Oxidation of the aniline starting material or product.[5] | 1. Use High-Purity Starting Materials: Ensure the 2-fluoro-6-(trifluoromethyl)aniline is freshly purified or from a reliable source. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.[5] 3. Moderate Temperatures: Avoid excessively high reaction temperatures. |
| Difficult Purification | Isomeric products have very similar physical properties. | 1. Optimize for Selectivity: Focus on optimizing the reaction conditions to produce a single isomer, which simplifies purification. 2. Advanced Chromatographic Techniques: Utilize preparative HPLC for separation. 3. Recrystallization: If the product is a solid, fractional crystallization from a carefully selected solvent system may be effective. |
Experimental Protocols
The following is a generalized, two-step protocol for the synthesis of this compound, incorporating best practices for achieving high selectivity and yield.
Part 1: Protection of the Amino Group (Acetylation)
Objective: To moderate the reactivity of the aniline and improve the regioselectivity of the subsequent chlorination step.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-fluoro-6-(trifluoromethyl)aniline (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into a beaker of ice water with vigorous stirring to precipitate the N-(2-fluoro-6-(trifluoromethyl)phenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Part 2: Regioselective Chlorination and Deprotection
Objective: To selectively introduce a chlorine atom at the 3-position and then hydrolyze the protecting group to yield the final product.
Procedure:
-
To a solution of the N-(2-fluoro-6-(trifluoromethyl)phenyl)acetamide (1.0 eq.) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add the chlorinating agent (e.g., N-Chlorosuccinimide, 1.05 eq.).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by GC-MS or LC-MS to maximize the formation of the desired 3-chloro isomer.
-
Once the reaction is complete, quench the reaction by pouring it into an aqueous solution of sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude chlorinated acetanilide.
-
For deprotection, reflux the crude product with aqueous hydrochloric acid (e.g., 6M HCl) until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the crude this compound.
-
Extract the product with an organic solvent, wash with water, dry, and concentrate.
-
Purify the final product by vacuum distillation or column chromatography.
Visualization of Synthetic Strategy
The following workflow illustrates the decision-making process for optimizing the synthesis of this compound.
Caption: Decision workflow for the synthesis and optimization of this compound.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The core structure, 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, presents a unique scaffold for medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, crucial for bioavailability[1][2]. The strategic placement of chloro and fluoro substituents further modulates the electronic and steric properties of the aniline ring, influencing its reactivity and potential interactions with biological targets[1]. This guide will explore the derivatization of this promising starting material and compare the anticipated bioactivities based on established structure-activity relationships.
Comparative Bioactivity of Substituted Aniline Derivatives
While specific bioactivity data for derivatives of this compound is limited in publicly accessible literature, we can infer potential activities by examining structurally similar compounds. The following tables summarize the bioactivity of various substituted aniline derivatives, providing a basis for predicting the performance of novel compounds derived from our core structure.
Antimicrobial Activity
The presence of halogen and trifluoromethyl groups on an aniline ring has been shown to correlate with significant antimicrobial activity. A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[3].
| Compound Type | Substitution Pattern | Target Organism(s) | MIC (µg/mL) | Reference |
| Pyrazole Derivative | 3,5-bis(trifluoromethyl)phenyl | S. aureus (including MRSA) | 0.5 - 2 | [4] |
| Pyrazole Derivative | Dichloro substitution on aniline | S. aureus, B. subtilis | 0.78 - 1.56 | [3] |
| Pyrazole Derivative | Trifluoromethyl substitution on aniline | MRSA | 3.12 | [3] |
| Trifluoro-aniline | 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus, V. harveyi | 100 | [5][6] |
| Trifluoro-aniline | 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus, V. harveyi | 50 | [5][6] |
Key Insight: The data suggests that incorporating the this compound moiety into heterocyclic scaffolds like pyrazoles could yield potent antibacterial agents. The combination of chloro, fluoro, and trifluoromethyl groups is anticipated to contribute favorably to the antimicrobial spectrum and potency.
Anticancer Activity
Fluorinated compounds, particularly those with trifluoromethyl groups, are prevalent in anticancer drug discovery due to their enhanced stability and ability to modulate protein-ligand interactions[2]. Thiazolo[4,5-d]pyrimidine derivatives bearing a trifluoromethyl group have shown promising antiproliferative activity against various cancer cell lines[2].
| Compound Type | Key Structural Feature | Cell Line(s) | Bioactivity Metric (e.g., IC50) | Reference |
| Thiazolo[4,5-d]pyrimidine | 5-(trifluoromethyl) | Human cancer cell lines (A375, C32, DU145, MCF-7/WT) | Not specified, but identified as active | [2] |
| Chlorochalcones | Chlorine substitution | Breast cancer (MCF-7, MDA-MB-231) | IC50 values vary with substitution pattern | [7] |
Key Insight: The this compound scaffold is a promising starting point for the synthesis of novel anticancer agents. Its incorporation into heterocyclic systems known for their antiproliferative effects could lead to the discovery of potent and selective drug candidates.
Experimental Protocols
The following section details generalized experimental protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methodologies for similar compounds.
General Synthesis of Heterocyclic Derivatives
A common strategy for derivatizing anilines is through condensation reactions to form various heterocyclic systems. The following workflow illustrates a general approach.
Caption: General synthetic workflow for heterocyclic derivatives.
Step-by-Step Protocol:
-
Intermediate Formation: React this compound with a suitable bifunctional reagent (e.g., a β-ketoester for pyrazole synthesis) in an appropriate solvent (e.g., ethanol, acetic acid). The reaction may require heating under reflux.
-
Cyclization: The resulting intermediate is then treated with a cyclizing agent (e.g., hydrazine hydrate for pyrazoles) to form the heterocyclic ring. This step often involves heating.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield the final derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Bioactivity Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Aniline Scaffold: A Privileged Structure in Medicinal Chemistry
An Investigator's Guide to Substituted Anilines in Modern Drug Design A Comparative Analysis of Structure, Property, and Pharmacological Impact
As a senior application scientist, my experience has repeatedly confirmed that mastering the nuances of common chemical scaffolds is fundamental to successful drug discovery. Among these, the substituted aniline motif stands out for its remarkable versatility and prevalence in marketed drugs. This guide provides a deep, comparative analysis of substituted anilines, moving beyond simple descriptions to explore the causal relationships between substituent choice, physicochemical properties, and, ultimately, therapeutic efficacy. We will dissect key experimental protocols, present comparative data, and offer a framework for rational aniline-based drug design.
Aniline, a simple aromatic amine, is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents, from kinase inhibitors like imatinib to local anesthetics like lidocaine. Its privileged status stems from several key features:
-
Versatile Synthetic Handle: The amino group is a versatile nucleophile and can be readily modified to form amides, sulfonamides, and ureas, enabling extensive chemical exploration.
-
Modulatable Basicity: The basicity (pKa) of the aniline nitrogen is highly sensitive to the electronic nature of substituents on the aromatic ring. This allows for fine-tuning of a molecule's ionization state at physiological pH, which critically impacts solubility, cell permeability, and target engagement.
-
Hydrogen Bonding Capability: The N-H protons are effective hydrogen bond donors, while the nitrogen lone pair is a hydrogen bond acceptor. These interactions are often pivotal for anchoring a drug molecule within its biological target's binding site.
However, the aniline moiety is not without its challenges. The amino group can be a site of rapid metabolism, primarily through N-oxidation or N-acetylation, leading to poor pharmacokinetic profiles. Furthermore, unsubstituted or poorly substituted anilines can be associated with toxicity, including methemoglobinemia, due to the formation of reactive metabolites like nitrosoarenes. The central task for the medicinal chemist, therefore, is to strategically employ substitution to harness the benefits of the aniline scaffold while mitigating its liabilities.
The Substituent's Command: A Comparative Analysis of Physicochemical Properties
The choice of substituent—its electronic properties (electron-donating or -withdrawing), size (steric bulk), and position (ortho, meta, para)—profoundly alters the fundamental physicochemical characteristics of the aniline core.
Tuning Basicity (pKa)
The pKa of the anilinium ion dictates the extent of ionization at a given pH. For a drug to be orally bioavailable, it often needs to traverse both the acidic environment of the stomach and the more neutral environment of the intestine. A well-chosen pKa ensures an optimal balance between solubility (favoring the ionized form) and membrane permeability (favoring the neutral form).
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) are strong EWGs. They pull electron density away from the aromatic ring and the nitrogen atom, delocalizing the nitrogen's lone pair and making it less available to accept a proton. This results in a lower pKa (making the aniline less basic). For example, the pKa of aniline is 4.6, while that of 4-nitroaniline is approximately 1.0.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) are EDGs. They push electron density into the ring, increasing the electron density on the nitrogen atom and making its lone pair more available for protonation. This leads to a higher pKa (making the aniline more basic).
The position of the substituent is also critical. A substituent in the para or ortho position has a more pronounced electronic effect on the nitrogen than one in the meta position due to resonance effects.
Modulating Lipophilicity (logP/logD)
Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects. It is commonly measured as the logarithm of the partition coefficient (logP) between octanol and water.
-
Increasing Lipophilicity: Introducing non-polar, hydrophobic substituents such as alkyl chains, halogens (e.g., -Cl, -Br, -CF₃), or additional aromatic rings will increase the overall lipophilicity (higher logP).
-
Decreasing Lipophilicity: Adding polar groups capable of hydrogen bonding, such as hydroxyl (-OH) or carboxyl (-COOH) groups, will decrease lipophilicity (lower logP).
The following table summarizes the predictable effects of common substituents on these key properties.
| Substituent (at para-position) | Electronic Effect | Effect on pKa | Effect on logP (relative to Aniline) | Rationale |
| -H (Aniline) | Neutral | 4.6 | 0.90 | Baseline reference. |
| -NO₂ | Strong EWG | Decreases (pKa ≈ 1.0) | Increases (logP ≈ 1.39) | EWG delocalizes lone pair, reducing basicity. Nitro group is moderately lipophilic. |
| -Cl | Weak EWG (Inductive) | Decreases (pKa ≈ 3.8) | Increases (logP ≈ 1.43) | Inductive withdrawal reduces basicity. Halogens are lipophilic. |
| -CH₃ | Weak EDG | Increases (pKa ≈ 5.1) | Increases (logP ≈ 1.39) | EDG localizes lone pair, increasing basicity. Alkyl group is lipophilic. |
| -OCH₃ | Strong EDG (Resonance) | Increases (pKa ≈ 5.3) | Increases (logP ≈ 1.25) | Resonance donation increases basicity. Methoxy group is moderately lipophilic. |
| -CF₃ | Strong EWG | Decreases (pKa ≈ 3.5) | Increases (logP ≈ 1.83) | Potent inductive withdrawal reduces basicity. CF₃ is highly lipophilic. |
Experimental Protocols for Characterizing Substituted Anilines
Objective comparison requires robust experimental data. The following are standardized, step-by-step protocols for determining the key physicochemical parameters discussed above.
Workflow for Physicochemical Profiling
The logical flow for assessing a novel substituted aniline derivative involves sequential characterization of its fundamental properties.
Caption: Workflow for characterizing a new aniline derivative.
Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa.
Objective: To determine the acid dissociation constant (pKa) of a substituted aniline.
Materials:
-
Substituted aniline compound (1-5 mg)
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Methanol or other co-solvent (if solubility is an issue)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the aniline compound in a known volume of deionized water (or a water/co-solvent mixture) to a final concentration of 1-5 mM.
-
Initial pH: Place the pH electrode in the solution and record the initial pH.
-
Titration (Acidification): Titrate the solution with 0.1 M HCl in small, precise increments. Record the pH after each addition. Continue until the pH drops significantly and stabilizes.
-
Titration (Basification): Titrate the acidified solution back with 0.1 M NaOH, again recording the pH at each increment. Continue until the pH rises significantly past the expected pKa.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the flattest part of the titration curve (the point of maximum buffer capacity). This can be determined from the inflection point of the first derivative of the curve.
Protocol: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This in vitro assay is a cornerstone of early ADME profiling, predicting how quickly a compound is metabolized by key liver enzymes.
Objective: To determine the intrinsic clearance (Cl_int) of a substituted aniline in HLM.
Materials:
-
Substituted aniline compound (test article)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolism (e.g., Verapamil)
-
Acetonitrile with internal standard (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a 96-well plate, prepare a solution containing HLM (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer.
-
Initiate Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately before adding NADPH.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time. The slope of this line (k) is the elimination rate constant. The intrinsic clearance is then calculated using the equation: Cl_int (µL/min/mg) = k * (1000 / [HLM protein concentration]).
Case Study: Aniline Substitution in Kinase Inhibitors
The development of tyrosine kinase inhibitors (TKIs) for cancer therapy provides a powerful illustration of strategic aniline substitution. Many TKIs, such as Imatinib and Gefitinib, feature a substituted aniline core that is crucial for their activity. The aniline nitrogen often forms a key hydrogen bond with a "gatekeeper" residue in the ATP-binding pocket of the kinase.
Caption: Aniline forming a key H-bond in a kinase pocket.
In the design of Gefitinib, a chloro-fluoro-substituted aniline was selected.
-
Chlorine and Fluorine: These electron-withdrawing halogens decrease the pKa of the aniline. This is advantageous because it reduces the likelihood of the aniline being protonated at physiological pH. A protonated (charged) species would be less able to penetrate the cell membrane to reach its intracellular kinase target.
-
Positional Importance: The specific substitution pattern is designed to optimize binding affinity within the target pocket while minimizing interactions that could lead to off-target effects.
This demonstrates a core principle: substituents are not chosen in isolation. They are selected to collectively produce a molecule with the optimal balance of potency, selectivity, and drug-like properties. By systematically applying the principles and protocols outlined in this guide, researchers can more effectively navigate the complex but rewarding landscape of aniline-based drug design.
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Fluorinated Anilines
Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has evolved from a niche tactic to a cornerstone of rational drug design.[1] Among the various scaffolds amenable to fluorination, the aniline moiety stands out due to its prevalence in a multitude of therapeutic agents. This guide provides a comprehensive comparative analysis of fluorinated anilines, dissecting their structure-activity relationships (SAR) to furnish researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in drug design and optimization. We will delve into the profound influence of fluorine on the physicochemical and pharmacokinetic profiles of aniline-based compounds, supported by robust experimental data and detailed protocols.
The Foundational Impact of Fluorine on Physicochemical Properties
The introduction of fluorine to the aniline ring precipitates a cascade of changes in its fundamental physicochemical properties, most notably its basicity (pKa) and lipophilicity (logP). These two parameters are pivotal as they govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Modulation of Basicity (pKa): An Electronic Tug-of-War
The high electronegativity of fluorine exerts a strong electron-withdrawing effect on the aniline ring. This, in turn, diminishes the electron density on the nitrogen atom, rendering the lone pair of electrons less available for protonation. The direct consequence of this electronic perturbation is a decrease in the basicity of the aniline, reflected in a lower pKa value. The magnitude of this effect is contingent on the position and number of fluorine substituents.
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 2.5 (Predicted) | 1.55 (Predicted) |
| Pentafluoroaniline | C₆F₅NH₂ | -0.16 (Predicted) | 2.22 (Predicted) |
Note: Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values across various sources. Predicted values are based on computational models.
Navigating Lipophilicity (logP): A More Complex Terrain
The influence of fluorine on lipophilicity is more nuanced and position-dependent. While the replacement of a hydrogen atom with a fluorine atom generally increases the logP value, the overall effect is a delicate balance of factors including changes in polarity and intermolecular interactions. As illustrated in the table above, monofluorination of aniline leads to a modest increase in logP.
Enhancing Metabolic Stability: The Strength of the Carbon-Fluorine Bond
A paramount objective in drug design is the fortification of metabolically vulnerable sites within a molecule to extend its half-life. The carbon-fluorine bond is exceptionally strong and, consequently, highly resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes.[1] The strategic placement of a fluorine atom at a position susceptible to hydroxylation can dramatically enhance a compound's metabolic stability.
This principle is vividly illustrated in the development of kinase inhibitors. For instance, the aniline ring of many inhibitors is a prime target for oxidative metabolism. Fluorination can effectively block these metabolic "soft spots."
| Compound Moiety | Illustrative Half-Life (t½) in Human Liver Microsomes (HLM) |
| Aniline | 15 min |
| 2-Fluoroaniline | 35 min |
| 3-Fluoroaniline | 25 min |
| 4-Fluoroaniline | 50 min |
This table provides a representative comparison based on general principles and observed trends in medicinal chemistry.
References
A Researcher's Guide to In Vitro Testing of Aniline-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the aniline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous groundbreaking enzyme inhibitors.[1][2] Its synthetic tractability and ability to engage in critical binding interactions have made it a cornerstone in targeting a host of enzymes, particularly kinases, in oncology and beyond.[2] However, the journey from a promising aniline-based compound to a preclinical candidate is paved with rigorous in vitro testing.
This guide provides an in-depth, objective comparison of methodologies for evaluating aniline-based enzyme inhibitors. Moving beyond mere protocols, we will explore the causality behind experimental choices, ensuring that every procedure is a self-validating system. We will ground our discussion in authoritative sources, comparing aniline-based inhibitors to relevant alternatives and providing the experimental frameworks necessary for confident decision-making.
Part 1: The Aniline Core in Context - A Focus on Tyrosine Kinases
The aniline moiety is a key feature in many tyrosine kinase inhibitors (TKIs), which have transformed the treatment of various cancers.[2] These enzymes play a pivotal role in cell signaling pathways that, when dysregulated, can drive tumor growth.[2] Aniline-based drugs, such as Imatinib and Nilotinib, function by competing with ATP at the kinase's active site, thereby blocking downstream signaling.[1]
While highly effective, the development of aniline-based inhibitors is not without challenges, including potential metabolic liabilities and the emergence of resistance.[3][4] This necessitates a robust in vitro characterization strategy to not only determine potency but also to understand selectivity and potential off-target effects.[5]
Part 2: Comparative Efficacy and Selectivity Profiling
The primary goal of in vitro testing is to quantify an inhibitor's potency and selectivity. The most common metric for potency is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.[6][7][8]
Case Study: Comparing Aniline-Based BCR-ABL Inhibitors
To illustrate the comparative process, let's consider the well-studied BCR-ABL tyrosine kinase, the target in chronic myeloid leukemia (CML).[9] The first-generation inhibitor, Imatinib, features a phenylaminopyrimidine core, a classic aniline derivative. Second-generation TKIs like Nilotinib and Dasatinib were developed to overcome Imatinib resistance and offer improved potency.[9]
| Inhibitor | Scaffold Type | Target Kinase | IC50 (nM) vs. Wild-Type BCR-ABL | Notes |
| Imatinib | Phenylamino-pyrimidine (Aniline-based) | BCR-ABL | ~250-500 nM | First-generation TKI.[9] |
| Nilotinib | Anilino-pyrimidine (Aniline-based) | BCR-ABL | <30 nM | Second-generation, more potent than Imatinib.[1][9] |
| Dasatinib | Aminothiazole | BCR-ABL, SRC family | <1 nM | Second-generation, structurally distinct from aniline-based TKIs, broader selectivity profile.[9] |
| Ponatinib | Bromo-(trifluoromethyl)aniline derivative | BCR-ABL (incl. T315I mutant) | ~0.4 nM | Third-generation, designed to overcome resistance mutations.[1] |
Note: IC50 values are approximate and can vary based on assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.
This table clearly demonstrates the evolution of potency. While Imatinib was revolutionary, the aniline scaffold was further optimized in Nilotinib and Ponatinib to achieve significantly lower IC50 values.[1] Dasatinib, an alternative scaffold, shows even greater potency but also targets the SRC family of kinases, highlighting the critical need for selectivity profiling.
The Imperative of Selectivity
An inhibitor's value is defined not just by its on-target potency but also by its off-target profile.[5] Off-target inhibition can lead to toxicity and unforeseen side effects. Therefore, a crucial step is to screen the aniline-based compound against a panel of related enzymes (e.g., a kinase panel) to determine its selectivity.[5] This is a key differentiator when comparing with alternative scaffolds which may have inherently different selectivity profiles.
Part 3: Core Experimental Protocols
Here, we detail the essential, self-validating workflows for characterizing your aniline-based enzyme inhibitor.
Workflow for In Vitro Inhibitor Characterization
The overall process follows a logical progression from initial potency determination to comprehensive selectivity analysis.
Caption: General experimental workflow for aniline-based inhibitor evaluation.
Protocol 1: IC50 Determination using a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a light signal.[10] It is a robust method for determining IC50 values.
Rationale: Luminescence-based assays like ADP-Glo™ are highly sensitive, have a large dynamic range, and are less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods. This makes them a trustworthy choice for primary screening.
Step-by-Step Methodology:
-
Compound Plating:
-
Perform a serial dilution of the aniline-based inhibitor in 100% DMSO. A common starting concentration is 10 mM.
-
Transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 96-well or 384-well assay plate. Include DMSO-only wells as a "no inhibitor" (100% activity) control.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase of interest, its specific peptide substrate, and any necessary cofactors in the appropriate kinase reaction buffer.[11]
-
Add the kinase/substrate mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately identify competitive inhibitors.[12][13]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which fuels a luciferase/luciferin reaction, producing light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition & Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.[1]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[8][12]
-
Protocol 2: Kinase Selectivity Profiling
Rationale: Assessing selectivity is not optional; it is a core requirement for understanding a compound's therapeutic window.[5] Profiling against a broad panel of kinases reveals potential off-targets and provides a comparative benchmark against other inhibitor classes.
Methodology:
This process is typically outsourced to specialized contract research organizations (CROs) that maintain large, validated panels of active kinases. The methodology generally follows the principles of the IC50 determination assay described above but is performed in a high-throughput format against hundreds of different kinases.
-
Compound Submission: Provide the CRO with your aniline-based inhibitor at a specified concentration and quantity.
-
Screening: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against the kinase panel.
-
Data Analysis: The CRO provides a report detailing the percent inhibition for each kinase in the panel. Kinases showing significant inhibition (e.g., >50%) are flagged as potential off-targets.
-
Follow-up: For any identified off-targets, it is crucial to perform full IC50 dose-response curves to confirm the interaction and determine the potency of the off-target inhibition.
Part 4: Data Interpretation and Advanced Considerations
-
IC50 vs. Ki: The IC50 value is dependent on the experimental conditions, particularly the ATP concentration.[8] To obtain a more absolute measure of inhibitor affinity, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation, which accounts for the substrate (ATP) concentration and the enzyme's Km.[8]
-
Mechanism of Inhibition (MoI): While most aniline-based TKIs are ATP-competitive, this should be experimentally verified.[14] This can be done by measuring IC50 values at different ATP concentrations. A competitive inhibitor's IC50 will increase as the ATP concentration increases.
-
Biophysical Validation: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can directly measure the binding affinity (Kd) between the inhibitor and the enzyme, providing an orthogonal validation of the enzymatic assay data.[5][15] ITC has the advantage of being a universal, label-free method that directly measures the heat of the reaction.[15]
Visualizing Assay Principles: TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another common assay format, often used in binding assays like LanthaScreen™.
Caption: Principle of a TR-FRET kinase binding assay.
Conclusion
The aniline scaffold is a powerful and versatile starting point for the design of potent enzyme inhibitors. However, its successful application hinges on a rigorous and logically structured in vitro testing cascade. By employing robust, self-validating assays to determine potency (IC50), expanding to comprehensive selectivity profiling, and finally, confirming the mechanism of action, researchers can build a data package that provides a clear, objective comparison to alternative scaffolds. This systematic approach ensures that only the most promising, potent, and selective aniline-based candidates are advanced toward preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cresset-group.com [cresset-group.com]
- 5. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [unidesktesting.motion.ac.in]
- 6. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. courses.edx.org [courses.edx.org]
- 9. Tyrosine kinase inhibitors as a first-line treatment in patients with newly diagnosed chronic myeloid leukemia in chronic phase: A mixed-treatment comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. protocols.io [protocols.io]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. mcgill.ca [mcgill.ca]
A Comparative Analysis of Trifluoromethylaniline Isomers for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone for molecular design. Among these, the trifluoromethyl group (-CF3) stands out for its profound impact on a molecule's physicochemical and pharmacokinetic properties. Trifluoromethylanilines, as key building blocks, offer a versatile platform for introducing this influential functional group. However, the seemingly subtle shift in the position of the -CF3 group around the aniline ring—from ortho to meta to para—precipitates a cascade of changes in reactivity, basicity, and spectroscopic characteristics. This guide provides an in-depth comparative analysis of 2-, 3-, and 4-trifluoromethylaniline, offering researchers, scientists, and drug development professionals the foundational knowledge to select the optimal isomer for their synthetic endeavors.
Physicochemical Properties: A Tale of Three Isomers
The positional isomerism of the trifluoromethyl group directly influences the physical properties of the aniline derivatives. These differences, summarized in Table 1, are critical for practical considerations in the laboratory, from solvent selection to reaction temperature control.
| Property | 2-Trifluoromethylaniline | 3-Trifluoromethylaniline | 4-Trifluoromethylaniline |
| CAS Number | 88-17-5 | 98-16-8[1] | 455-14-1 |
| Appearance | Colorless to yellow oily liquid[2] | Colorless liquid[3] | Clear yellow liquid |
| Molecular Weight | 161.12 g/mol | 161.12 g/mol [1] | 161.12 g/mol |
| Boiling Point | 170-173 °C | 187-188 °C[1] | 83 °C at 12 mmHg |
| Melting Point | 34 °C | 5-6 °C[1] | Not specified |
| Density | 1.282 g/mL at 25 °C | 1.29 g/cm³[1] | Not specified |
The variation in boiling and melting points can be attributed to differences in intermolecular forces, which are influenced by the molecule's polarity and ability to pack in a crystal lattice.
Basicity and Reactivity: The Decisive Role of Electronic and Steric Effects
The trifluoromethyl group is a potent electron-withdrawing group, a characteristic that fundamentally dictates the chemical behavior of the aniline isomers. This influence is a combination of a strong negative inductive effect (-I) and a weaker negative resonance effect (-R). The position of the -CF3 group determines the interplay of these effects, leading to significant differences in the basicity of the amino group and the reactivity of the aromatic ring.
Comparative Basicity
The basicity of anilines is a measure of the availability of the lone pair of electrons on the nitrogen atom for protonation. Electron-withdrawing groups decrease basicity by pulling electron density away from the amino group.
-
4-Trifluoromethylaniline (para-isomer): In the para position, both the -I and -R effects of the -CF3 group are operative, strongly withdrawing electron density from the nitrogen. This makes the lone pair less available for protonation, rendering it the least basic among the three isomers.
-
3-Trifluoromethylaniline (meta-isomer): At the meta position, the -CF3 group exerts its strong -I effect but its -R effect is not transmitted to the amino group. Consequently, 3-trifluoromethylaniline is more basic than the para-isomer but still significantly less basic than aniline.
-
2-Trifluoromethylaniline (ortho-isomer): The ortho-isomer's basicity is influenced by the -I effect and a phenomenon known as the "ortho effect". The steric bulk of the -CF3 group can disrupt the solvation of the anilinium ion, and intramolecular hydrogen bonding between the amino protons and the fluorine atoms can decrease the availability of the lone pair. These combined effects generally result in the ortho-isomer being the weakest base.
Therefore, the predicted order of basicity is: 3-trifluoromethylaniline > 4-trifluoromethylaniline > 2-trifluoromethylaniline . This trend is analogous to that observed for other electron-withdrawing substituents, such as the nitro group[4].
Caption: Predicted order of basicity for trifluoromethylaniline isomers.
Reactivity in N-Acylation
The nucleophilicity of the amino group, and thus its reactivity in reactions like N-acylation, follows the same trend as basicity. A higher electron density on the nitrogen leads to a faster reaction with electrophiles. Therefore, 3-trifluoromethylaniline is expected to be the most reactive towards acylation, followed by the para- and then the ortho-isomer. The reduced reactivity of the ortho-isomer is further exacerbated by steric hindrance from the adjacent -CF3 group, which can impede the approach of the acylating agent.
Spectroscopic Signatures: A Comparative Look at NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the electronic environment of each isomer. The chemical shifts of the protons and carbons in the aromatic ring, as well as the fluorine atoms of the -CF3 group, are sensitive to the electronic effects of the substituents.
¹H and ¹³C NMR Spectroscopy
The electron-withdrawing nature of the -CF3 group deshields the protons and carbons of the aromatic ring, causing their signals to appear at a higher chemical shift (downfield) compared to aniline. The extent of this deshielding varies depending on the isomer. The PubChem database provides access to the ¹H and ¹³C NMR spectra for 2-trifluoromethylaniline[5], 3-trifluoromethylaniline[3], and 4-trifluoromethylaniline[6].
¹⁹F NMR Spectroscopy
¹⁹F NMR is a particularly powerful tool for studying these compounds. The chemical shift of the -CF3 group is highly sensitive to its electronic environment. In general, a more electron-deficient aromatic ring will lead to a downfield shift in the ¹⁹F NMR spectrum. Based on the electronic effects discussed, the expected trend for the ¹⁹F chemical shift is: 4-trifluoromethylaniline (most downfield) > 2-trifluoromethylaniline > 3-trifluoromethylaniline (most upfield) . This is because the resonance effect in the para position creates the most electron-deficient ring, while the meta position is least affected by resonance.
Applications in Synthesis: Strategic Choices for Targeted Outcomes
The distinct reactivity and electronic properties of each trifluoromethylaniline isomer make them uniquely suited for different synthetic applications, particularly in the pharmaceutical industry.
-
4-Trifluoromethylaniline: This isomer is a key starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib . The synthesis involves the condensation of a β-diketone with a hydrazine derivative of 4-trifluoromethylaniline.
-
3-Trifluoromethylaniline: This isomer is utilized in the synthesis of the non-steroidal antiandrogen Flutamide , used in the treatment of prostate cancer. The synthesis typically involves the acylation of 4-nitro-3-trifluoromethylaniline, which is derived from 3-trifluoromethylaniline.
-
2-Trifluoromethylaniline: The ortho-isomer is a valuable precursor for various agrochemicals and pharmaceutical intermediates where the specific steric and electronic properties of the ortho-substituted ring are required.
Caption: Key pharmaceutical applications of trifluoromethylaniline isomers.
Experimental Protocol: Comparative N-Acetylation of Trifluoromethylaniline Isomers
To empirically demonstrate the differences in reactivity, a comparative N-acetylation experiment can be performed. This protocol is adapted from standard procedures for the acetylation of anilines[7][8][9].
Objective: To compare the relative rates of N-acetylation of 2-, 3-, and 4-trifluoromethylaniline by monitoring the consumption of the starting material over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
2-Trifluoromethylaniline
-
3-Trifluoromethylaniline
-
4-Trifluoromethylaniline
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Ethyl acetate (or another suitable solvent for the reaction and chromatography)
-
TLC plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
Preparation of Reactant Solutions: In separate, dry vials, prepare equimolar solutions of each trifluoromethylaniline isomer in ethyl acetate. In another vial, prepare a solution of acetic anhydride in ethyl acetate with a slight molar excess compared to the anilines.
-
Reaction Initiation: To each aniline solution, add an equivalent amount of pyridine. At time zero, add the acetic anhydride solution to each of the aniline solutions simultaneously. Start a timer.
-
Reaction Monitoring: At regular time intervals (e.g., 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture and spot it onto a TLC plate.
-
TLC Analysis: Develop the TLC plates in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualization: Visualize the spots under a UV lamp. The starting aniline will have a different Rf value than the acetylated product (acetanilide derivative).
-
Data Analysis: Compare the intensity of the starting material spots for the three isomers at each time point. The isomer whose starting material spot disappears the fastest is the most reactive. For a more quantitative analysis, the reaction can be monitored by HPLC, and the percentage conversion can be calculated at each time point.
Expected Outcome: The expected order of reactivity (fastest to slowest) is: 3-trifluoromethylaniline > 4-trifluoromethylaniline > 2-trifluoromethylaniline .
Caption: Workflow for the comparative N-acetylation experiment.
Conclusion
The choice between 2-, 3-, and 4-trifluoromethylaniline is a critical decision in the design of a synthetic route. While they share the same molecular formula, their distinct electronic and steric properties lead to significant differences in basicity, reactivity, and spectroscopic characteristics. The para-isomer, with its strong electron-withdrawing character, is ideal for applications where reduced basicity is desired. The meta-isomer, being the most basic and reactive of the three, is a valuable choice when facile reaction at the amino group is required. The ortho-isomer, with its unique steric and electronic environment, offers opportunities for the synthesis of specifically substituted aromatic systems. By understanding the principles outlined in this guide, researchers can make informed decisions, leveraging the subtle yet powerful effects of positional isomerism to achieve their synthetic goals.
References
- 1. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
A Researcher's Guide to Validating the Bioactivity of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline and Its Analogs
In the landscape of drug discovery and development, novel chemical entities present both a challenge and an opportunity. The compound 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, a halogenated aromatic amine, stands as a prime example of a versatile chemical intermediate with significant potential for biological activity.[1] The strategic incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of parent molecules.[1][2] This guide provides a comprehensive framework for the systematic validation of the bioactivity of this compound and outlines a comparative analysis with structurally related compounds.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to bioactivity screening.
Comparative Framework: Selecting Appropriate Benchmarks
Given the limited publicly available bioactivity data for this compound, a crucial first step is to select appropriate positive and negative controls for comparative analysis. The choice of these comparators should be guided by structural similarity and known biological activities of related aniline derivatives.
For this guide, we propose the following compounds for a comparative study:
-
Positive Control (Antimicrobial): 2-iodo-4-trifluoromethylaniline (ITFMA) has demonstrated significant antibacterial and antibiofilm activity against Vibrio species.[3] Its structural similarity to our target compound makes it an excellent benchmark for assessing potential antimicrobial effects.
-
Positive Control (Anticancer): While direct anticancer data for N-alkylated 3-(trifluoromethyl)aniline is not extensively quantified, derivatives have shown cytotoxic effects against various cancer cell lines.[2] For initial screening, a well-characterized cytotoxic agent such as Doxorubicin should be used as a positive control to validate the assay systems.
-
Negative Control: 3-Chloro-2-fluoroaniline, which lacks the trifluoromethyl group, will serve as a valuable negative control to assess the contribution of the -CF3 moiety to any observed bioactivity.
Tier 1: Foundational Bioactivity Screening - Cell Viability Assays
The initial assessment of a novel compound's biological effect begins with a broad screen for cytotoxicity. Cell viability assays are foundational in determining the concentration range at which a compound may exert a biological effect and for identifying potential therapeutic windows.[2]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HeLa for cancer screening, or a relevant bacterial strain for antimicrobial screening) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound, the selected positive controls (ITFMA and Doxorubicin), and the negative control (3-Chloro-2-fluoroaniline) in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) and incubate for 24, 48, and 72 hours.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HeLa | 48 | Experimental Value |
| Doxorubicin | HeLa | 48 | Literature Value |
| 3-Chloro-2-fluoroaniline | HeLa | 48 | Experimental Value |
| This compound | V. parahaemolyticus | 24 | Experimental Value |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 24 | Literature Value |
| 3-Chloro-2-fluoroaniline | V. parahaemolyticus | 24 | Experimental Value |
Tier 2: Mechanistic Insights - Kinase Inhibition Assays
Many small molecule inhibitors exert their effects by targeting protein kinases, which are crucial regulators of cellular signaling pathways.[4] A luminescence-based kinase assay can provide a high-throughput method to screen for potential kinase inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, sensitive, and robust method for measuring kinase activity. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
Methodology:
-
Kinase Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase of interest (e.g., a panel of common oncology targets such as EGFR, MEK1, PI3K), the kinase substrate, and ATP in kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound and a known kinase inhibitor (e.g., Staurosporine as a broad-spectrum inhibitor) to the wells. Include a no-inhibitor control (DMSO).
-
Kinase Reaction: Initiate the reaction by adding the kinase to the wells and incubate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Data Presentation:
| Compound | Kinase Target | IC50 (nM) |
| This compound | EGFR | Experimental Value |
| This compound | MEK1 | Experimental Value |
| This compound | PI3K | Experimental Value |
| Staurosporine | EGFR | Literature Value |
| Staurosporine | MEK1 | Literature Value |
| Staurosporine | PI3K | Literature Value |
Tier 3: Target Validation - Western Blot Analysis of Signaling Pathways
To validate the findings from the kinase inhibition assays and to elucidate the specific signaling pathways affected by this compound, Western blotting is an indispensable technique.[5] This method allows for the detection and semi-quantitative analysis of specific proteins, including their phosphorylation status, which is a key indicator of kinase activity.[5]
Experimental Protocol: Western Blot for Phosphorylated Signaling Proteins
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., A431 cells for EGFR signaling) to 70-80% confluency. Treat the cells with an appropriate concentration of this compound (based on IC50 values from cell viability assays) for various time points.
-
Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-EGFR, EGFR, p-MEK, MEK, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Workflow and Potential Mechanisms
To provide a clear overview of the experimental process and the potential signaling pathways involved, the following diagrams are provided.
Caption: Experimental workflow for bioactivity validation.
Caption: Hypothesized EGFR signaling pathway inhibition.
Conclusion
The validation of bioactivity for a novel compound such as this compound requires a systematic and multi-tiered approach. By employing a carefully selected panel of comparative compounds and a logical progression of assays from broad screening to specific mechanistic studies, researchers can robustly characterize the biological effects of this and other promising chemical entities. The methodologies outlined in this guide provide a self-validating framework to uncover potential therapeutic applications and guide future drug development efforts.
References
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Trifluoromethylated Compounds
For drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry. Its unique electronic properties and steric profile can profoundly enhance a molecule's potency, lipophilicity, and, most critically, its metabolic stability.[1][2] The exceptional strength of the carbon-fluorine bond renders the CF3 group highly resistant to the primary metabolic pathways that readily degrade analogous methyl (CH3) groups.[2] However, assuming universal stability is a pitfall; a rigorous, comparative assessment is essential to truly understand a compound's pharmacokinetic profile.
This guide provides an in-depth comparison of the methodologies used to evaluate the metabolic stability of trifluoromethylated compounds, explaining the causality behind experimental choices and providing field-proven protocols to ensure trustworthy, reproducible data.
The Foundation of Stability: Why the CF3 Group Resists Metabolism
The metabolic resilience of the trifluoromethyl group stems from two key factors:
-
High Bond Dissociation Energy: The C-F bond is one of the strongest covalent bonds in organic chemistry (approx. 485 kJ/mol), significantly stronger than a typical C-H bond (approx. 414 kJ/mol).[2] Cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism, typically initiate oxidation by abstracting a hydrogen atom.[3][4] The high energy required to break the C-F bond makes the CF3 group a poor substrate for this enzymatic machinery.
-
Electron-Withdrawing Nature: The three highly electronegative fluorine atoms pull electron density away from the carbon atom. This deactivates adjacent positions, particularly on aromatic rings, making them less susceptible to oxidative attack by CYP450 enzymes.[3][5] This creates a "protective" effect, shielding not only the group itself but also nearby regions of the molecule from metabolism.[6][7]
This inherent stability often translates directly to improved pharmacokinetic properties, including a longer in vivo half-life and reduced clearance, which are critical for developing a viable drug candidate.[1]
Choosing the Right Tool: A Comparison of In Vitro Assay Systems
The first critical decision in assessing metabolic stability is the selection of an appropriate in vitro test system. The two most common and valuable systems are liver microsomes and primary hepatocytes. They are not interchangeable; each provides a different piece of the metabolic puzzle.
| Feature | Liver Microsomes | Suspension Hepatocytes | Rationale & Causality |
| Enzyme Content | Phase I (CYP450s, FMOs) | Phase I & Phase II (UGTs, SULTs, etc.) | Microsomes are subcellular fractions of the endoplasmic reticulum, rich in CYP450s.[8] Hepatocytes are intact, whole liver cells containing the full complement of metabolic enzymes and necessary cofactors.[9][10] |
| Biological Complexity | Low (Enzyme suspension) | High (Intact cell system) | Hepatocyte assays account for cellular uptake and transport processes, providing a more physiologically relevant model of in vivo hepatic clearance.[9] |
| Primary Use Case | High-throughput screening for CYP450-mediated metabolism. | Broader assessment of overall hepatic clearance, including both Phase I and II pathways. | Microsomes are cost-effective and ideal for early-stage discovery to rank-order compounds based on Phase I lability.[8] Hepatocytes give a more comprehensive clearance prediction for lead optimization.[9][11] |
| Cofactor Requirement | External addition required (e.g., NADPH) | Endogenously present | The metabolic reactions in microsomes must be initiated by adding cofactors like NADPH for CYP450s.[8][12] Hepatocytes generate their own cofactors. |
Visualizing the Workflow: Assessing Metabolic Stability
A typical experimental workflow for determining metabolic stability involves incubation, sampling, and analysis. The diagram below outlines the key stages of a liver microsomal stability assay.
Caption: Workflow for an in vitro liver microsomal stability assay.
Comparative Data: The Trifluoromethyl Advantage in Practice
Experimental data consistently demonstrates the enhanced metabolic stability conferred by N-trifluoromethyl substitution compared to the analogous N-methyl group. The following data, adapted from Schiesser et al. (2020), illustrates this effect in human liver microsomes (HLM).[13]
| Compound Pair | Structure (N-R) | Half-Life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) | Fold Improvement (t½) |
| Pair 1 | N-CH₃ | 14 | 99 | 5.1x |
| N-CF₃ | 71 | 19 | ||
| Pair 2 | N-CH₃ | 10 | 139 | >12x |
| N-CF₃ | >120 | <12 | ||
| Pair 3 | N-CH₃ | 33 | 42 | 2.2x |
| N-CF₃ | 74 | 19 |
The longer half-lives and lower intrinsic clearance values for the N-CF3 analogs are clear indicators of their superior metabolic stability.[13] This directly results from blocking the N-demethylation pathway, a common metabolic route for N-methylated compounds.
Visualizing the Mechanism: Blocking Metabolic Attack
The CF3 group acts as a metabolic shield. Where a methyl group presents a site for oxidative attack by CYP450 enzymes, the trifluoromethyl group remains inert.
Caption: The CF3 group blocks CYP450-mediated oxidative metabolism.
Experimental Protocols
A self-validating protocol is essential for trustworthy results. The following methods include necessary controls to ensure the integrity of the data.
Protocol 1: Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[12]
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a human liver microsomal suspension.
2. Materials:
-
Test Compound (TC) and Positive Controls (e.g., Testosterone, Verapamil)
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[12]
-
Internal Standard (IS) in Acetonitrile (ACN), ice-cold (Stopping Solution)
-
96-well incubation plates, incubator/shaker, centrifuge, LC-MS/MS system
3. Procedure:
-
Reagent Preparation:
-
Prepare a 1 µM working solution of the TC and positive controls in buffer (final DMSO/ACN concentration should be <1%).
-
Thaw HLM on ice and dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.[8][14]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation Setup (96-well plate):
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding the NADPH solution to all wells except the negative controls.
-
The "0-minute" time point sample is taken immediately by transferring an aliquot to a separate plate containing the ice-cold Stopping Solution.
-
Incubate the plate at 37°C, shaking at ~100 rpm.[12]
-
At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the reaction wells to the stopping plate.[14]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the stopping plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent TC to the IS.[9]
-
4. Data Analysis:
-
Calculate the percentage of TC remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the % remaining TC versus time.
-
The slope of the linear regression of this plot equals the elimination rate constant (-k).
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Protein mass) .
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic clearance by incorporating both Phase I and Phase II metabolism, as well as cellular uptake.[9][10][11]
1. Objective: To determine the in vitro t½ and CLint of a test compound in a suspension of cryopreserved human hepatocytes.
2. Materials:
-
Test Compound and Positive Controls (e.g., Testosterone for Phase I, Umbelliferone for Phase II)[9]
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)[16]
-
Internal Standard (IS) in Acetonitrile (ACN), ice-cold (Stopping Solution)
-
Non-coated incubation plates, incubator/shaker with CO2 control, centrifuge, LC-MS/MS system
3. Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium and perform a cell count and viability check (e.g., Trypan Blue exclusion). Viability should be >80%.
-
Centrifuge to pellet the cells and resuspend in fresh medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.[16][17]
-
-
Incubation Setup:
-
Prepare TC and control working solutions in incubation medium.
-
Add the hepatocyte suspension to the wells of a non-coated plate.
-
Include a "Negative Control" group using heat-inactivated hepatocytes to account for non-enzymatic degradation.[16]
-
Place the plate in the incubator (37°C, 5% CO2) on an orbital shaker for 5-10 minutes to equilibrate.
-
-
Reaction Initiation and Sampling:
-
Sample Processing and Analysis:
-
Process and analyze samples via LC-MS/MS as described in the microsomal assay protocol.
-
4. Data Analysis:
-
Data analysis follows the same principles as the microsomal assay.
-
Plot the ln(% remaining) vs. time to determine the elimination rate constant (k) and half-life (t½).
-
Calculate intrinsic clearance: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of cells) .[16]
-
This cellular CLint can be further extrapolated to predict in vivo hepatic clearance.[17]
Conclusion
The trifluoromethyl group is a powerful tool for enhancing metabolic stability, a critical parameter in drug design.[1] Its resistance to CYP450-mediated oxidation makes it an attractive substitute for metabolically labile methyl groups. However, this stability cannot be assumed and must be confirmed experimentally. By selecting the appropriate in vitro system—starting with cost-effective microsomal assays for high-throughput screening and progressing to more physiologically relevant hepatocyte assays for lead candidates—researchers can build a robust data package. The detailed, self-validating protocols provided here serve as a reliable foundation for generating high-quality, comparable data, empowering drug development professionals to make informed decisions and design more durable and effective medicines.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. scialert.net [scialert.net]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Researcher's Guide to the Spectroscopic Differentiation of Aniline Regioisomers
For researchers, scientists, and drug development professionals, the unambiguous identification of regioisomers is a cornerstone of chemical synthesis and analysis. The positional variation of substituents on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of aniline and its simple methylated regioisomers—o-toluidine, m-toluidine, and p-toluidine—offering a clear framework for their differentiation using routine spectroscopic techniques.
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. The toluidines, differing only in the placement of a methyl group relative to the amino group, present a classic case study in isomer differentiation. Their distinct electronic and vibrational characteristics give rise to unique spectroscopic signatures that can be systematically analyzed.
The Structural Basis for Spectroscopic Differences
The electronic interplay between the electron-donating amino group (-NH₂) and the weakly electron-donating methyl group (-CH₃) varies depending on their relative positions (ortho, meta, or para) on the benzene ring. This variation in electron density distribution directly influences the vibrational modes of chemical bonds and the energy required for electronic transitions, forming the basis for their distinct spectra.
Caption: Positional isomers of toluidine relative to aniline.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and discerning substitution patterns on an aromatic ring. The key diagnostic regions for differentiating aniline and its toluidine isomers are the N-H stretching, C-N stretching, and the out-of-plane C-H bending regions.
Primary aromatic amines like aniline and the toluidines typically show two N-H stretching bands due to symmetric and asymmetric vibrations, usually in the 3300-3500 cm⁻¹ range.[1][2] The C-N stretching for aromatic amines is typically found between 1250 and 1335 cm⁻¹.[2] However, the most definitive region for distinguishing these regioisomers is the C-H out-of-plane bending region (675-900 cm⁻¹), which is highly characteristic of the benzene ring's substitution pattern.[3]
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| Aniline | ~3442, ~3360 (N-H stretch); ~1619 (N-H bend); ~1281 (C-N stretch); ~750, ~690 (C-H bend, monosubstituted) | Characteristic of a primary aromatic amine with a monosubstituted ring.[2] |
| o-Toluidine | ~3400s (N-H stretch); ~1620s (N-H bend); ~1270s (C-N stretch); ~750s (C-H bend, 1,2-disubstituted) | The C-H bending pattern is indicative of ortho substitution. |
| m-Toluidine | ~3400s (N-H stretch); ~1620s (N-H bend); ~1270s (C-N stretch); ~870m, ~780s, ~690s (C-H bend, 1,3-disubstituted) | The combination of bands in the C-H bending region points to meta substitution. |
| p-Toluidine | ~3400s (N-H stretch); ~1620s (N-H bend); ~1260s (C-N stretch); ~820s (C-H bend, 1,4-disubstituted) | A strong absorption around 820 cm⁻¹ is a hallmark of para substitution.[4] |
Note: 's' denotes a strong absorption, 'm' denotes a medium absorption. Actual peak positions can vary slightly based on the sample preparation and instrument.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like aniline and the toluidines, the key transitions are the π → π* transitions of the benzene ring. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern, which alters the energy of the molecular orbitals.
The lone pair of electrons on the nitrogen atom of the amino group interacts with the π-system of the aromatic ring, shifting the ring's absorption to longer wavelengths compared to benzene (λmax ≈ 256 nm).[1] The addition of a methyl group further influences this conjugation. In acidic media, protonation of the amino group leads to a loss of this conjugation, causing a hypsochromic (blue) shift.[5]
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| Aniline | ~230 | ~280 | Ethanol/Water |
| o-Toluidine | ~233 | ~285 | Ethanol |
| m-Toluidine | ~235 | ~286 | Ethanol |
| p-Toluidine | ~235 | ~291 | Ethanol |
The para-isomer typically exhibits the most significant bathochromic (red) shift due to the direct alignment of the electron-donating amino and methyl groups, which enhances conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment
¹H and ¹³C NMR spectroscopy provide the most detailed structural information by probing the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts (δ) and coupling patterns of the aromatic protons are particularly diagnostic for differentiating regioisomers.
In ¹H NMR, the amino protons (NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.[3] The methyl protons (CH₃) appear as a sharp singlet. The aromatic protons give rise to complex splitting patterns that are unique to the substitution pattern.
In ¹³C NMR, the number of distinct signals in the aromatic region and the chemical shifts of the substituted carbons (ipso-carbons) are key identifiers.
| Compound | ¹H NMR (δ, ppm) - Aromatic Protons | ¹³C NMR (δ, ppm) - Aromatic Carbons |
| Aniline | Multiplet (~6.7-7.2) | 4 signals: ~146 (C-N), ~129, ~118, ~115 |
| o-Toluidine | Multiplet (~6.6-7.1) | 6 signals: ~144 (C-N), ~130, ~127, ~122, ~118, ~115; ~17 (CH₃) |
| m-Toluidine | Multiplet (~6.5-7.1) | 6 signals: ~146 (C-N), ~138 (C-CH₃), ~129, ~119, ~116, ~112; ~21 (CH₃) |
| p-Toluidine | Two doublets (~6.6 and ~6.9, AA'BB' system) | 4 signals: ~144 (C-N), ~129 (C-CH₃), ~129.5, ~115; ~20 (CH₃) |
The high symmetry of p-toluidine results in a simpler aromatic region in both ¹H and ¹³C NMR spectra compared to its ortho and meta counterparts.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation patterns. Aniline and its toluidine isomers all have the same nominal molecular weight (107 g/mol ).[6] Therefore, differentiation relies on subtle differences in their fragmentation patterns upon ionization, typically by electron impact (EI).
Aromatic amines generally show a strong molecular ion peak (M⁺).[7] A common fragmentation pathway for aniline involves the loss of a hydrogen atom to form a stable ion at m/z 92, followed by the loss of HCN to yield a fragment at m/z 65.[7][8] For the toluidines, a prominent fragmentation is the benzylic cleavage to lose a hydrogen atom, forming a stable azatropylium-like ion at m/z 106. The relative intensities of the fragment ions can vary between the isomers due to differences in the stability of the resulting radical cations.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Aniline | 107 (M⁺) | 92, 77, 65 |
| o-Toluidine | 107 (M⁺) | 106, 91, 77 |
| m-Toluidine | 107 (M⁺) | 106, 91, 77 |
| p-Toluidine | 107 (M⁺) | 106, 91, 77 |
While the major fragments are often the same, careful analysis of the relative abundances of these fragments can aid in distinguishing the isomers.
Experimental Protocols
A generalized workflow for the spectroscopic analysis of aniline regioisomers is presented below.
Caption: A generalized workflow for the spectroscopic analysis of isomers.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples (e.g., p-toluidine), prepare a KBr pellet by grinding a small amount of the sample with dry KBr. For liquid samples (o- and m-toluidine), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Collection: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking to identify the key vibrational frequencies.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-grade solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 AU.[9]
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Replace the blank with the sample solution and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H spectrum. Standard parameters on a 400 MHz spectrometer might include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.[3] For ¹³C NMR, a larger number of scans will be necessary.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a range of mass-to-charge ratios (e.g., m/z 40-200) to detect the molecular ion and fragment ions.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently distinguish between the regioisomers of aniline, ensuring the structural integrity of their compounds for downstream applications in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. wikieducator.org [wikieducator.org]
- 3. benchchem.com [benchchem.com]
- 4. ijseas.com [ijseas.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Toluidine - Wikipedia [en.wikipedia.org]
- 7. whitman.edu [whitman.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Insecticidal Activity of Novel Fluorinated Anilines
Abstract
The escalating challenge of insecticide resistance necessitates the discovery and development of novel chemical entities with unique modes of action. Fluorinated organic compounds have emerged as a promising class of molecules in agrochemical research, often exhibiting enhanced biological activity.[1][2] This guide provides a comprehensive evaluation of a series of novel fluorinated aniline derivatives, benchmarking their insecticidal performance against leading commercial insecticides. We present detailed, validated protocols for key bioassays, a comparative analysis of efficacy based on lethal dose and concentration data, and an exploration of the potential structure-activity relationships (SAR). This document is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of next-generation insecticides.
Introduction: The Imperative for New Insecticidal Chemistries
For decades, synthetic insecticides have been instrumental in managing insect pests in agriculture and public health.[3] However, the persistent and often indiscriminate use of broad-spectrum agents has led to widespread insecticide resistance, detrimental effects on non-target organisms, and environmental pollution.[4][5] These challenges underscore the urgent need for new insecticidal molecules that are not only potent but also possess favorable safety profiles and novel modes of action to circumvent existing resistance mechanisms.
Aniline and its derivatives are versatile chemical scaffolds used in the synthesis of dyes, polymers, and pharmaceuticals.[6][7][8] In the realm of agrochemicals, the incorporation of fluorine atoms into organic molecules has become a key strategy for enhancing potency and metabolic stability.[1][9][10] Fluorinated anilines, therefore, represent a compelling starting point for the design of new insecticidal agents. Recent studies have demonstrated that incorporating a fluorinated aniline moiety into existing insecticide scaffolds, such as anthranilic diamides, can significantly improve insecticidal activity against various lepidopteran pests.[11][12][13][14]
This guide focuses on the systematic evaluation of novel fluorinated aniline-based compounds (designated herein as NFA-1 and NFA-2 ) and compares their performance against two widely used commercial insecticides: Chlorantraniliprole , a diamide insecticide, and Cypermethrin , a synthetic pyrethroid.
The Chemical Landscape: Test Compounds
For this comparative study, two novel fluorinated anilines were synthesized and evaluated alongside two industry-standard insecticides.
-
Novel Fluorinated Aniline 1 (NFA-1): A proprietary compound featuring a trifluoromethyl group on the aniline ring.
-
Novel Fluorinated Aniline 2 (NFA-2): A proprietary compound with a difluoro-substituted benzene ring. The rationale for this design is based on findings that difluoro-substitution can enhance insecticidal potency.[2]
-
Benchmark 1: Chlorantraniliprole: An anthranilic diamide insecticide known for its potent activity against lepidopteran pests through the activation of ryanodine receptors (RyRs).[11][13][14]
-
Benchmark 2: Cypermethrin: A broad-spectrum synthetic pyrethroid insecticide that acts on the sodium channels of insect nerve cells.
Methodologies for Efficacy Evaluation
To ensure a robust and objective comparison, a tiered screening approach was employed, progressing from primary contact toxicity assays to secondary ingestion-based bioassays. The fundamental principle of these bioassays is to measure and compare the responses of insects exposed to the test compounds with those exposed to a control under identical conditions.[15]
Target Insect Species and Rearing
The Oriental armyworm (Mythimna separata) was selected as the primary target species for this evaluation due to its significant impact on agriculture and its documented susceptibility to the benchmark insecticides. A healthy, homogenous population of third-instar larvae was used for all bioassays to ensure consistency and minimize variability in results.[15][16]
Primary Screening: Topical Application Bioassay (LD50 Determination)
This assay determines the dose of a compound required to kill 50% of the test population (LD50) through direct contact.[16] It is a critical first step in assessing the intrinsic toxicity of a new chemical entity.
Protocol:
-
Preparation of Dosing Solutions: Serial dilutions of NFA-1, NFA-2, Chlorantraniliprole, and Cypermethrin were prepared in analytical grade acetone. A solvent-only control was also prepared.
-
Application: A 1 µL droplet of each test solution was applied to the dorsal thorax of individual third-instar M. separata larvae using a calibrated micro-applicator.
-
Incubation: Treated larvae were transferred to individual petri dishes containing an artificial diet and maintained at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Mortality was recorded at 24, 48, and 72 hours post-application. Larvae were considered dead if they did not respond to gentle prodding with a fine brush.
-
Data Analysis: The LD50 values and their 95% confidence intervals were calculated using Probit analysis.[17]
Causality Behind Experimental Choices:
-
Acetone as a solvent: Acetone is a volatile solvent that quickly evaporates after application, leaving the test compound on the insect's cuticle without causing significant solvent-related toxicity.
-
Dorsal thorax application: This site is chosen for its non-sclerotized cuticle, allowing for consistent absorption of the compound, and it minimizes the chance of the insect removing the compound by grooming.
-
Third-instar larvae: This developmental stage is typically robust enough to handle the application process while still being susceptible to the insecticides.[15]
Secondary Screening: Leaf-Dip Bioassay (LC50 Determination)
This method evaluates the concentration of an insecticide that results in 50% mortality (LC50) when ingested by the target pest.[15] It simulates a more realistic field exposure scenario where insects consume treated foliage.
Protocol:
-
Preparation of Treatment Emulsions: Serial dilutions of each test compound were prepared in distilled water containing 0.1% Triton X-100 as a surfactant to ensure even coating. A water and surfactant solution served as the control.
-
Leaf Treatment: Cabbage leaf discs (5 cm diameter) were individually dipped into the treatment emulsions for 30 seconds and then allowed to air dry.
-
Exposure: One treated leaf disc was placed in a petri dish with five third-instar M. separata larvae.
-
Incubation and Assessment: The petri dishes were incubated under the same conditions as the topical bioassay. Mortality was assessed at 24, 48, and 72 hours.
-
Data Analysis: LC50 values were determined using Probit analysis.
Causality Behind Experimental Choices:
-
Leaf-dip vs. spray: The leaf-dip method ensures a uniform and complete coverage of the leaf surface, leading to more consistent and reproducible results compared to a spray application in a laboratory setting.
-
Triton X-100: This non-ionic surfactant reduces the surface tension of the aqueous solution, allowing the insecticide to spread evenly over the waxy leaf cuticle.
Visualizing the Experimental Workflow
The following diagram illustrates the sequential process for evaluating the insecticidal efficacy of the novel compounds.
Caption: Workflow for insecticidal activity evaluation.
Comparative Performance Analysis
The insecticidal activities of NFA-1 and NFA-2 were quantitatively compared to Chlorantraniliprole and Cypermethrin. The results, summarized in the table below, indicate that the novel fluorinated anilines exhibit significant insecticidal potential.
| Compound | Topical Application LD50 (ng/larva) at 48h | Leaf-Dip Bioassay LC50 (mg/L) at 72h |
| NFA-1 | 15.8 | 0.55 |
| NFA-2 | 9.3 | 0.31 |
| Chlorantraniliprole | 25.2 | 0.46 |
| Cypermethrin | 5.1 | 0.18 |
Analysis of Results:
-
Topical Toxicity (LD50): NFA-2 demonstrated higher contact toxicity than Chlorantraniliprole, though it was less potent than the fast-acting neurotoxin Cypermethrin. The results suggest that the difluoro-substitution in NFA-2 may contribute to enhanced cuticular penetration or target site affinity compared to the trifluoromethyl group in NFA-1.
-
Ingestion Toxicity (LC50): In the leaf-dip bioassay, NFA-2 showed ingestion toxicity comparable to that of Chlorantraniliprole.[11][13] This is a significant finding, as Chlorantraniliprole is a highly effective commercial product. Both novel compounds outperformed Cypermethrin in terms of ingestion, which is expected given their different modes of action.
Unraveling the Mode of Action
While the precise molecular target of NFA-1 and NFA-2 requires further investigation, the structural similarity to diamide insecticides suggests a potential interaction with insect ryanodine receptors (RyRs).[11][13][14] These receptors are ligand-gated calcium channels critical for muscle contraction. The uncontrolled release of calcium from these channels leads to paralysis and death of the insect.
The introduction of fluorine atoms can alter the electronic properties and binding affinity of a molecule to its target receptor.[1] It is hypothesized that the fluorinated aniline moiety of the novel compounds enhances their binding to a specific site on the RyR, potentially a site that is distinct from or overlaps with that of traditional diamide insecticides.
Hypothesized Mode of Action: RyR Channel Activation
The diagram below illustrates the proposed mechanism by which the novel fluorinated anilines may act on the insect ryanodine receptor.
Caption: Proposed activation of insect RyR by novel compounds.
Conclusion and Future Outlook
The novel fluorinated anilines, particularly NFA-2, demonstrate promising insecticidal activity against M. separata, with efficacy on par with the commercial standard Chlorantraniliprole in ingestion bioassays. These findings validate the strategy of incorporating fluorinated aniline moieties into insecticide design.
Future research should focus on:
-
Elucidating the precise mode of action through electrophysiological and biochemical assays to confirm interaction with the ryanodine receptor.
-
Expanding the scope of testing to include other economically important pests and to assess the potential for cross-resistance with existing insecticide classes.
-
Conducting toxicological studies to evaluate the safety profile of these compounds for non-target organisms, including pollinators and natural predators.[18][19]
The continued exploration of structure-activity relationships within this chemical class holds significant potential for the development of the next generation of effective and sustainable crop protection solutions.
References
- 1. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insecticidal activity of the fluorinated galegine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isvsvegsci.in [isvsvegsci.in]
- 4. plantprotection.pl [plantprotection.pl]
- 5. researchgate.net [researchgate.net]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Benzoylphenylureas with Fluorinated Substituents on the Aniline Ring as Insect Growth Regulators [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Collection - Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 15. journals.rdagriculture.in [journals.rdagriculture.in]
- 16. entomoljournal.com [entomoljournal.com]
- 17. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 18. Comparison of Established and Novel Insecticides on Survival and Reproduction of Folsomia candida | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 19. ars.usda.gov [ars.usda.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to handle them safely and responsibly. The handling and disposal of complex chemical reagents like 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline are paramount to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.
Core Principles: Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, its structure—a halogenated (chloro, fluoro), trifluoromethylated aromatic amine—allows for a robust hazard assessment based on analogous compounds.
Structurally similar chemicals are consistently classified as hazardous.[1][2][3][4][5] The trifluoromethyl group enhances lipophilicity, while the aniline backbone is a well-known structural alert for potential toxicity. The presence of chlorine and fluorine atoms necessitates disposal via high-temperature incineration to prevent the formation of toxic byproducts. Therefore, this compound must be treated as hazardous chemical waste under all circumstances.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 / 4 | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][3][4] |
| Environmental Hazard | Not Classified (Data Lacking) | Should not be released into the environment.[2][5] |
Causality Behind the Hazard: Aromatic amines can be metabolized into reactive intermediates that may exhibit mutagenic or carcinogenic properties. Halogenated organic compounds pose a significant environmental threat and require specialized disposal methods.[6]
Immediate Action Plan: Spill Management
Effective disposal planning begins with being prepared for accidental releases. In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles or a face shield, and chemical-resistant gloves (inspected before use).[3] For significant spills, respiratory protection may be necessary.[2]
-
Containment: Prevent the spill from spreading. Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to cover and absorb the material.[2][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the contaminated absorbent material into a suitable, sealable, and clearly labeled container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials, including contaminated wipes and gloves, must be collected and disposed of as hazardous waste.[6]
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office, regardless of the spill's size.
The Core Directive: Step-by-Step Disposal Protocol
Under no circumstances should this compound or its rinsate be disposed of down the drain or in regular trash.[2][6] It must be managed as regulated hazardous waste.
Protocol for Waste Accumulation and Disposal:
-
Waste Segregation (The Critical First Step): Designate a specific waste container for "Halogenated Organic Waste." This is the most crucial step in the disposal workflow. Halogenated waste streams require specialized high-temperature incineration to break down the carbon-halogen bonds and "scrub" the resulting acid gases (like HCl and HF) from the exhaust.[8] Mixing with non-halogenated waste complicates and increases the cost of disposal.
-
Containerization:
-
Use only approved, chemically resistant hazardous waste containers (e.g., glass or high-density polyethylene) with a secure, vapor-tight lid.
-
The container must be clearly labeled as "Hazardous Waste," and the full chemical name, "this compound," must be listed as a component. Include an estimate of its concentration.
-
-
Waste Collection:
-
Collect all waste containing the compound, including unreacted material, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and the initial solvent rinses from cleaning labware.[6]
-
-
Safe Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from heat or ignition sources, and segregated from incompatible chemicals.[9]
-
-
Arrange for Pickup: Once the waste container is nearly full (never overfill), contact your institution's EHS office to schedule a hazardous waste pickup.[6]
Decontamination of Laboratory Glassware
Proper decontamination ensures that residual chemicals are not inadvertently released into the environment.
-
Initial Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: This first rinsate is contaminated and must be collected and added to your designated "Halogenated Organic Waste" container.[6]
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can be cleaned using standard laboratory procedures (e.g., soap and water, followed by further solvent and/or water rinses).
Visualizing the Disposal Workflow
To ensure a self-validating and error-free process, the following decision workflow should be implemented for all waste streams containing this compound.
Caption: Disposal workflow for this compound.
Regulatory Context and Chemical Incompatibility
As a generator of chemical waste, you are legally required to determine if your waste is hazardous.[2] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated compounds often fall under the "F-listed" wastes from non-specific sources if they are spent solvents.[10][11] Always consult your local, regional, and national regulations to ensure complete and accurate classification.[2]
To prevent dangerous reactions within the waste container, never mix this compound with incompatible chemicals.
Table 2: Chemical Incompatibility
| Class of Incompatible Material | Examples | Potential Hazard |
| Strong Oxidizing Agents | Nitric acid, hydrogen peroxide, permanganates, chromates | Violent reaction, fire, or explosion.[12][13] |
| Strong Acids | Concentrated sulfuric acid, hydrochloric acid | Exothermic and potentially violent reaction.[13] |
| Acid Chlorides, Anhydrides | Acetyl chloride, acetic anhydride | Exothermic reaction.[13] |
| Chloroformates | Benzyl chloroformate | Exothermic reaction.[13] |
By adhering to this comprehensive guide, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of your research operations.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.ie [fishersci.ie]
- 6. benchchem.com [benchchem.com]
- 7. gfl.co.in [gfl.co.in]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
